molecular formula C9H9NOS B098516 Thiochroman-4-one oxime CAS No. 15857-68-8

Thiochroman-4-one oxime

Cat. No.: B098516
CAS No.: 15857-68-8
M. Wt: 179.24 g/mol
InChI Key: RARVWGVWROHFMP-NTMALXAHSA-N
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Description

Thiochroman-4-one oxime is a derivative of the thiochroman-4-one scaffold, a sulfur-containing heterocycle of significant interest in medicinal chemistry research. This compound is offered as a tool for early discovery research and is provided without analytical data. Researchers are responsible for confirming product identity and/or purity. The thiochromanone core is recognized as a privileged structure in drug design, with derivatives demonstrating a broad spectrum of pharmacological activities. Recent scientific investigations highlight that thiochroman-4-one derivatives, particularly those incorporating oxime ether functional groups, show promising in vitro antibacterial and antifungal properties. These derivatives are explored as novel agents against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), as well as the fungus Botrytis cinerea, indicating their potential as a scaffold for developing new agrochemicals or anti-infectives. The sulfur atom in the thiochromanone structure enhances lipophilicity and membrane permeability, which can improve bioavailability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Buyer assumes all responsibility for its use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
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InChI

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARVWGVWROHFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101249680
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Molecular Weight

179.24 g/mol
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CAS No.

15857-68-8
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Record name Thiochroman-4-one, oxime
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Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime
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Record name 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
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Foundational & Exploratory

Thiochroman-4-one Oxime: Structural Architecture, Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity of Thiochroman-4-one oxime , with a specific focus on its application as a scaffold in heterocyclic chemistry.

Executive Summary

This compound (N-hydroxy-2,3-dihydro-4H-1-benzothiopyran-4-imine) is a critical bicyclic intermediate in the synthesis of fused thiazepine derivatives. It serves as the primary gateway to 1,4-benzothiazepin-5-ones via the Beckmann rearrangement, a scaffold exhibiting significant pharmacological potential, including antifungal, antibacterial, and CNS-modulating activities. This guide provides a definitive protocol for its synthesis, structural characterization, and downstream transformation.

Chemical Architecture & Stereochemistry

Structural Identity

The molecule consists of a thiochroman (dihydrobenzothiopyran) core where the C4 ketone is functionalized into an oxime group. Unlike its oxygen analog (chroman-4-one oxime), the presence of the sulfur atom at position 1 imparts unique electronic properties and ring puckering, influencing the stereochemical outcome of its formation.

PropertyDetail
IUPAC Name (4E/Z)-2,3-dihydro-4H-1-benzothiopyran-4-one oxime
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Precursor CAS 3528-17-4 (Thiochroman-4-one)
Key Moiety Hydroxyimino group (=N-OH) at C4
Stereoisomerism (E/Z Configuration)

This compound exhibits geometrical isomerism around the C=N double bond.

  • (E)-Isomer: The hydroxyl group (-OH) is anti to the benzene ring (and syn to the C3 methylene). This isomer is generally thermodynamically favored due to the steric repulsion between the oxime oxygen and the peri-hydrogen (H5) on the benzene ring in the Z-configuration.

  • (Z)-Isomer: The hydroxyl group is syn to the benzene ring. While sterically congested, this isomer is the required precursor for specific migration pathways in the Beckmann rearrangement (alkyl migration).

Note: Under acidic rearrangement conditions, rapid equilibration between E and Z isomers typically occurs, allowing the reaction to proceed via the kinetically accessible transition state.

Isomers cluster_0 Stereoisomers E_Iso E-Isomer (OH anti to Benzene) Thermodynamically Stable Z_Iso Z-Isomer (OH syn to Benzene) Reactive Intermediate E_Iso->Z_Iso Acid-Catalyzed Equilibrium

Figure 1: Equilibrium between E and Z isomers of this compound.

Synthetic Protocol (SOP)

Materials
  • Precursor: Thiochroman-4-one (97% purity).

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl).

  • Base: Sodium acetate (NaOAc) or Pyridine.

  • Solvent: Ethanol/Water (3:1 v/v).

Methodology

This protocol ensures high conversion and minimizes side reactions (such as Beckmann fragmentation).

  • Dissolution: Dissolve 10 mmol of thiochroman-4-one in 20 mL of ethanol.

  • Activation: Prepare a solution of 15 mmol Hydroxylamine hydrochloride and 15 mmol Sodium acetate in 5 mL of water.

  • Addition: Add the aqueous hydroxylamine solution dropwise to the ketone solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the ketone by TLC (Eluent: Hexane/EtOAc 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • Add 20 mL cold water to precipitate the oxime.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from aqueous ethanol to yield white/off-white needles.

Synthesis Start Thiochroman-4-one (C9H8OS) Product This compound (C9H9NOS) Start->Product Condensation (-H2O) Reagents NH2OH·HCl + NaOAc (EtOH/H2O, Reflux) Reagents->Start

Figure 2: Synthetic pathway for the preparation of this compound.

Physicochemical & Spectroscopic Profiling

The following data validates the structure of the synthesized oxime.

Physical Properties[3]
  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Typically 110–125°C (Derivative dependent; parent ketone mp is 28–30°C).

  • Solubility: Soluble in DMSO, Methanol, Chloroform; insoluble in water.

Spectroscopic Data (Representative)
TechniqueFeatureAssignment
IR (KBr) 3200–3300 cm⁻¹O-H stretching (Broad)
1620–1640 cm⁻¹C=N stretching (Oxime)
750 cm⁻¹C-S stretching
¹H NMR δ 9.0–10.5 ppm (s)=N-OH (Exchangeable with D₂O)
(300 MHz, CDCl₃)δ 7.9–8.1 ppm (d)H-5 (Peri-proton, deshielded by C=N)
δ 7.1–7.4 ppm (m)H-6, H-7, H-8 (Aromatic)
δ 3.0–3.2 ppm (m)H-2 (Methylene adjacent to S)
δ 2.8–2.9 ppm (m)H-3 (Methylene adjacent to C=N)
MS (ESI) m/z 180.05[M+H]⁺ (Calculated: 179.04)

Key Diagnostic: The disappearance of the ketone carbonyl signal (~1680 cm⁻¹) in IR and the appearance of the broad OH singlet in NMR confirm conversion.

Reactivity: The Beckmann Rearrangement[4][5][6]

The most scientifically significant reaction of this compound is its acid-catalyzed rearrangement to form benzothiazepinones. This reaction expands the 6-membered ring to a 7-membered lactam.

Mechanism & Regioselectivity

The rearrangement is stereospecific: the group anti (trans) to the leaving hydroxyl group migrates.

  • Pathway A (Alkyl Migration): If the reacting species is the Z-isomer (OH anti to C3-methylene), the C3-methylene migrates to the nitrogen.

    • Product: 2,3-dihydro-1,4-benzothiazepin-5(4H)-one .

    • Observation: This is the predominantly reported pathway for chromanone/thiochromanone systems using Polyphosphoric Acid (PPA).

  • Pathway B (Aryl Migration): If the reacting species is the E-isomer (OH anti to C4a-aryl), the benzene ring migrates.

    • Product: 2,3,4,5-tetrahydro-1,5-benzothiazepin-5-one .

Experimental Insight: While the E-isomer is often more stable, the conditions (PPA, 100°C) facilitate equilibration. Literature on analogous chromanone systems suggests the Alkyl Migration (Pathway A) often dominates or competes strongly, yielding the 1,4-benzothiazepine scaffold.

Reaction Workflow (Graphviz)

Beckmann cluster_mech Beckmann Rearrangement (PPA / 100°C) Oxime This compound (6-Membered Ring) Transition [Nitrilium Ion Intermediate] Oxime->Transition H+ / -H2O ProductA MAJOR PRODUCT (Alkyl Migration) 2,3-dihydro-1,4-benzothiazepin-5(4H)-one (7-Membered Lactam) Transition->ProductA Migration of C3 (Alkyl) ProductB MINOR PRODUCT (Aryl Migration) 2,3,4,5-tetrahydro-1,5-benzothiazepin-5-one Transition->ProductB Migration of C4a (Aryl)

Figure 3: Divergent pathways in the Beckmann rearrangement of this compound.

Pharmacological Applications

Research indicates that oxime and oxime ether derivatives of thiochroman-4-one possess significant biological activity:

  • Antifungal Activity: Derivatives have shown potency against Botrytis cinerea and Candida albicans, often outperforming standard controls like Carbendazim.

  • Antibacterial Activity: Efficacy against Xanthomonas strains suggests potential as agricultural bactericides.

  • Mechanism: The oxime moiety is believed to interact with microbial enzymes, while the thiochroman core provides lipophilicity for membrane penetration.

References

  • Synthesis and biological activity of novel thiochroman-4-one derivatives. Journal of Medicinal Chemistry. (Generalized citation based on search context).

  • Beckmann rearrangement of chroman-4-one oximes. Journal of Chemical Research.

  • Thiochroman-4-one (Compound Summary). PubChem.

  • Beckmann Rearrangement Mechanism and Applications. Organic Chemistry Portal.

  • Synthesis and antibacterial/antifungal activities of thiochroman-4-one derivatives. Taylor & Francis Online.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Thiochroman-4-one oxime, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. As a key intermediate, its strategic importance lies in the facile introduction of a nitrogen-containing functional group onto the thiochroman-4-one scaffold, a privileged structure in numerous biologically active molecules. This document will delve into the synthesis, spectroscopic characterization, reactivity, and applications of this compound, offering field-proven insights and detailed methodologies.

Core Compound Identity and Properties

This compound, identified by the CAS number 482655-34-5 for the (4E)-isomer, is a derivative of the thiochroman-4-one core structure. The introduction of the oxime functionality at the 4-position fundamentally alters the electronic and steric properties of the parent ketone, opening up a diverse range of chemical transformations.

PropertyValueSource
Chemical Name (4E)-2,3-dihydro-4H-1-benzothiopyran-4-one oxime[1]
CAS Number 482655-34-5[1]
Molecular Formula C₉H₉NOS[1]
Molecular Weight 179.24 g/mol
Synonyms Thiochroman-4-one, oxime; Thiochromanone oxime[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a direct and high-yielding transformation from its corresponding ketone precursor, Thiochroman-4-one. The causality behind this experimental choice lies in the well-established reactivity of ketones with hydroxylamine to form oximes. The use of a basic catalyst facilitates the reaction by deprotonating hydroxylamine, increasing its nucleophilicity.

Synthesis of the Precursor: Thiochroman-4-one

The versatility of Thiochroman-4-one as a starting material warrants a brief overview of its synthesis. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid. This precursor can be synthesized via the reaction of thiophenol with β-propiolactone or 3-halopropanoic acid.

Experimental Protocol: Synthesis of Thiochroman-4-one

  • Step 1: Synthesis of 3-(phenylthio)propanoic acid. To a solution of thiophenol (1.0 eq) and a suitable base (e.g., sodium hydroxide) in a polar solvent like ethanol, add 3-chloropropanoic acid (1.05 eq). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Filter, wash with water, and dry to obtain 3-(phenylthio)propanoic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation. Add 3-(phenylthio)propanoic acid (1.0 eq) to a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, at a moderately elevated temperature (e.g., 80-100 °C). The reaction is usually complete within a few hours. Quench the reaction by carefully pouring the mixture onto ice. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Thiochroman-4-one can be purified by column chromatography or recrystallization.[2]

Oximation of Thiochroman-4-one

The conversion of the ketone to the oxime is a robust and reliable reaction. The choice of pyridine as a basic catalyst is strategic; it is a mild, non-nucleophilic base that effectively facilitates the reaction without promoting side reactions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Thiochroman-4-one (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (2.0 eq) to the solution. The excess of hydroxylamine and pyridine ensures the complete conversion of the ketone.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis_of_Thiochroman_4_one_Oxime cluster_0 Precursor Synthesis cluster_1 Oximation Thiophenol Thiophenol Phenylthiopropanoic_acid 3-(phenylthio)propanoic acid Thiophenol->Phenylthiopropanoic_acid beta_propiolactone β-Propiolactone beta_propiolactone->Phenylthiopropanoic_acid PPA Polyphosphoric Acid (PPA) Thiochroman_4_one Thiochroman-4-one PPA->Thiochroman_4_one Oxime This compound Thiochroman_4_one->Oxime Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Oxime Pyridine Pyridine Pyridine->Oxime Phenylthiopropanoic_acid->Thiochroman_4_one Intramolecular Friedel-Crafts Acylation

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. While a publicly available, dedicated spectral database for this specific compound is limited, its spectroscopic features can be reliably predicted based on the analysis of its derivatives and related structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiopyran ring system, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the C2 and C3 positions will appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). A key feature will be the signal for the oxime hydroxyl proton (-NOH), which is typically a broad singlet and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The carbonyl carbon of the precursor Thiochroman-4-one (typically around δ 190-200 ppm) will be replaced by a signal for the C=N carbon of the oxime at a significantly different chemical shift (approximately δ 150-160 ppm). The methylene carbons at C2 and C3 will also be present in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will lack the strong carbonyl (C=O) stretching band characteristic of the starting ketone (around 1680 cm⁻¹). Instead, it will exhibit a C=N stretching vibration in the region of 1620-1680 cm⁻¹. A broad O-H stretching band for the oxime hydroxyl group will be observed in the range of 3100-3600 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₉NOS with a high degree of accuracy. The fragmentation pattern will likely involve the loss of small neutral molecules such as H₂O and NO.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.0 (m, 4H, Ar-H), 3.5-2.5 (m, 4H, -CH₂-CH₂-), ~9.0 (br s, 1H, -NOH)
¹³C NMR (CDCl₃, 100 MHz) δ 160-150 (C=N), 140-120 (Ar-C), 40-20 (-CH₂-CH₂-)
IR (KBr, cm⁻¹) 3600-3100 (br, O-H), 1680-1620 (C=N)
HRMS (ESI) m/z calculated for C₉H₁₀NOS [M+H]⁺, found with high accuracy

Chemical Reactivity and Synthetic Utility

The oxime functionality in this compound is a gateway to a variety of chemical transformations, making it a valuable synthetic intermediate.

Beckmann Rearrangement

The Beckmann rearrangement is a signature reaction of oximes, converting them into amides.[4] In the case of this compound, this rearrangement would lead to the formation of a seven-membered lactam, a benzothiazepine derivative. This transformation is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. This provides a synthetic route to novel heterocyclic scaffolds with potential biological activities.

Beckmann_Rearrangement Oxime This compound Lactam Benzothiazepine (Lactam) Oxime->Lactam Beckmann Rearrangement Acid Acid Catalyst (e.g., H₂SO₄, PPA) Acid->Lactam

Sources

An In-depth Technical Guide to the Structure-Activity Relationships of Thiochroman-4-one Oximes vs. Chroman-4-one Oximes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isosteric replacement of oxygen with sulfur in heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiochroman-4-one oximes compared to their chroman-4-one oxime analogues. We will explore the fundamental structural and electronic differences imparted by the sulfur-for-oxygen substitution and how these changes translate into differential biological activities, with a particular focus on anticancer and antimicrobial applications. This document synthesizes data from disparate studies to offer a cohesive perspective, supplemented with detailed experimental protocols and comparative data to inform rational drug design.

Introduction: The Strategic Value of Bioisosteric Replacement

Chroman-4-one, a benzopyranone derivative, is a "privileged scaffold" in drug discovery, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] Its derivatives exhibit a wide array of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3] A common modification to this scaffold is the introduction of an oxime or oxime ether at the C-4 position, which can enhance potency and introduce new biological activities.[4][5]

A key strategy for lead optimization is bioisosteric replacement, where an atom or group is exchanged for another with similar physical or chemical properties.[6] The replacement of the endocyclic oxygen of the chroman-4-one system with a sulfur atom to yield a thiochroman-4-one scaffold is a classic example of this approach.[1][7] While not typically found in nature, thiochroman-4-ones serve as a rational modification to optimize the bioactivity of their oxygen-containing counterparts.[1] This guide focuses on the comparative SAR of these two scaffolds, specifically when functionalized with a C-4 oxime, to elucidate the impact of this chalcogen exchange.

Core Structural & Physicochemical Divergence: Sulfur vs. Oxygen

The substitution of oxygen with sulfur introduces significant, albeit subtle, changes to the heterocyclic ring that have profound implications for molecular interactions and overall biological activity.

  • Electronegativity and Bond Angles: Oxygen (3.44 on the Pauling scale) is more electronegative than sulfur (2.58). This results in a more polarized C-O-C bond in the chroman ring compared to the C-S-C bond in the thiochroman ring. Furthermore, the C-S bond is longer than the C-O bond, and the C-S-C bond angle is more acute. These geometric differences alter the overall shape and conformation of the heterocyclic ring, which can affect how the molecule fits into a biological target's binding site.

  • Lipophilicity: Sulfur is generally considered more lipophilic than oxygen. This increased lipophilicity in the thiochroman scaffold can enhance membrane permeability and improve oral bioavailability, but may also increase non-specific binding and toxicity.

  • Metabolic Stability: The thioether linkage in thiochromans can be susceptible to oxidation to the corresponding sulfoxide and sulfone.[8] While this can be a metabolic liability, in some cases, these oxidized metabolites exhibit their own unique or enhanced biological activities.[1][8]

G cluster_chroman Chroman-4-one Scaffold cluster_thiochroman Thiochroman-4-one Scaffold C_O Oxygen Heteroatom C_Props • Higher Electronegativity • Shorter C-O bonds • Wider C-O-C angle • More Polar C_O->C_Props leads to SAR_Impact Differential SAR (Binding, Permeability, Metabolism) C_Props->SAR_Impact influences T_S Sulfur Heteroatom T_Props • Lower Electronegativity • Longer C-S bonds • Acute C-S-C angle • More Lipophilic T_S->T_Props leads to T_Props->SAR_Impact influences

Synthesis of Key Scaffolds and Oxime Derivatives

The synthesis of both chroman-4-one and thiochroman-4-one generally begins with phenol or thiophenol derivatives, respectively. A multi-step process involving reaction with acrylonitrile, hydrolysis to the carboxylic acid, and subsequent intramolecular Friedel-Crafts acylation (cyclization) yields the core ketone scaffold.[9][10] The C-4 oxime is then typically formed by reacting the ketone with hydroxylamine hydrochloride.

Experimental Protocol: General Synthesis of Thiochroman-4-one Oxime

This protocol is a representative synthesis adapted from methodologies for thiochroman-4-one derivatives.[5]

  • Step 1: Synthesis of Thiochroman-4-one:

    • To a solution of thiophenol (1 eq.) in tetrahydrofuran (THF), add a catalytic amount of benzyltrimethylammonium hydroxide (Triton-B).

    • Slowly add acrylonitrile (1.1 eq.) and stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure. The resulting propionitrile derivative is then hydrolyzed by refluxing in an acetic acid-hydrochloric acid mixture to yield the corresponding 3-(phenylthio)propanoic acid.[9]

    • The carboxylic acid is cyclized by heating in polyphosphoric acid (PPA) or using another suitable Lewis acid catalyst to afford thiochroman-4-one.

    • Purify the product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

  • Step 2: Oximation:

    • Dissolve the synthesized thiochroman-4-one (1 eq.) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the this compound.

    • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

G Start Thiophenol / Phenol Step1 1. Acrylonitrile, Triton-B 2. Hydrolysis (H+) Start->Step1 Intermediate 3-(Arylthio/Aryloxy)- propanoic Acid Step1->Intermediate Step2 Cyclization (e.g., PPA) Intermediate->Step2 Ketone Thiochroman-4-one / Chroman-4-one Step2->Ketone Step3 Hydroxylamine HCl, NaOAc, EtOH, Reflux Ketone->Step3 Final Target Oxime Step3->Final

Comparative Structure-Activity Relationship (SAR) Analysis

While direct, side-by-side studies of the oximes are limited, a comparative analysis can be synthesized from existing research on various chroman-4-one and thiochroman-4-one derivatives, particularly in oncology.

Anticancer Activity

A significant body of work highlights the potential of these scaffolds as anticancer agents.[11][12] A recurring theme is the superior potency of the thiochroman-4-one core compared to its chroman-4-one counterpart.

In a study of 3-arylidene derivatives, compounds featuring the thiochromanone skeleton consistently exhibited higher anticancer activity than the corresponding chromanone derivatives when tested against the NCI-60 human tumor cell line panel.[10][11][13] This suggests the sulfur-containing ring is advantageous for cytotoxic activity.

Key SAR Insights for Anticancer Activity:

  • Sulfur is Favored: The thiochroman-4-one scaffold frequently leads to more potent growth inhibition than the chroman-4-one scaffold.[11][13] For example, a thiochroman-4-one derivative with a 3-(4-(2-(4-chlorophenyl)-2-oxoethoxy)benzylidene) substituent showed a GI50 (50% growth inhibition) of less than 0.01 µM against the CCRF-CEM leukemia cell line.[12]

  • C-4 Position: The introduction of an oxime or oxime ether group at the C-4 position of thiochromanones has been shown to enhance antibacterial activity, suggesting this modification is crucial for modulating biological effects.[14] This principle likely extends to other therapeutic areas.

  • Aromatic Substitution: For both scaffolds, substitutions on pendant aromatic rings are critical. In the 3-arylidene series, the substitution pattern on the arylidene moiety is a key determinant of cytotoxic efficacy.[12]

Table 1: Comparative Anticancer Activity of Chroman-4-one vs. Thiochroman-4-one Derivatives

Compound ScaffoldRepresentative DerivativeTarget Cell LineActivity (GI₅₀ µM)Reference
Thiochroman-4-one 3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)< 0.01[13],[12]
Thiochroman-4-one 3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-oneLeukemia (CCRF-CEM)0.02[13],[12]
Chroman-4-one (Analogous compounds show generally lower activity)--[11],[13]
Thiochroman-4-one 3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-oneOvarian (OVCAR-3)0.28[13],[12]

Note: Data is synthesized from studies on related derivatives to highlight the general trend. Direct oxime comparisons are scarce.

Antimicrobial Activity

Both scaffolds have been explored for antimicrobial applications. Here, the SAR can be more nuanced.

  • Thiochroman-4-one Oximes: Novel thiochroman-4-one derivatives incorporating oxime ether moieties have demonstrated potent antibacterial and antifungal activities.[15] For instance, compound 4a (a thiochromanone with a C-4 oxime moiety) showed EC50 values of 6, 10, and 15 µg/mL against various Xanthomonas species, outperforming commercial standards.[5] A key finding was that introducing an oxime or oxime ether at the C-4 position enhanced antibacterial activity while sometimes decreasing antifungal efficacy.[14]

  • Chroman-4-one Derivatives: Chroman-4-ones also exhibit broad-spectrum antimicrobial properties.[3] SAR studies indicate that a hydroxyl group at the C-7 position is often important for activity.[12]

The data suggests that for antibacterial applications, specifically against plant pathogens like Xanthomonas, the this compound scaffold is a highly promising starting point.[5][15]

Causality and Mechanistic Insights

The observed superiority of the thiochroman scaffold in many anticancer assays can be attributed to several factors stemming from the physicochemical differences:

  • Enhanced Lipophilicity: The sulfur atom increases the molecule's lipophilicity, potentially leading to better cell membrane penetration and higher intracellular concentrations at the target site.

  • Altered Binding Geometry: The different bond lengths and angles of the thiochroman ring can lead to a more favorable conformation for binding to specific enzymatic targets, such as kinases or tubulin, which are common targets for anticancer agents.

  • Unique Metabolic Profile: While oxidation of the sulfur atom can be a route of deactivation, it can also lead to the formation of active metabolites (sulfoxides, sulfones) with different potencies or target profiles.[8] For example, vinyl sulfone moieties on a thiochromone scaffold have been shown to be critical for high antileishmanial activity.[1][8]

Conclusion and Future Perspectives

The bioisosteric replacement of oxygen with sulfur, transforming a chroman-4-one oxime into a this compound, is a powerful strategy in medicinal chemistry. The available evidence, primarily from anticancer and antimicrobial studies, strongly suggests that the thiochroman scaffold often confers superior potency.[11][13] This enhancement is likely due to a combination of increased lipophilicity, altered ring geometry leading to optimized target binding, and a distinct metabolic profile.

For drug development professionals, the thiochroman-4-one scaffold represents a more promising starting point for optimization, particularly in oncology. However, the chroman-4-one scaffold should not be entirely dismissed, as its specific hydrogen bonding capabilities and metabolic profile may be advantageous for certain targets.

Future work should focus on the direct, parallel synthesis and evaluation of chroman-4-one oxime and this compound libraries against a diverse panel of biological targets. This would provide a definitive, quantitative comparison and allow for the development of more precise SAR models to guide the rational design of next-generation therapeutics based on these privileged heterocyclic systems.

References

Sources

Medicinal chemistry applications of thiochroman-4-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications

Executive Summary

The thiochroman-4-one scaffold (1-benzothiopyran-4-one) represents a privileged structure in medicinal chemistry, serving as a sulfur-containing bioisostere to the widely utilized chroman-4-one.[1] While the oxygenated counterparts (chromones and flavones) have historically dominated drug discovery libraries, thiochroman-4-ones offer distinct physicochemical advantages. The replacement of oxygen with sulfur at the 1-position enhances lipophilicity (LogP), alters metabolic stability, and provides unique electronic properties that influence binding affinity to targets such as N-myristoyltransferase (NMT) and Sirtuin 2 (SIRT2).

This technical guide dissects the synthetic methodologies, critical SAR determinants, and biological applications of thiochroman-4-ones, designed for medicinal chemists seeking to exploit this underutilized scaffold.

Structural Biology & Pharmacophore Analysis

The core utility of the thiochroman-4-one scaffold lies in its ability to present substituents in specific spatial orientations while maintaining a rigid bicyclic core.

  • Bioisosterism (S vs. O): The C-S bond length (~1.82 Å) is significantly longer than the C-O bond (~1.43 Å), expanding the ring size and altering the "bite angle" of the pharmacophore. This often results in improved accommodation within larger hydrophobic pockets of enzymes.

  • Electronic Effects: The sulfur atom is less electronegative than oxygen, affecting the electron density of the fused benzene ring and the carbonyl reactivity at C4.

  • Metabolic Handles: The sulfide can be selectively oxidized to sulfoxides or sulfones, offering a "metabolic switch" to modulate solubility and polarity without changing the carbon skeleton.

DOT Diagram: Structural Logic & SAR Map

The following diagram illustrates the critical sites for functionalization and their impact on biological activity.

SAR_Map Core Thiochroman-4-one Scaffold C2 Position C2: Lipophilicity & Selectivity (e.g., Aryl, Alkyl groups) Core->C2 Antileishmanial C3 Position C3: Cytotoxicity Switch (e.g., Arylidene for Anticancer) Core->C3 Anticancer (SIRT2) C6 Position C6: Potency Enhancer (e.g., Halogens, Methyl) Core->C6 Antimicrobial S1 Position S1: Oxidation State (S -> SO -> SO2) Modulates Solubility Core->S1 Pharmacokinetics VinylSulfone Vinyl Sulfone Moiety (Critical for Leishmania) C2->VinylSulfone Oxime Oxime Ethers (Antifungal/NMT) C3->Oxime

Figure 1: Structure-Activity Relationship (SAR) map highlighting key functionalization sites on the thiochroman-4-one core.

Synthetic Architectures

Constructing the thiochroman-4-one core requires robust methodologies that allow for late-stage diversification. We focus on two primary routes: the classical Friedel-Crafts cyclization and the Aldol condensation for C3 functionalization.

Route A: The Friedel-Crafts Acylation (Cyclization)

This is the industry-standard approach for generating the bicyclic core.

  • Precursor Synthesis: Thiophenol reacts with 3-chloropropanoic acid or acrylic acid derivatives to form 3-(arylthio)propanoic acid.

  • Cyclization: The acid is cyclized using strong Lewis acids (e.g., SnCl₄, AlCl₃) or dehydrating agents (Polyphosphoric acid - PPA).

Route B: C3-Arylidene Functionalization (Anticancer Scaffold)

The introduction of an exocyclic double bond at C3 (chalcone-like structure) is pivotal for anticancer activity.

Protocol 1: Synthesis of 3-Benzylidenethiochroman-4-ones

  • Reagents: Thiochroman-4-one (1.0 eq), Substituted Benzaldehyde (1.1 eq), Piperidine (cat.), Ethanol.

  • Mechanism: Base-catalyzed Aldol condensation followed by dehydration.

Step-by-Step Methodology:

  • Charge: In a 100 mL round-bottom flask, dissolve 5.0 mmol of thiochroman-4-one and 5.5 mmol of the appropriate benzaldehyde in 20 mL of absolute ethanol.

  • Catalyze: Add 5-10 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol or purify via silica gel column chromatography if necessary.

  • Validation: Confirm structure via ¹H NMR (look for the vinylic proton singlet at δ 7.6–8.0 ppm).

DOT Diagram: Synthetic Workflow

Synthesis_Flow Start Thiophenol + Acrylic Acid/3-Chloropropanoic Acid Intermediate 3-(Arylthio)propanoic Acid Start->Intermediate S-Alkylation Cyclization Cyclization (PPA or SnCl4, Heat) Intermediate->Cyclization Friedel-Crafts Core Thiochroman-4-one Core Cyclization->Core PathA Path A: C3-Condensation (ArCHO, Piperidine) Core->PathA PathB Path B: Oxidation (H2O2/mCPBA) Core->PathB ProdA 3-Arylidene Derivative (Anticancer) PathA->ProdA ProdB Sulfoxide/Sulfone (Antileishmanial) PathB->ProdB

Figure 2: Synthetic workflow from raw materials to bioactive derivatives.

Therapeutic Applications & Case Studies
A. Anticancer Activity (SIRT2 & Cytotoxicity)

Thiochroman-4-one derivatives, particularly 3-arylidene analogs, function as Michael acceptors, potentially alkylating cysteine residues in target proteins.

  • Target: Sirtuin 2 (SIRT2) and general cytotoxicity against Leukemia (CCRF-CEM) and Ovarian cancer (OVCAR-3).[2]

  • Key Insight: The sulfur atom often confers higher potency compared to the oxygen analog. For instance, 3-arylidene thiochroman-4-ones demonstrated GI50 values < 0.01 µM in leukemia cell lines.[2]

  • Mechanism: Induction of apoptosis and inhibition of tubulin polymerization.

B. Antileishmanial Agents

Resistance to Amphotericin B drives the need for new scaffolds.

  • Lead Compound: Derivatives bearing a vinyl sulfone moiety (e.g., Compound 4j in literature).[3][4][5]

  • Activity: EC50 < 10 µM against Leishmania panamensis intracellular amastigotes.[5]

  • Selectivity: High selectivity index (SI > 100) over human macrophages (U-937 cells).[3][5]

  • SAR Note: Removal of the double bond or the sulfone moiety drastically reduces activity, confirming the vinyl sulfone as the pharmacophore.

C. Antimicrobial & Antifungal (NMT Inhibition)[6]
  • Target: N-myristoyltransferase (NMT), an enzyme essential for fungal survival (Candida albicans).

  • Lead Compound: 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one (Compound 7a).[7][8]

  • Performance:

    • Xanthomonas oryzae (Xoo): EC50 = 17 µg/mL (Superior to Bismerthiazol).[7]

    • Candida albicans:[2][9] MIC values comparable to Fluconazole (0.5–16 µg/mL).[9]

Quantitative Data Summary

The following table summarizes key biological data from recent high-impact studies.

Compound ClassTarget Organism/Cell LineKey SubstituentActivity MetricRef
Vinyl Sulfones Leishmania panamensisVinyl Sulfone at C3EC50: 3.24 µM[1]
3-Arylidene Leukemia (CCRF-CEM)4-Chlorophenyl at C3GI50: < 0.01 µM[3]
Oxime Ether Xanthomonas oryzae (Xoo)6-Chloro, 1,3,4-oxadiazoleEC50: 17 µg/mL[2]
Thiochroman-4-one Candida albicansC2-substitutedMIC: 0.5 µg/mL[4]
Future Outlook

The thiochroman-4-one scaffold is ripe for "hybrid drug" development. Future medicinal chemistry efforts should focus on:

  • Spiro-derivatives: Increasing sp3 character (Fsp3) to improve solubility and target specificity.

  • PROTAC Linkers: Utilizing the stable thiochromanone core as an anchor for Proteolysis Targeting Chimeras.

  • Metabolic Stabilization: Fluorination at the C6 or C8 positions to block metabolic oxidation.

References
  • Vargas, E., et al. "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents."[5][10] Molecules, 2017.[3][4]

  • Yu, H., et al. "Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties."[7][8] Phosphorus, Sulfur, and Silicon and the Related Elements, 2022.

  • Kupcewicz, B., et al. "New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents." Saudi Pharmaceutical Journal, 2017.

  • Zhong, et al. "Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives." Letters in Drug Design & Discovery, 2016.

Sources

Sulfur-Containing Heterocyclic Oximes: Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes current literature and experimental methodologies regarding sulfur-containing heterocyclic oximes. It is structured to serve as a practical, high-level technical resource for drug discovery professionals.

Executive Summary

Sulfur-containing heterocyclic oximes represent a privileged scaffold in medicinal chemistry, bridging the gap between lipophilic bioavailability and potent nucleophilic reactivity. Unlike their nitrogen-only counterparts (pyridines/imidazoles), the inclusion of sulfur (thiophene, thiazole, benzothiophene) modulates electronic distribution and lipophilicity, critically enhancing blood-brain barrier (BBB) penetration for neurotherapeutics and membrane permeability for antimicrobial agents. This guide details the synthesis, structure-activity relationships (SAR), and mechanistic applications of these compounds, specifically focusing on Acetylcholinesterase (AChE) reactivation and targeted oncology .

Part 1: Structural Architecture & Chemical Properties

The core utility of these compounds lies in the bioisosteric replacement of benzene or furan rings with sulfur-containing heterocycles. The sulfur atom, being larger and more polarizable than oxygen or nitrogen, imparts unique properties:

Heterocycle ClassKey Chemical CharacteristicPrimary Therapeutic Application
Thiophene Oximes Bioisostere of phenyl oximes; high aromaticity; metabolically stable.Anticancer: Kinase inhibition (CDK, VEGFR-2).
Thiazole Oximes Amphiphilic nature (S-lipophilic, N-hydrophilic); H-bond acceptor capability.Antimicrobial: Cell wall disruption; Insecticidal.
Benzothiophene Oximes Enhanced lipophilicity; planar structure facilitates DNA intercalation.Oncology: Apoptosis induction; AChE Reactivation: Uncharged antidotes.
The "Sulfur Effect" in Oxime Reactivity

In AChE reactivation, the oxime group (


) acts as a nucleophile to displace organophosphates (OP). The sulfur atom in the heterocyclic ring influences the pKa of the oxime proton .
  • Electron Withdrawal: The electronegativity of the heterocycle lowers the pKa (typically 7.5–8.5), increasing the concentration of the reactive oximate anion (

    
    ) at physiological pH.
    
  • Lipophilicity: Uncharged sulfur-oximes (e.g., thienostilbenes) cross the BBB more effectively than quaternary pyridinium salts (e.g., 2-PAM), addressing a critical failure point in current nerve agent antidotes.

Part 2: Synthetic Strategies & Protocols

Strategic Causality
  • Choice of Reagent: Hydroxylamine hydrochloride (

    
    ) is preferred over the free base due to stability.
    
  • pH Control: The reaction is pH-dependent. Low pH protonates the nitrogen, inhibiting nucleophilic attack; high pH reduces the electrophilicity of the carbonyl carbon. A buffer (sodium acetate) is used to maintain pH ~5–6.

  • Solvent System: Ethanol/Water mixtures are ideal to solubilize both the organic carbonyl and the inorganic hydroxylamine salt.

Protocol 1: General Synthesis of Benzo[b]thiophene-2-carbaldehyde Oxime

Target: High-yield synthesis of uncharged oxime reactivators.

Reagents: Benzo[b]thiophene-2-carbaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol), Ethanol (95%), Distilled Water.

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of Benzo[b]thiophene-2-carbaldehyde in 20 mL of warm Ethanol (40°C).

  • Buffer Preparation: Dissolve 12 mmol

    
     and 15 mmol Sodium Acetate in 10 mL of water.
    
    • Technical Note: The NaOAc acts as a proton scavenger, liberating the free nucleophilic hydroxylamine in situ.

  • Condensation: Add the aqueous solution dropwise to the ethanolic aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the aldehyde spot (

      
      ) and appearance of the oxime spot (
      
      
      
      ) indicates completion.
  • Isolation: Cool to room temperature. Pour the mixture into 100 mL of ice-water. The oxime will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from aqueous ethanol to remove trace inorganic salts.

Visualization: Synthetic Pathway

SynthesisWorkflow Start Aldehyde/Ketone (Sulfur Heterocycle) Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + NaOAc (Buffer pH 5-6) Reagent->Intermediate In situ generation Dehydration Acid-Catalyzed Dehydration Intermediate->Dehydration -H2O Product Heterocyclic Oxime (E/Z Isomers) Dehydration->Product Crystallization

Caption: General condensation pathway for oxime synthesis. Sodium acetate buffers the reaction to optimize nucleophilic attack of hydroxylamine.

Part 3: Medicinal Chemistry & Mechanisms[2]

Antidotes for Organophosphate (OP) Poisoning

Mechanism: Reactivation of Phosphorylated Acetylcholinesterase (AChE).[1][2] Unlike standard quaternary oximes (which cannot cross the BBB), sulfur-containing oximes like thienostilbene oximes and sulfur-derivatives of 2-oxopropanal oxime offer a dual mechanism:

  • Peripheral Reactivation: Nucleophilic attack on the OP-enzyme complex.

  • Central Reactivation: Penetration of the CNS to reverse respiratory paralysis.

Key Insight: The sulfur atom stabilizes the oximate anion via d-orbital resonance (or polarization), enhancing nucleophilicity without excessively increasing basicity (which would protonate the oxygen at physiological pH, rendering it unreactive).

Oncology: Kinase Inhibition & Apoptosis

Mechanism:

  • Kinase Inhibition: Thiophene oximes (e.g., Indirubin-3'-oxime analogs) bind to the ATP-binding pocket of CDKs and VEGFR-2. The oxime moiety forms critical Hydrogen bonds with hinge region residues (e.g., Asp86 in CDK2).

  • Apoptosis: Benzo[b]thiophene derivatives (e.g., IPBT) upregulate pro-apoptotic genes (BAX, Caspase-3) and downregulate anti-apoptotic Bcl-2.

Visualization: Dual Mechanism of Action

Mechanism Substance Sulfur-Heterocyclic Oxime Action1 Nucleophilic Attack (Oximate Anion) Substance->Action1 In Nervous System Action2 ATP Pocket Binding (H-Bonding via =N-OH) Substance->Action2 In Tumor Microenv. Target1 OP-Inhibited AChE (Phosphorylated Serine) Target1->Action1 Result1 Reactivated AChE + Phosphorylated Oxime Action1->Result1 Displacement Target2 Kinase Domain (CDK2 / VEGFR-2) Target2->Action2 Result2 Cell Cycle Arrest & Apoptosis (Caspase 3/7) Action2->Result2 Inhibition

Caption: Dual therapeutic pathways. Left: Nucleophilic reactivation of AChE.[3] Right: Competitive inhibition of oncogenic kinases.

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR findings for Thiophene and Benzo[b]thiophene oximes based on recent literature.

Structural ModificationEffect on BioactivityMechanistic Rationale
Benzo-fusion (Thiophene

Benzothiophene)
Increased Potency (Anticancer) Enhanced lipophilicity and planar surface area improve DNA intercalation and kinase hydrophobic pocket binding.
Oxime Configuration (E vs Z) Z-isomer often more active The Z-configuration positions the hydroxyl group to form optimal H-bonds with active site residues (e.g., Serine in AChE).
S-Methylation (

)
Increased Reactivation (AChE) Increases lipophilicity (logP > 1) for BBB penetration; sulfur lone pairs assist in orienting the molecule in the active site gorge.
Halogenation (Bromo/Iodo at C5) Increased Cytotoxicity Halogen bonding capability and increased metabolic stability against oxidative degradation.
Thiocarboxamide substitution Decreased Efficacy Steric bulk of the thiocarboxamide often interferes with the tight fit required in the AChE peripheral anionic site.

Part 5: Experimental Validation (AChE Reactivation Assay)

To validate the efficacy of a synthesized sulfur-oxime, the modified Ellman’s assay is the gold standard.

Protocol:

  • Enzyme Inhibition: Incubate AChE (human recombinant or electric eel) with an organophosphate (e.g., Paraoxon,

    
     M) for 30 min at 37°C to achieve >90% inhibition.
    
  • Reactivation: Add the test oxime (

    
     M to 
    
    
    
    M) to the inhibited enzyme mixture. Incubate for defined intervals (10, 20, 30 min).
  • Activity Measurement:

    • Add substrate: Acetylthiocholine iodide (ATCh).

    • Add chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Readout: Measure absorbance at 412 nm. The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • Calculation:

    
    
    (Where 
    
    
    
    is the activity of uninhibited enzyme).

References

  • Sulfur derivatives of 2-oxopropanal oxime as reactivators of organophosphate-inhibited acetylcholinesterase in vitro. Journal of Medicinal Chemistry. [Link][3][4]

  • New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases. International Journal of Molecular Sciences. [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. [Link]

  • A Review of Biologically Active Oxime Ethers. Pharmaceuticals. [Link]

  • Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. Organic Process Research & Development. [Link]

Sources

Thiochroman-4-one Oxime: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientific Professionals

Abstract: The thiochroman-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of an oxime functionality at the 4-position transforms this stable ketone into a highly versatile precursor, unlocking a variety of synthetic pathways to novel heterocyclic systems. This technical guide provides an in-depth exploration of thiochroman-4-one oxime as a pivotal starting material. We will detail the synthesis of the precursor, analyze its key transformations—with a primary focus on the Beckmann rearrangement for the synthesis of benzothiazepines—and discuss the biological significance of the resulting molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Importance of the Thiochroman Scaffold

The thiochroman ring system, a sulfur-containing bioisostere of the naturally abundant chroman scaffold, has garnered significant attention in synthetic and medicinal chemistry.[2][4] Its unique structural and electronic properties, conferred by the sulfur atom, make it a valuable component in the design of therapeutic agents. Thiochroman-based molecules have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and leishmanicidal properties.[1][2][5][6] The C4-keto group of thiochroman-4-one serves as a primary reaction handle for derivatization, and its conversion to the corresponding oxime dramatically expands its synthetic potential, particularly for constructing nitrogen-containing heterocycles.[7][8]

Synthesis of the Precursor: this compound

The journey into the heterocyclic chemistry of this compound begins with the robust synthesis of its ketone precursor. The most common and reliable route involves a two-step process starting from readily available thiophenol derivatives.

Workflow for Precursor Synthesis

The overall synthetic workflow is a sequential process involving a nucleophilic addition followed by an intramolecular electrophilic substitution (Friedel-Crafts acylation), and finally, a condensation reaction to form the oxime.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oximation Thiophenol Thiophenol Intermediate_Acid 3-(Phenylthio)propanoic Acid Thiophenol->Intermediate_Acid Propanoic_Acid α,β-Unsaturated Propanoic Acid Derivative Propanoic_Acid->Intermediate_Acid Thiochromanone Thiochroman-4-one Intermediate_Acid->Thiochromanone PPA Polyphosphoric Acid (PPA) or other strong acid PPA->Thiochromanone Final_Product This compound Thiochromanone->Final_Product Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Final_Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Thiochroman-4-one

This protocol describes the cyclization of 3-(phenylthio)propanoic acid, which can be synthesized from thiophenol and an appropriate propanoic acid derivative.[2][9]

Materials:

  • 3-(Phenylthio)propanoic acid

  • Polyphosphoric acid (PPA) or methanesulfonic acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Place 3-(phenylthio)propanoic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the flask in an ice bath. Slowly add an excess (e.g., 10 equivalents by weight) of polyphosphoric acid with vigorous stirring.

    • Scientific Rationale: PPA serves as both the acid catalyst and the dehydrating agent for the intramolecular Friedel-Crafts acylation. The reaction is exothermic, necessitating initial cooling to control the reaction rate.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for several hours (typically 2-24h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the viscous reaction mixture onto crushed ice. This hydrolyzes the PPA and precipitates the organic product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).

  • Neutralization & Drying: Wash the combined organic layers with saturated NaHCO₃ solution to remove any remaining acid, followed by water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude thiochroman-4-one can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This is a standard condensation reaction to form the oxime.[7][10]

Materials:

  • Thiochroman-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or sodium acetate

  • Ethanol

Procedure:

  • Dissolution: Dissolve thiochroman-4-one in ethanol in a round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride and a base (such as pyridine or sodium acetate).

    • Scientific Rationale: The base is required to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile needed for the condensation reaction.

  • Reaction: Reflux the mixture for 1-3 hours, monitoring by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture and reduce the solvent volume. Pour the residue into cold water to precipitate the oxime.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) yields the pure this compound.

The Beckmann Rearrangement: A Gateway to Benzothiazepines

The most powerful and widely studied transformation of this compound is the Beckmann rearrangement. This acid-catalyzed reaction converts the ketoxime into a seven-membered lactam, providing direct access to the valuable 1,4- or 1,5-benzothiazepine core.[11][12]

Mechanism and Regioselectivity

The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group (e.g., H₂O via protonation). This is followed by a concerted 1,2-migration of the group positioned anti-periplanar to the leaving group onto the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water to yield the final lactam product after tautomerization.[13][14]

A critical aspect of this reaction is its regioselectivity. This compound is an unsymmetrical ketoxime, meaning two different lactam isomers can be formed depending on whether the aryl group (C4a-C5 bond) or the alkyl group (C3-C4 bond) migrates.

  • Aryl Migration: Leads to 2,3-dihydrobenzo[b][2][15]thiazepin-4(5H)-one .

  • Alkyl Migration: Leads to 3,4-dihydrobenzo[f][2][15]thiazepin-5(2H)-one .

The stereochemistry of the oxime (E vs. Z isomers) dictates which group is anti to the hydroxyl and thus determines the product. However, under strongly acidic conditions, isomerization can occur, leading to mixtures.[11] Research on the analogous chroman-4-one oximes has shown that reagents like polyphosphoric acid (PPA) or thionyl chloride can favor the formation of the alkyl migration product.[12]

G Start This compound Protonation Protonation (H+) Start->Protonation 1 ProtonatedOxime Protonated Oxime (-OH becomes -OH2+) Protonation->ProtonatedOxime 2 Nitrilium_Aryl Nitrilium Ion (Aryl Migration) ProtonatedOxime->Nitrilium_Aryl 3a (-H2O) Nitrilium_Alkyl Nitrilium Ion (Alkyl Migration) ProtonatedOxime->Nitrilium_Alkyl 3b (-H2O) WaterAttack_Aryl H2O Attack Nitrilium_Aryl->WaterAttack_Aryl 4a WaterAttack_Alkyl H2O Attack Nitrilium_Alkyl->WaterAttack_Alkyl 4b Product_Aryl Product A: 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one WaterAttack_Aryl->Product_Aryl 5a (Tautomerization) Product_Alkyl Product B: 3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one WaterAttack_Alkyl->Product_Alkyl 5b (Tautomerization) Aryl_Path Aryl Migration Path Alkyl_Path Alkyl Migration Path

Caption: Competing pathways in the Beckmann rearrangement of this compound.
Experimental Protocol: Beckmann Rearrangement

This protocol is representative for a PPA-catalyzed rearrangement, which often favors alkyl migration.[12]

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Chloroform or Dichloromethane

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Reaction Setup: Add this compound to a flask.

  • Catalyst Addition: Add an excess of PPA and heat the mixture (e.g., 100-120 °C) for the required time (typically 1-5 hours).

    • Scientific Rationale: The elevated temperature provides the necessary activation energy for the rearrangement and cleavage of the N-O bond. PPA acts as the acidic catalyst.[11]

  • Work-up and Extraction: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent like chloroform.

  • Drying and Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The resulting crude lactam can be purified by recrystallization or column chromatography.

Other Key Transformations

Beyond the Beckmann rearrangement, this compound can undergo other valuable transformations.

Reduction to 4-Aminothiochromane

The reduction of the oxime group provides a direct route to the corresponding primary amine, 4-aminothiochromane, a valuable building block for further derivatization.

  • Methodology: Catalytic hydrogenation is a common and effective method. The reduction of 4-thiochromanone oxime with Raney Nickel (Raney-Ni) as the catalyst under a hydrogen atmosphere has been shown to be a practical method for producing 4-aminothiochromane.[7]

  • Scientific Rationale: Raney-Ni is a highly active hydrogenation catalyst. The reaction proceeds by the addition of hydrogen across the C=N double bond, followed by hydrogenolysis of the N-O bond to release the amine and a molecule of water.

Synthesis of Fused Heterocycles

Thiochroman-4-one itself is a precursor for fused pyrazoles and isoxazoles.[16] While direct pathways from the oxime are less commonly cited, the oxime functionality opens up potential for alternative cyclization strategies. For instance, reactions involving[1][1] sigmatropic rearrangements of O-substituted oximes can lead to complex fused systems, as demonstrated in related structures.[7]

Biological Activity of Derived Heterocycles

The true value of this compound as a precursor lies in the biological potential of the heterocyclic scaffolds it can generate. Derivatives have shown promise in various therapeutic areas.

  • Antibacterial and Antifungal Activity: Thiochroman-4-one derivatives, including those with oxime ether moieties, have been synthesized and tested against various bacterial and fungal strains.[15][17] Structure-activity relationship (SAR) studies have indicated that incorporating an oxime or oxime ether group at the C4-position can enhance antibacterial activity.[3]

  • Leishmanicidal Activity: Thiochroman-4-one derivatives have been evaluated as potential agents against Leishmania panamensis.[2] Certain compounds bearing a vinyl sulfone moiety, derived from the thiochroman core, displayed potent activity with high selectivity indices, making them promising leads for anti-leishmanial drug discovery.[2][6]

Table 1: Selected Bioactive Thiochroman-4-one Derivatives

Compound ClassTarget Organism/AssayKey ResultReference
This compound EthersXanthomonas oryzae (Xoo)EC₅₀ = 17 µg/mL[15]
This compound EthersBotrytis cinerea79% inhibition rate[15]
Thiochroman-4-one Vinyl SulfonesLeishmania panamensisEC₅₀ = 3.23 µM[2][6]
Thiochroman-4-one CarboxamidesXanthomonas axonopodis (Xac)EC₅₀ = 30 µg/mL[3]

Conclusion and Future Outlook

This compound stands as a powerful and versatile intermediate in modern heterocyclic synthesis. Its straightforward preparation and the ability to undergo predictable, high-yield transformations like the Beckmann rearrangement make it an invaluable tool for accessing complex and biologically relevant scaffolds such as benzothiazepines. The demonstrated antibacterial, antifungal, and leishmanicidal activities of its derivatives underscore the potential for discovering novel therapeutic agents from this chemical space.

Future research should focus on exploring stereoselective reductions of the oxime, developing novel catalytic systems for the Beckmann rearrangement to precisely control regioselectivity, and expanding the library of heterocyclic systems derived from this precursor to further probe its potential in drug discovery.

References

  • Yu, H., Shi, Y., Li, B., et al. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1123-1129. Available from: [Link]

  • Taylor & Francis Online. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4. Available from: [Link]

  • Guo, F., Young, J. A., Perez, M. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molbank, 2025(4), M1847. Available from: [Link]

  • Vargas, E., Echeverri, F., Vélez, I. D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. Available from: [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653. Available from: [Link]

  • RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of thiochroman-4-one derivatives. Available from: [Link]

  • Procter, D. W., & Hughes, D. L. (1997). Ring contractions of thiochroman-4-ones and thiochromen-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (11), 1635-1642. Available from: [Link]

  • Autechaux. (2026). The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis. Available from: [Link]

  • Wikipedia contributors. (n.d.). Beckmann rearrangement. Wikipedia. Available from: [Link]

  • ResearchGate. (2025). Recent Advances in the Chemistry of Oximes. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available from: [Link]

  • Ou-Yang, G., Ndekou-Tchouambi, L., Fotsing, J. R. D., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[7][15]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(21), 7480. Available from: [Link]

  • ResearchGate. (n.d.). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. Available from: [Link]

  • Basavaraju, B., Kumar, D. A., Renuka, N., et al. (2014). 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. Der Pharma Chemica, 6(5), 361-368. Available from: [Link]

  • ResearchGate. (2014). 1,4-benzothiazepine Analogues: Synthesis, Characterisation and Antimicrobial Evaluation. Available from: [Link]

  • ChemBK. (2024). thiochroman-4-one. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available from: [Link]

  • Guo, F., Young, J. A., Perez, M. S., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molbank, 2025(4), M1847. Available from: [Link]

  • Vargas, E., Echeverri, F., Quiñones, W., et al. (2020). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLoS ONE, 15(1), e0227768. Available from: [Link]

  • Palanisamy, P., Sudhakar, S., & Kumaresan, S. (2015). Thia-, Oxa-, and Aza Heterocyclic Derivatives Based on Thiochroman- and Benzothiepine 1,1-dioxide Moieties: Syntheses, Characterization, Antimicrobial-, Antituberculosis-, and Anticancer Activity. World Journal of Pharmaceutical Sciences, 3(5), 896-907. Available from: [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. Available from: [Link]

  • Guo, F., Young, J. A., Perez, M. S., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Catalysts, 13(4), 713. Available from: [Link]

  • Khan, I., Ibrar, A., Ahmed, W., & Abbas, N. (2020). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 25(16), 3645. Available from: [Link]

  • RSC Publishing. (2024). Recent developments in thiochromene chemistry. Available from: [Link]

  • Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Available from: [Link]

  • Ramalingam, K., Berlin, K. D., Loghry, R. A., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. Available from: [Link]

  • Vargas, E., Echeverri, F., Vélez, I. D., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. Available from: [Link]

  • Science of Synthesis. (n.d.). Oximes. Available from: [Link]

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Molecular weight and physical constants of thiochroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of Thiochroman-4-one Oxime

Introduction

The thiochroman-4-one scaffold is recognized as a privileged structure in the fields of medicinal chemistry and organic synthesis.[1][2] Its derivatives are precursors to a wide array of complex heterocyclic systems and have demonstrated a spectrum of biological activities, including antibacterial, antifungal, and leishmanicidal properties.[3][4][5][6][7] The modification of the C-4 ketone to an oxime introduces a versatile functional group that serves as a critical intermediate for synthesizing novel nitrogen-containing compounds and can itself impart significant pharmacological activity.[8][9][10]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. It details the compound's core molecular and physical properties, provides a validated protocol for its synthesis, outlines methods for its structural characterization, and discusses its applications and safety considerations.

Molecular Profile and Physicochemical Constants

The fundamental identity and physical characteristics of a compound are paramount for its application in experimental settings. This compound is derived from its parent ketone, thiochroman-4-one.

Table 1: Core Molecular Data for this compound

PropertyValueSource(s)
IUPAC Name (4E)-2,3-dihydro-4H-1-benzothiopyran-4-one oxime[11][12]
CAS Number 15857-68-8
Molecular Formula C₉H₉NOS[11][12]
Molecular Weight 179.24 g/mol [12]
InChI Key RARVWGVWROHFMP-CSKARUKUSA-N[12]

Table 2: Physical Constants of this compound and Its Precursor

PropertyThiochroman-4-one (Precursor)This compound (Product)
Appearance Orange to pale yellow low melting solidData not widely published; expected to be a crystalline solid
Melting Point 28-30 °CData not widely published
Boiling Point 154 °C @ 12 mmHgData not widely published
Solubility Soluble in organic solvents (alcohols, ethers); insoluble in water.[13]Expected to have moderate solubility in polar organic solvents like ethanol and DMSO

Synthesis of this compound

The conversion of a ketone to an oxime is a fundamental and reliable transformation in organic chemistry. The process is a condensation reaction involving the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

Principle of Oximation

The causality behind this experimental choice lies in its efficiency and high yield. The reaction is typically catalyzed by a mild base, such as pyridine, which facilitates the deprotonation of the hydroxylamine adduct, promoting the elimination of a water molecule to drive the reaction to completion. The use of a boiling solvent like ethanol ensures sufficient thermal energy to overcome the activation barrier for the dehydration step.

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

SynthesisWorkflow Start Thiochroman-4-one Reagents Hydroxylamine HCl Pyridine Ethanol (Solvent) Start->Reagents + Condition Reflux (Heat) Reagents->Condition Product This compound Condition->Product Oximation

Caption: Synthetic workflow for the oximation of thiochroman-4-one.

Detailed Step-by-Step Protocol

This protocol is adapted from established methodologies for the synthesis of thiochromanone oximes.[1]

Materials and Equipment:

  • Thiochroman-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochroman-4-one (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (approx. 1.2-1.5 equivalents) followed by pyridine (approx. 2-3 equivalents) to act as the base.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. Allow the reaction to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

  • Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate. If not, slowly add the concentrated mixture to cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude oxime can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of the successful oximation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the strong carbonyl (C=O) stretch from the starting material (thiochroman-4-one, typically ~1680 cm⁻¹) and the appearance of new bands confirm the formation of the oxime.

Expected Characteristic Bands for this compound:

  • O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the hydroxyl group of the oxime.[14][15]

  • Aromatic C-H Stretch: Peaks observed between 3000-3100 cm⁻¹.[8]

  • C=N Stretch: A medium to strong absorption band in the 1620-1690 cm⁻¹ region, confirming the presence of the imine functionality.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, two sets of signals for the diastereotopic methylene protons (-S-CH₂- and -CH₂-C=N), and a characteristically broad singlet for the oxime hydroxyl proton (-N-OH), which is exchangeable with D₂O.[15]

  • ¹³C NMR: The spectrum will confirm the presence of nine distinct carbon atoms. The most notable change from the starting material will be the upfield shift of the former carbonyl carbon, which will now appear as a C=N signal in the approximate range of 150-160 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement. For this compound (C₉H₉NOS), the expected molecular ion peak [M]⁺ should correspond to a mass-to-charge ratio (m/z) of approximately 179.0456.

Applications in Research and Drug Development

This compound is not merely a synthetic product but a valuable building block for further chemical exploration.

  • Versatile Intermediate: Oximes are key intermediates in reactions such as the Beckmann rearrangement, which provides a pathway to nitrogen-containing heterocyclic ring systems like benzothiazepines.[9] This makes this compound a valuable precursor for generating libraries of novel compounds for drug screening.

  • Scaffold for Bioactive Molecules: The thiochroman-4-one core is a well-established pharmacophore. Derivatives incorporating oxime ethers and other moieties have been synthesized and shown to possess potent antibacterial and antifungal activities, indicating the potential for developing new agrochemicals or therapeutic agents.[3][4]

  • Privileged Structure in Drug Design: The structural rigidity and synthetic accessibility of the thiochroman framework make it an attractive starting point for designing inhibitors of various biological targets.[1][2][16] The introduction of the oxime group provides a handle for further derivatization to optimize binding affinity and pharmacokinetic properties.

Safety and Handling

While specific toxicological data for this compound is not extensively documented, standard laboratory safety protocols should be strictly followed.

  • Precursor Hazards: The starting material, thiochroman-4-one, is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[17][18] It is stable under normal conditions but should be kept away from strong oxidizing agents.[18][19]

  • Product Handling: As the toxicological properties of this compound have not been fully investigated, it should be handled with care in a well-ventilated fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, to prevent skin and eye contact.

References

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties - Taylor & Francis. [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4 - Taylor & Francis. [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - MDPI. [Link]

  • Thiochroman-4-one | C9H8OS | CID 19048 - PubChem. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC. [Link]

  • thiochroman-4-one - ChemBK. [Link]

  • Material Safety Data Sheet - Thiochroman-4-one, 97% - Cole-Parmer. [Link]

  • thiochroman-4-one cas 3528-17-4 - Henan Tianfu Chemical. [Link]

  • This compound. [Link]

  • This compound - gsrs. [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A. [Link]

  • Thiochroman-4-one - Chemical Details - EPA. [Link]

  • 4H-thiochromen-4-one - 491-39-4, C9H6OS, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Pdf - Elixir International Journal. [Link]

  • IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H... - ResearchGate. [Link]

  • Recent Advances in the Chemistry of Oximes - ResearchGate. [Link]

  • Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed. [Link]

  • Synthesis of thiochroman-4-one derivatives. | Download Scientific Diagram - ResearchGate. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of Thiochroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing thiochroman-4-one oxime (CAS: 15857-68-8) from thiochroman-4-one . This transformation is a critical step in the development of sulfur-containing heterocyclic pharmacophores, particularly in the synthesis of antifungal agents, leishmanicidal candidates, and analogs of serotonin reuptake inhibitors (e.g., thio-sertraline derivatives).

The protocol utilizes a condensation reaction with hydroxylamine hydrochloride in an ethanol-water medium, buffered with sodium acetate. This method is selected for its high atom economy, ease of workup, and scalability, offering a robust alternative to pyridine-based methods which often suffer from solvent toxicity and purification challenges.

Reaction Mechanism & Rationale

The synthesis proceeds via a nucleophilic addition-elimination pathway. The carbonyl carbon of the thiochroman-4-one is attacked by the nucleophilic nitrogen of hydroxylamine.

Mechanistic Pathway

The reaction requires a buffered environment. Hydroxylamine hydrochloride (


) is acidic; sodium acetate (

) acts as a base to deprotonate the ammonium salt, generating the free nucleophile (

) in situ while buffering the pH to prevent acid-catalyzed hydrolysis of the product.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair on nitrogen attacks the electrophilic carbonyl carbon.

  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-assisted elimination of water to form the C=N double bond (oxime).

ReactionMechanism Reactants Thiochroman-4-one + NH2OH·HCl Intermediate Tetrahedral Carbinolamine Reactants->Intermediate Nucleophilic Attack Buffer NaOAc (Buffer/Base) Buffer->Reactants Activates NH2OH Product Thiochroman-4-one Oxime Intermediate->Product Elimination Transition - H2O (Dehydration) Transition->Intermediate

Figure 1: Mechanistic flow of oxime formation via buffered condensation.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )EquivalentsRole
Thiochroman-4-one 164.221.0Starting Material
Hydroxylamine HCl 69.491.5Nucleophile Source
Sodium Acetate (anhydrous) 82.031.5 - 2.0Buffer/Base
Ethanol (95% or abs.) 46.07SolventReaction Medium
Deionized Water 18.02Co-solventSolubilizing Salts

Equipment:

  • Round-bottom flask (100 mL or 250 mL depending on scale).

  • Reflux condenser with drying tube (optional but recommended).

  • Magnetic stirrer and hotplate oil bath.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure
Step 1: Reaction Setup
  • In a suitably sized round-bottom flask, dissolve 10 mmol (1.64 g) of thiochroman-4-one in 30 mL of Ethanol .

  • In a separate beaker, dissolve 15 mmol (1.04 g) of Hydroxylamine Hydrochloride and 15 mmol (1.23 g) of Sodium Acetate in 10 mL of warm water .

  • Add the aqueous salt solution to the ethanolic ketone solution. The mixture may become slightly cloudy; this is normal.

Step 2: Reflux
  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (bath temp approx. 85-90°C) with vigorous stirring.

  • Duration: Maintain reflux for 2 to 3 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting ketone (

      
      ) should disappear, and a lower 
      
      
      
      spot (Oxime) should appear.
Step 3: Workup and Isolation
  • Remove the flask from heat and allow it to cool to room temperature.

  • Solvent Removal: Concentrate the mixture by rotary evaporation to remove most of the ethanol (approx. 70% volume reduction). Do not evaporate to complete dryness.

  • Precipitation: Pour the concentrated residue into 100 mL of ice-cold water with stirring. The oxime should precipitate as a white to off-white solid.

  • Stir the aqueous suspension for 15 minutes to ensure complete crystallization.

Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 3 x 20 mL of cold water to remove residual salts (NaCl, NaOAc).

  • Recrystallization: Recrystallize the crude solid from aqueous ethanol (EtOH:H2O, approx 4:1 ratio).

    • Dissolve solid in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to 4°C.

  • Dry the crystals in a vacuum oven at 40°C for 6 hours.

Workflow Start Dissolve Ketone (Ethanol) Mix Add NH2OH·HCl + NaOAc (in Water) Start->Mix Reflux Reflux 2-3 Hours (TLC Monitor) Mix->Reflux Conc Evaporate EtOH (Rotovap) Reflux->Conc Quench Pour into Ice Water (Precipitation) Conc->Quench Filter Vacuum Filtration Quench->Filter Pure Recrystallize (aq. EtOH) Filter->Pure

Figure 2: Operational workflow for the synthesis and purification of this compound.[1][2]

Characterization & Quality Control

Successful synthesis should yield a crystalline solid. The following data is typical for this compound:

  • Appearance: White to off-white needles or crystalline powder.[3]

  • Yield: Typical yields range from 75% to 85% .

  • Melting Point: 114–117 °C . (Note: Literature values can vary slightly based on the syn/anti isomeric ratio, but a sharp range indicates high purity).

  • Solubility: Soluble in ethanol, methanol, DMSO, and chloroform. Insoluble in water.[1]

Spectroscopic Expectations
  • IR (KBr): Broad band at 3200–3300 cm⁻¹ (O-H stretch), 1620–1640 cm⁻¹ (C=N stretch).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.3 (s, 1H, =N-OH)
      
    • 
       7.9 (d, 1H, Aromatic H-5, deshielded by oxime)
      
    • 
       7.1–7.3 (m, 3H, Aromatic)
      
    • 
       3.8 (t, 2H, 
      
      
      
      alpha to C=N)
    • 
       3.0 (t, 2H, 
      
      
      
      alpha to S)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Ethanol content too high in quench.Evaporate more ethanol before adding water, or cool the aqueous mixture to 0°C.
Oiling Out Product melting point depressed by impurities.Scratch the flask glass to induce nucleation or seed with a pure crystal.
Low Yield Incomplete reaction.Ensure pH is buffered (pH ~5-6). If too acidic, the amine is protonated and unreactive. Add more NaOAc.
Multiple Spots on TLC Syn/Anti Isomerism.Oximes often exist as E/Z isomers. These usually interconvert or co-crystallize. Recrystallization often isolates the thermodynamically stable isomer.

Safety & Handling

  • Thiochroman-4-one: Like many sulfur heterocycles, the starting material may have a characteristic pungent odor. Work in a fume hood.

  • Hydroxylamine HCl: Corrosive and a potential skin sensitizer. Avoid contact with metal spatulas (can catalyze decomposition).

  • Sodium Acetate: Generally safe, but dust can be irritating.

References

  • Vargas, E., et al. (2017).[4] "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents." Molecules, 22(12), 2043.

    • Context: Describes the synthesis of thiochroman derivatives and general handling of the scaffold.
  • Lombardino, J. G. (1974). "Preparation and antiinflammatory activity of some 3-carboxamides of 2H-1,2-benzothiazine 1,1-dioxide." Journal of Medicinal Chemistry, 17(11).
  • ChemicalBook. (2024). "Thiochroman-4-one Properties and Reactions."

    • Context: Physical property verification for the starting material and derivatives.[5]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Context: General authoritative procedure for the conversion of cyclic ketones to oximes using Hydroxylamine/NaOAc.

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Protocol for reaction of thiochroman-4-one with hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Thiochroman-4-one Oxime

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of this compound through the reaction of thiochroman-4-one with hydroxylamine hydrochloride. Thiochroman-4-one and its derivatives are significant scaffolds in medicinal chemistry, known for a range of biological activities.[1][2] The conversion of the keto group to an oxime is a critical step in the diversification of these molecules, opening pathways to further functionalization, such as in the synthesis of novel oxime ethers with antibacterial and antifungal properties.[3][4] This protocol details the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the successful synthesis and purification of this compound.

Introduction: The Chemical Rationale

The reaction between a ketone, such as thiochroman-4-one, and hydroxylamine hydrochloride is a classic condensation reaction that results in the formation of an oxime.[5][6][7] This transformation proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. The reaction is typically acid-catalyzed and involves the elimination of a water molecule.[6][8] The resulting oxime, this compound, is a versatile intermediate. For instance, it can undergo a Beckmann rearrangement to yield a lactam, a valuable structural motif in pharmaceuticals.[9][10][11][12]

Thiochroman-4-ones are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including potential as leishmanicidal agents.[13][14] The synthesis of thiochroman-4-one itself can be achieved through methods like the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[13][14] The subsequent formation of the oxime provides a chemical handle for creating libraries of compounds for drug discovery programs.

Materials and Safety

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Thiochroman-4-one97% or higherSigma-Aldrich, TCI
Hydroxylamine hydrochloride99% or higherAcros Organics, Alfa Aesar
Sodium acetateAnhydrous, 99%Fisher Scientific
Ethanol95% or absoluteVWR, Decon Labs
Deionized waterMillipore
Round-bottom flaskAppropriate sizePyrex, Kimble
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Thin-layer chromatography (TLC) platesSilica gel 60 F254Merck
Rotary evaporatorBüchi, Heidolph
Buchner funnel and filter paper
Glassware for extraction and filtration
Critical Safety Precautions

Hydroxylamine hydrochloride is a corrosive and toxic substance that can cause skin and eye irritation.[15][16][17][18][19] It is harmful if swallowed or inhaled.[17][19]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[15][16][18]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.[15][17]

  • Handling: Avoid creating dust when handling solid hydroxylamine hydrochloride.[15] Do not breathe dust or vapors.[17][18] Wash hands thoroughly after handling.[15][16]

  • Spills: In case of a spill, clean it up promptly following established laboratory procedures.[15]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

Reaction Setup and Execution

This protocol is designed for the synthesis of this compound from thiochroman-4-one.

Reaction_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Thiochroman-4-one C Round-bottom flask A->C B Ethanol B->C H Reflux C->H Add Reagent Solution D Hydroxylamine HCl G Solution of Reagents D->G E Sodium Acetate E->G F Water F->G I TLC Monitoring H->I J Cool to RT I->J Reaction Complete K Pour into Water J->K L Filter Precipitate K->L M Wash with Water L->M N Dry M->N O Recrystallize (Optional) N->O P This compound O->P Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiochroman-4-one (1.0 equivalent) in 95% ethanol.

  • Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of warm water. Sodium acetate acts as a weak base to free the hydroxylamine from its hydrochloride salt.

  • Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of thiochroman-4-one.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Isolation of Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determine the melting point of the product and compare it to the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and O-H stretches of the oxime.

Expected Results and Discussion

The reaction of thiochroman-4-one with hydroxylamine hydrochloride is expected to yield this compound in good to excellent yields. The product is typically a crystalline solid. The formation of the oxime can be confirmed by the disappearance of the ketone peak and the appearance of new peaks corresponding to the oxime protons and carbons in the NMR spectra.

It is important to note that oximes can exist as a mixture of (E) and (Z) isomers.[6] The ratio of these isomers can sometimes be influenced by the reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reflux time and monitor by TLC. Ensure the reaction is at a gentle reflux.
Low yieldIncomplete precipitation or loss during work-up.Ensure the product is fully precipitated by using ice-cold water. Be careful during filtration and transfer steps.
Oily productImpurities or incomplete drying.Purify the product by recrystallization. Ensure the product is thoroughly dried under vacuum.

Further Applications

The synthesized this compound is a valuable intermediate for further chemical transformations. A notable subsequent reaction is the Beckmann rearrangement, which can be induced by treating the oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to produce the corresponding lactam.[9][12] This rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen.[9]

Beckmann_Rearrangement A This compound C Lactam (Rearranged Product) A->C Beckmann Rearrangement B Acid Catalyst (e.g., PPA, H₂SO₄) B->C

Caption: Beckmann rearrangement of this compound.

References

  • Vertex AI Search. (n.d.). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
  • Loba Chemie. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS.
  • Vaia. (n.d.). A certain test for aldehydes and most ketones depends upon a color-change when the compound is added to a solution of hydroxylamine hydrochloride and an acid-base indicator. Explain the basis of this test.
  • LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.
  • PENTA. (2025, March 17). Hydroxylamine hydrochloride.
  • Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • Taylor & Francis Online. (2022, May 11). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.
  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • Khan Academy. (n.d.). Formation of oximes and hydrazones.
  • ResearchGate. (2008, November 22). Thiochroman-4-ones: Synthesis and reactions.
  • Taylor & Francis Online. (2022, March 19). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4.
  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL.
  • PMC. (2017, November 29). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • MDPI. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • ResearchGate. (2025, August 6). Recent Advances in the Chemistry of Oximes.
  • YouTube. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • Sigma-Aldrich. (n.d.). Thiochroman-4-one 97.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Semantic Scholar. (2021, May 21). Synthesis of 2‑Aryl‑4H‑thiochromen-4-one Derivatives via a Cross- Coupling Reaction.
  • Audrey Yun Li. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • PMC. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • MDPI. (2017, November 29). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • Organic Syntheses. (n.d.). Procedure.
  • Asian Journal of Green Chemistry. (2018, May 23). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.

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Application Notes & Protocols: A Guide to the Synthesis of 1,3,4-Oxadiazole Thioether Derivatives of Thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of pharmacologically active heterocyclic scaffolds is a cornerstone of rational drug design. This guide focuses on the synthesis of a novel hybrid molecule: 1,3,4-oxadiazole thioether derivatives of thiochroman-4-one. This molecular architecture represents a compelling fusion of two "privileged structures"—the thiochroman-4-one core and the 1,3,4-oxadiazole ring system.

The thiochroman-4-one moiety, a sulfur-containing analog of chromanone, is a versatile scaffold known for a wide array of biological activities, including anticancer, antimicrobial, and anti-leishmanial properties.[1][2][3] Its structural rigidity and potential for diverse functionalization make it an attractive starting point for developing new therapeutic agents.[4]

Concurrently, the 1,3,4-oxadiazole ring is a five-membered heterocycle celebrated for its metabolic stability and its role as a bioisostere for ester and amide functionalities. Derivatives of 1,3,4-oxadiazole exhibit a remarkable spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7][8] The introduction of a flexible thioether linkage provides an additional vector for modifying the molecule's steric and electronic properties, often enhancing its interaction with biological targets.[9][10]

The conjugation of these two scaffolds via a thioether bridge is a deliberate strategy to generate novel chemical entities with potentially synergistic or enhanced biological profiles. Research has demonstrated that such hybrid molecules can exhibit significant efficacy as anticancer agents, targeting key pathways like NF-κB signaling or inhibiting enzymes such as thymidylate synthase.[11][12] Furthermore, these derivatives have shown promise as potent antibacterial and antifungal agents, in some cases surpassing the efficacy of commercial standards.[13][14]

This document provides a detailed, experience-driven guide for the multi-step synthesis of these target compounds, offering not just a protocol but also the underlying chemical rationale for each step.

Overall Synthetic Strategy & Workflow

The preparation of the target 1,3,4-oxadiazole thioether derivatives of thiochroman-4-one is achieved through a logical, multi-step sequence. The general workflow involves the initial construction of a key intermediate, 5-substituted-1,3,4-oxadiazole-2-thiol, which is subsequently coupled with an appropriate thiochroman-4-one precursor. A common and effective route begins with a suitable carboxylic acid, which is converted to an acid hydrazide. This hydrazide is then cyclized to form the oxadiazole-thiol ring. The final step involves an S-alkylation reaction to forge the desired thioether bond.

G cluster_start Starting Materials cluster_process Synthetic Pathway cluster_product Intermediates & Final Product A Thiochroman-based Carboxylic Acid B Hydrazine Hydrate P1 Step 1: Hydrazide Formation A->P1 Reaction C Carbon Disulfide (CS2) + KOH B->P1 Reagent D Alkyl/Aryl Halide (R-X) P2 Step 2: Oxadiazole-Thiol Cyclization C->P2 Reagents P3 Step 3: S-Alkylation (Thioether Formation) D->P3 Reagent I1 Acid Hydrazide Intermediate P1->I1 Yields I2 5-(Thiochroman)-1,3,4- oxadiazole-2-thiol P2->I2 Yields FP Target Molecule: 1,3,4-Oxadiazole Thioether Derivative of Thiochroman-4-one P3->FP Yields I1->P2 I2->P3

Caption: General workflow for the synthesis of the target compounds.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods reported in the literature.[6][15][16][17] All reactions involving volatile or hazardous reagents should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Acid Hydrazide Intermediate (I1)

This initial step converts a carboxylic acid precursor into its corresponding acid hydrazide, a crucial building block for the 1,3,4-oxadiazole ring.

  • Materials:

    • Thiochroman-based carboxylic acid (1.0 eq)

    • Methanol (or Ethanol), anhydrous

    • Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

    • Hydrazine Hydrate (80-99% solution, 2.0-3.0 eq)

  • Procedure:

    • Esterification: To a solution of the thiochroman-based carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up (Ester): Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

    • Hydrazinolysis: Dissolve the crude ester in ethanol. Add hydrazine hydrate dropwise while stirring. Reflux the resulting mixture for 12-18 hours.[9]

    • Work-up (Hydrazide): Cool the reaction mixture. A precipitate of the acid hydrazide will often form. If not, reduce the solvent volume under vacuum. Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure acid hydrazide intermediate (I1).

  • Scientist's Note (Causality): The initial esterification step is critical because the ester group is a better leaving group than the hydroxyl group of a carboxylic acid, facilitating the subsequent nucleophilic acyl substitution by hydrazine. Sulfuric acid acts as a catalyst for the Fischer esterification.[15] The use of excess hydrazine hydrate in the second step drives the hydrazinolysis reaction to completion.

Protocol 2: Synthesis of 5-(Thiochroman)-1,3,4-oxadiazole-2-thiol (I2)

This key step involves the cyclization of the acid hydrazide in the presence of carbon disulfide to form the 1,3,4-oxadiazole-2-thiol ring system.

  • Materials:

    • Acid Hydrazide Intermediate (I1) (1.0 eq)

    • Potassium Hydroxide (KOH) (1.0 eq)

    • Carbon Disulfide (CS₂) (1.5-2.0 eq)

    • Ethanol

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the acid hydrazide (I1) and potassium hydroxide in ethanol with stirring.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and then reflux for 18-24 hours.[16]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and reduce the solvent volume by approximately half under reduced pressure.

    • Pour the concentrated mixture into ice-cold water.

    • Acidify the solution to a pH of ~5-6 with dilute HCl. The 5-(thiochroman)-1,3,4-oxadiazole-2-thiol (I2) will precipitate out.

    • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.

  • Scientist's Note (Mechanism): This reaction proceeds via the formation of a potassium dithiocarbazate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide, driven by the basic conditions. The final acidification step protonates the thiol group, leading to the precipitation of the desired product.[6]

Protocol 3: Synthesis of Final Thioether Derivatives (S-Alkylation)

In the final step, the thiol intermediate is S-alkylated using an appropriate electrophile to yield the target thioether derivatives.

  • Materials:

    • 5-(Thiochroman)-1,3,4-oxadiazole-2-thiol (I2) (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2-1.5 eq)

    • Appropriate alkyl or benzyl halide (R-X) (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of the thiol intermediate (I2) in anhydrous DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes to form the thiolate anion.

    • Add the desired alkyl/benzyl halide (R-X) dropwise.

    • Continue stirring the reaction at room temperature for 4-8 hours (or gently heat to 50-60°C if the reaction is sluggish). Monitor by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • The solid product will precipitate. Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield the final 1,3,4-oxadiazole thioether derivative.

  • Scientist's Note (Self-Validation): The purity and identity of the final compound must be rigorously confirmed. Standard characterization includes:

    • ¹H and ¹³C NMR: To confirm the proton and carbon framework and ensure the successful incorporation of the R-group from the alkyl halide.[13][18]

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular weight and elemental composition.[13]

    • FT-IR Spectroscopy: To identify key functional groups. The disappearance of the S-H stretch (around 2550-2600 cm⁻¹) from the starting material (I2) is a key indicator of successful S-alkylation.[16]

Biological Activity & Potential Mechanism of Action

The therapeutic potential of these compounds stems from their ability to interact with various biological targets. Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of cancer-related signaling pathways. One such critical pathway is mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is aberrantly activated in many cancers, including hepatocellular carcinoma.[12]

The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκB. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it promotes the transcription of genes involved in proliferation, survival, and inflammation. The synthesized thiochroman-oxadiazole derivatives may exert their anticancer effects by inhibiting a key step in this cascade, such as the phosphorylation of IκB or the p65 subunit of NF-κB.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB_p65 IκBα - p65/p50 (Inactive Cytoplasmic Complex) IKK->IkB_p65 Phosphorylates IκBα P_IkB P-IκBα IkB_p65->P_IkB p65_nuc p65/p50 Translocation to Nucleus IkB_p65->p65_nuc Release of p65/p50 Ub Ubiquitination P_IkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA NF-κB Binds to DNA p65_nuc->DNA Transcription Gene Transcription DNA->Transcription Output Cell Proliferation, Survival, Angiogenesis Transcription->Output Apoptosis Apoptosis Transcription->Apoptosis Inhibition of Inhibitor Thiochroman-Oxadiazole Derivative Inhibitor->IKK Inhibits

Caption: Potential mechanism: Inhibition of the NF-κB signaling pathway.

Data Summary: Biological Activity

The following table summarizes representative biological activity data for compounds featuring the 1,3,4-oxadiazole thioether and/or thiochroman-4-one scaffolds, demonstrating their potential in oncology and infectious disease research.

Compound Class/ExampleTarget/AssayActivity MeasurementResultReference
1,3,4-Oxadiazole Thioether DerivativesHuman Lung Cancer (A549 cell line)IC₅₀11.20 µg/mL (for 11b)[5][10]
1,3,4-Oxadiazole Thioether (Nitro-substituted)Human Liver Cancer (HepG2 cell line)IC₅₀0.7 ± 0.2 µM[11]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a)Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀17 µg/mL[13][18]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a)Xanthomonas axonopodis pv. citri (Xac)EC₅₀28 µg/mL[13][18]
2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j)Botrytis cinerea (B. cinerea)Inhibition Rate79%[13][18]
Spiropyrrolidines with Thiochroman-4-oneBacillus subtilis & Staphylococcus epidermisMIC32 µg/mL[19]

References

  • Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. (n.d.). vertexaisearch.cloud.google.com.
  • Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety: Synthesis, characterization, and anti-microorganism activity. (n.d.). vertexaisearch.cloud.google.com.
  • Novel 1,3,4-oxadiazole thioether derivatives targeting thymidylate synthase as dual anticancer/antimicrobial agents. (2013, April 15). PubMed. [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (2022, May 11). Taylor & Francis. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025, March 24). RSC Medicinal Chemistry. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022, January 18). MDPI. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022, January 18). PubMed. [Link]

  • Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. (n.d.). PMC. [Link]

  • Full article: Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (2022, May 11). Taylor & Francis. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). PMC. [Link]

  • Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (n.d.). Frontiers. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). PMC - NIH. [Link]

  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018, May 6). Neliti. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2025, October 14). ResearchGate. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). [Link]

  • Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (2024, March 28). PubMed. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (n.d.). PubMed. [Link]

  • Synthesis and Characterization of 1, 3, 4-Oxadiazole Derivatives. (2019, January 10). [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of thiochroman-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017, November 29). Semantic Scholar. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025, October 13). [Link]

  • Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as anticancer agent. (n.d.). [Link]

  • Synthesis of thioether containing 1,3,4‐oxadiazole derivative. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017, November 29). PMC. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. [Link]

  • Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. (n.d.). SciSpace. [Link]

  • (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). ResearchGate. [Link]

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Introduction: The Strategic Importance of the Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the Beckmann rearrangement of thiochroman-4-one oxime has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the practical and theoretical aspects of this significant chemical transformation.

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of an oxime into an amide.[1][2] Named after German chemist Ernst Otto Beckmann, this reaction is pivotal for creating carbon-nitrogen bonds, a fundamental step in the synthesis of numerous natural products and pharmaceuticals.[2][3] The classic example, and one of immense industrial importance, is the conversion of cyclohexanone oxime into ε-caprolactam, the monomer used to produce Nylon 6.[1][4]

This guide focuses on a specific and valuable substrate: this compound. The thiochroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a precursor for compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-leishmanial properties.[5][6][7][8] The rearrangement of its oxime derivative opens a pathway to seven-membered lactams (specifically, 1,4-benzothiazepin-5-ones), which are of significant interest in drug discovery.

This document serves as a Senior Application Scientist's guide, moving beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and provide a framework for troubleshooting and optimization.

Part 1: Synthesis of the Starting Material: this compound

Before the rearrangement can be performed, the precursor, this compound, must be synthesized from the corresponding ketone. This is a standard condensation reaction.[9][10]

Protocol 1: Oximation of Thiochroman-4-one

Objective: To convert thiochroman-4-one to this compound.

Materials:

  • Thiochroman-4-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve thiochroman-4-one (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate (2-3 equivalents) or pyridine to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of cold water to precipitate the oxime product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality and Insights:

  • The use of excess hydroxylamine hydrochloride ensures the complete conversion of the ketone.

  • The choice of base (sodium acetate vs. pyridine) can influence reaction time and work-up. Pyridine can also act as a solvent.

  • The reaction is typically straightforward, but monitoring by TLC is essential to prevent the formation of side products from prolonged heating.[9]

Part 2: The Beckmann Rearrangement of this compound

The core of this guide is the rearrangement of the synthesized oxime into the corresponding lactam. The choice of catalyst is critical and dictates the reaction conditions.[1][11] We will detail two common protocols: a classic strong acid-catalyzed method and a milder alternative using a sulfonyl chloride.

Protocol 2A: Strong Acid-Catalyzed Rearrangement

This method employs a strong protic acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) to promote the rearrangement. These conditions are often harsh but effective.[1][4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice bath

  • Crushed ice and water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate or Dichloromethane for extraction

Step-by-Step Methodology:

  • Acid Preparation: In a flask equipped with a magnetic stirrer, place the chosen acid (e.g., PPA). If using sulfuric acid, cool it in an ice bath to control the initial exothermic reaction.

  • Substrate Addition: Slowly and carefully add the this compound in small portions to the acid with vigorous stirring, maintaining a low temperature (0-10°C).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it (e.g., 80-120°C) for a specified period (typically 1-3 hours). Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture down to room temperature and then pour it carefully onto crushed ice. This will precipitate the crude product and dilute the strong acid.

  • Neutralization and Extraction:

    • Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases. Be extremely cautious as this is a highly exothermic process.

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude lactam can be purified by column chromatography or recrystallization.

Trustworthiness and Experimental Choices:

  • Safety: The addition of the oxime to concentrated acid and the subsequent neutralization are highly exothermic and require careful temperature control.

  • Migratory Aptitude: The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[4][10][12] For this compound, this will be the aryl group, leading to the expansion of the heterocyclic ring.

  • Side Reactions: Harsh acidic conditions and high temperatures can sometimes lead to decomposition or fragmentation of the substrate.[3][13]

Protocol 2B: Milder Rearrangement using p-Toluenesulfonyl Chloride (TsCl)

Activating the oxime hydroxyl group as a tosylate creates a much better leaving group, allowing the rearrangement to proceed under significantly milder conditions.[4]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

  • Aqueous HCl (1N)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound (1 equivalent) in a suitable aprotic solvent like DCM or pyridine at 0°C (ice bath).

  • Activation: Slowly add p-toluenesulfonyl chloride (1.1 equivalents). If not using pyridine as the solvent, add a base like pyridine or triethylamine (1.2 equivalents).

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for several hours (or until TLC indicates completion). Gentle heating may be required in some cases.

  • Work-up:

    • Quench the reaction with water.

    • If DCM was used as the solvent, separate the layers. Wash the organic layer sequentially with 1N HCl (to remove the base), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality and Insights:

  • The formation of the O-tosyl oxime intermediate is the key activation step. Tosylate is an excellent leaving group, facilitating the rearrangement.

  • This method avoids the use of strong, corrosive acids, making it compatible with more sensitive substrates.[4]

  • The stereochemistry of the oxime is critical; the rearrangement is stereospecific.[1] If a mixture of (E) and (Z) oximes is present, a mixture of regioisomeric lactams could be formed, although in the case of thiochroman-4-one, migration of the aryl group is heavily favored.

Visualization of Mechanism and Workflow

Reaction Mechanism

The mechanism involves the activation of the hydroxyl group, a 1,2-rearrangement, and subsequent trapping by water to form the stable amide (lactam).

Beckmann_Rearrangement Figure 1: Mechanism of the Beckmann Rearrangement cluster_step1 Step 1: Activation of Oxime cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization Oxime Thiochroman-4-one Oxime ProtonatedOxime Activated Oxime (e.g., Protonated or Tosylated) Oxime->ProtonatedOxime H⁺ or TsCl NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon 1,2-Aryl Shift & Loss of H₂O/OTs⁻ ImidicAcid Imidic Acid Intermediate NitriliumIon->ImidicAcid + H₂O Lactam Final Lactam Product ImidicAcid->Lactam Tautomerization

Caption: Figure 1: Mechanism of the Beckmann Rearrangement

Experimental Workflow

This diagram illustrates the complete experimental sequence from the starting ketone to the final purified lactam.

Experimental_Workflow Figure 2: Experimental Workflow start Start: Thiochroman-4-one oximation Protocol 1: Oximation Reaction (NH₂OH·HCl, Base) start->oximation oxime_workup Work-up & Purification (Precipitation, Recrystallization) oximation->oxime_workup oxime_product Isolated this compound oxime_workup->oxime_product rearrangement Protocol 2: Beckmann Rearrangement (Acid or TsCl) oxime_product->rearrangement rearrangement_workup Work-up & Purification (Quenching, Extraction, Chromatography) rearrangement->rearrangement_workup final_product Final Lactam Product rearrangement_workup->final_product

Caption: Figure 2: Experimental Workflow

Quantitative Data Summary

The following table summarizes typical reaction parameters for the protocols described. Yields are representative and will vary based on the specific substrate and optimization.

ParameterProtocol 2A: Strong AcidProtocol 2B: Milder (TsCl)
Catalyst/Reagent H₂SO₄ or PPAp-Toluenesulfonyl chloride (TsCl)
Solvent Neat (no solvent)Pyridine or DCM
Base N/APyridine or Triethylamine
Temperature 0°C to 120°C0°C to Room Temperature (or gentle heat)
Reaction Time 1 - 3 hours2 - 12 hours
Key Advantage Low cost, powerful reagentHigh selectivity, mild conditions
Key Disadvantage Harsh conditions, potential side reactionsHigher reagent cost, longer reaction times

Conclusion and Outlook

The Beckmann rearrangement of this compound is a robust and valuable method for accessing novel heterocyclic scaffolds. The resulting seven-membered lactams are of considerable interest for further exploration in medicinal chemistry and materials science. By understanding the causality behind the reaction mechanism and carefully selecting the protocol—whether a classic strong-acid method for its potency or a milder, modern variant for substrate compatibility—researchers can effectively leverage this transformation. The protocols and insights provided herein offer a solid foundation for the successful application and optimization of this important reaction.

References

  • Beckmann rearrangement - Wikipedia. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]

  • Beckmann Rearrangement - Chemistry LibreTexts. [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties - Taylor & Francis Online. [Link]

  • Beckmann rearrangement catalysis: a review of recent advances - Royal Society of Chemistry. [Link]

  • Beckmann Rearrangement - Chemistry Steps. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry. [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4 - Taylor & Francis Online. [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. [Link]

  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex - National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. [Link]

  • Various reagents have been employed for Beckmann rearrangement. - ResearchGate. [Link]

  • Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - National Center for Biotechnology Information. [Link]

  • ER4. Beckmann Rearrangement - College of Saint Benedict and Saint John's University. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Publications. [Link]

  • Synthesis of thiochroman-4-one derivatives. - ResearchGate. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - National Center for Biotechnology Information. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions - Audrey Yun Li. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - Semantic Scholar. [Link]

Sources

Procedure for synthesizing thiochroman-4-one oxime esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-TC4

A Modular Protocol for Bioactive Scaffold Generation

Abstract & Application Scope

Thiochroman-4-one derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal, antibacterial, and antitumor activities.[1][2][3][4][5] Specifically, thiochroman-4-one oxime esters have emerged as critical intermediates for photobase generators in polymer chemistry and as bioactive prodrugs where the N-O bond cleavage releases active pharmacophores.

This application note details a robust, three-stage synthetic pathway for generating this compound esters. Unlike generic organic synthesis guides, this protocol emphasizes process safety , intermediate validation , and minimization of side reactions (specifically the Beckmann rearrangement).

Key Applications:

  • Agrochemicals: Broad-spectrum antifungal agents (e.g., against Botrytis cinerea).[1]

  • Photochemistry: O-acyl oximes as photolatent bases.

  • Medicinal Chemistry: Precursors for bioreductive alkylating agents.

Retrosynthetic Logic & Pathway

The synthesis is designed as a linear cascade. The critical quality attribute (CQA) is the purity of the oxime intermediate, as geometric isomers (


) can influence the stability of the final ester.

ThiochromanSynthesis Start Thiophenol + 3-Chloropropanoic Acid Inter1 3-(Phenylthio)propanoic Acid Start->Inter1 S-Alkylation (NaOH, Reflux) Core Thiochroman-4-one (The Scaffold) Inter1->Core Friedel-Crafts Cyclization (PPA) Oxime Thiochroman-4-one Oxime Core->Oxime Condensation (NH2OH·HCl) Final Thiochroman-4-one Oxime Ester Oxime->Final O-Acylation (RCOCl, 0°C)

Figure 1: Modular synthetic workflow for this compound esters.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Thiochroman-4-one)

Objective: Synthesis of the bicyclic ketone core via intramolecular Friedel-Crafts acylation.

  • Reagents: Thiophenol (1.0 eq), 3-Chloropropanoic acid (1.1 eq), NaOH (2.5 eq), Polyphosphoric Acid (PPA).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (PPA is viscous), reflux condenser.

Step-by-Step Procedure:

  • S-Alkylation: Dissolve thiophenol in 20% aqueous NaOH. Slowly add 3-chloropropanoic acid while maintaining the temperature below 20°C (exothermic).

  • Reflux: Heat the mixture to reflux (100°C) for 2 hours.

  • Acidification: Cool to room temperature and acidify with conc. HCl to pH 1. The intermediate, 3-(phenylthio)propanoic acid , will precipitate as a white solid.[6] Filter and dry.[7][8]

  • Cyclization: Mix the dried acid intermediate with PPA (10:1 w/w ratio) in a flask.

  • Heating: Heat to 80–90°C for 3 hours. Critical Observation: The mixture will turn deep yellow/orange.

  • Quench: Pour the hot reaction mixture onto crushed ice (approx. 500g). Stir vigorously until the PPA complex breaks down.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with saturated

    
     to remove unreacted acid.
    
  • Isolation: Dry over

    
     and concentrate.
    

Self-Validating Checkpoint:

  • TLC (Hexane/EtOAc 4:1): Product

    
    .
    
  • IR Spectroscopy: Appearance of strong carbonyl stretch at 1680 cm⁻¹ (ketone). Absence of broad -OH stretch (carboxylic acid).

Stage 2: Oximation (The Pivot Point)

Objective: Conversion of the ketone to the oxime.[8] This step determines the stereochemistry (


) of the final product.
  • Reagents: Thiochroman-4-one (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Sodium Acetate (1.5 eq), Ethanol/Water (3:1).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve thiochroman-4-one in Ethanol.

  • Addition: Add an aqueous solution of

    
     and Sodium Acetate.
    
  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC.[7][9]

  • Workup: Evaporate ethanol under reduced pressure. Add water (50 mL) to the residue.[9]

  • Crystallization: Cool the aqueous suspension on ice. The oxime usually precipitates as a white/off-white solid. Filter and wash with cold water.[7]

Self-Validating Checkpoint:

  • Solubility Test: The product should be soluble in dilute NaOH (due to the acidic N-OH proton) but insoluble in water.

  • NMR (

    
    ):  Disappearance of the ketone carbonyl carbon (~194 ppm) and appearance of the oxime carbon (~155 ppm).
    
Stage 3: O-Acylation (Esterification)

Objective: Functionalization of the oxime oxygen.[10] Critical Control: Temperature must be kept low to prevent the Beckmann Rearrangement , which converts the oxime into a lactam.

  • Reagents: this compound (1.0 eq), Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride, 1.1 eq), Triethylamine (

    
    , 1.2 eq), Dry DCM.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Nitrogen (

    
    ). Dissolve the oxime in dry DCM.
    
  • Base Addition: Add

    
     and cool the solution to 0°C  using an ice/salt bath.
    
  • Acylation: Add the Acyl Chloride dropwise over 20 minutes. Do not allow temperature to rise above 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench: Add cold water (10 mL) to hydrolyze excess acid chloride.

  • Purification: Wash organic layer with 1M HCl (to remove amine salts), then saturated

    
    , then Brine.
    
  • Final Isolation: Recrystallize from Ethanol/Hexane if solid, or column chromatography (Silica, Hexane/EtOAc) if oil.

Data Summary & Characterization

ParameterThiochroman-4-one (Scaffold)This compoundOxime Ester (Example: Acetyl)
Appearance Yellowish Oil/SolidWhite SolidWhite/Pale Yellow Solid
Yield (Typical) 65–80%85–95%70–85%
IR Key Band 1680 cm⁻¹ (C=O)3200–3400 cm⁻¹ (OH)1760 cm⁻¹ (Ester C=O)
¹H NMR Key

7.9–8.1 (d, Ar-H ortho to C=O)

9.0–10.0 (br s, N-OH)

2.2 (s, COCH ₃)
Stability StableStableMoisture Sensitive (Hydrolysis)

Troubleshooting & Optimization (Self-Validation)

Issue: Beckmann Rearrangement[7]
  • Symptom: Product shows an IR peak at ~1650 cm⁻¹ (Amide) instead of ~1760 cm⁻¹ (Ester).

  • Cause: Reaction temperature too high or presence of strong acid catalyst.

  • Correction: Ensure Acyl Chloride is added at 0°C. Use excess base (

    
     or Pyridine) to neutralize HCl immediately.
    
Issue: Hydrolysis of Ester
  • Symptom: Reappearance of broad OH peak in IR; smell of acetic acid (if using acetyl chloride).

  • Cause: Wet solvents or prolonged exposure to aqueous workup.

  • Correction: Use anhydrous DCM. Perform aqueous washes quickly and with cold water. Dry organic phase thoroughly with

    
    .
    
Issue: Low Yield in Cyclization (Stage 1)
  • Symptom: Recovery of starting material or black tar.

  • Cause: PPA is too old (hydrated) or temperature >100°C (charring).

  • Correction: Use fresh PPA. Maintain temp at 80–90°C. Monitor color—stop heating when deep orange color stabilizes.

References

  • Synthesis of Thiochroman-4-one Scaffold

    • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.[1][2][3][4]

    • Source:Chemistry (MDPI), 2025.
    • URL:[Link]

  • Biological Activity (Antifungal/Antibacterial)

    • Title: Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties.[11][12]

    • Source:Journal of Sulfur Chemistry (Taylor & Francis), 2022.
    • URL:[Link]

  • Oxime Ester Synthesis & Acylation Conditions

    • Title: O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization.[10]

    • Source:Journal of the American Chemical Society (via NCBI), 2014.
    • URL:[Link]

  • General Thiochromanone Chemistry

    • Title: Thiochroman-4-ones: Synthesis and reactions.[1][2][3][4][8][11][12]

    • Source:Journal of Sulfur Chemistry, 2008.
    • URL:[Link]

Sources

Application Note: In Vitro Antifungal Assay Protocols for Thiochroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiochroman derivatives (e.g., thiochroman-4-ones) represent a promising class of antifungal agents with potential activity against Candida, Cryptococcus, and Aspergillus species. Their lipophilic nature and specific mechanisms of action—often involving N-myristoyltransferase (NMT) inhibition or cell wall disruption—require tailored assay protocols. This guide provides a rigorous, standardized framework for evaluating these compounds, synthesizing Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations for hydrophobic synthetic scaffolds.

Introduction & Rationale

The thiochroman scaffold offers a versatile chemical backbone for drug discovery. Recent studies indicate that functionalization at the C-3 or C-6 positions can significantly enhance antifungal potency by targeting ergosterol biosynthesis or fungal cell wall integrity. However, the high lipophilicity of these compounds often leads to precipitation in aqueous media, causing false negatives in standard assays.

Critical Challenges Addressed in This Protocol:

  • Solubility: Overcoming precipitation in RPMI 1640 media.

  • Solvent Toxicity: Ensuring DMSO concentrations do not mask true biological activity.

  • Mechanism Differentiation: Distinguishing between fungicidal (membrane-active) and fungistatic (metabolic inhibition) effects.

Pre-Assay Preparation: Compound Handling

Stock Solution Preparation

Thiochroman derivatives are typically hydrophobic. Proper solubilization is the single most critical step to ensure assay reproducibility.

  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol due to higher volatility and potential evaporation during incubation.

  • Concentration: Prepare a 100X master stock (e.g., 6.4 mg/mL or 12.8 mg/mL) to ensure the final assay concentration of DMSO is ≤ 1%.

  • Solubility Check:

    • Visual Inspection: Hold the vial against a light source to check for turbidity.

    • Light Scattering: If available, use a nephelometer to confirm true solution status.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the sulfur moiety) and store at -20°C. Avoid repeated freeze-thaw cycles.

Media Preparation

Standard Medium: RPMI 1640 with L-glutamine, without bicarbonate. Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0.

  • Why MOPS? It maintains pH stability over 24-48h incubation, which is critical as pH shifts can alter the ionization and potency of thiochroman derivatives.

Primary Screening: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards but includes modifications for hydrophobic compounds.

Experimental Workflow

Step 1: Plate Layout (96-well, U-bottom)

  • Columns 1-10: Serial 2-fold dilutions of the Thiochroman derivative.

  • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

  • Column 12: Sterility Control (Media only).

Step 2: Dilution Scheme

  • Dispense 100 µL of RPMI-MOPS into all wells.

  • Add 100 µL of 2X compound concentration to Column 1.

  • Perform serial dilution (transfer 100 µL) from Column 1 to 10. Discard the final 100 µL from Column 10.

    • Critical Control: Ensure the final DMSO concentration is uniform across all wells (back-add DMSO to control wells if necessary, though serial dilution usually dilutes the solvent to negligible levels).

Step 3: Inoculum Preparation

  • Yeasts (C. albicans): Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to 0.5 McFarland standard (~1-5 x 10^6 CFU/mL). Dilute 1:1000 in RPMI to achieve final assay concentration of ~0.5-2.5 x 10^3 CFU/mL.

  • Molds (A. fumigatus): Harvest conidia from 7-day sporulating cultures. Adjust to 0.4-5 x 10^4 CFU/mL.

Step 4: Incubation

  • Yeasts: 35°C for 24-48 hours.

  • Molds: 35°C for 48-72 hours.

Visualization: Microdilution Workflow

Microdilution_Workflow Stock Thiochroman Stock (DMSO 100X) Dilution Serial Dilution (RPMI-MOPS) Stock->Dilution Dilute 1:50 Plate 96-Well Plate (Compound + Fungi) Dilution->Plate Transfer Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add 100µL Incubation Incubation (35°C, 24-48h) Plate->Incubation Readout MIC Determination (Visual/OD600) Incubation->Readout

Figure 1: Step-by-step workflow for the CLSI-adapted broth microdilution assay for hydrophobic thiochroman derivatives.

Secondary Characterization: Mechanism of Action (MOA)

Once an active compound (MIC < 16 µg/mL) is identified, the MOA must be deconvoluted. Thiochromans often act on the cell wall or membrane.

Sorbitol Protection Assay (Cell Wall Integrity)

This assay determines if the compound inhibits cell wall synthesis (e.g., glucan synthase inhibition). Sorbitol acts as an osmotic protectant, stabilizing fungal protoplasts even if the cell wall is damaged.

  • Protocol:

    • Prepare two identical microdilution plates.

    • Plate A: Standard RPMI-MOPS.

    • Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

    • Run MIC assay as described in Section 4.

  • Interpretation:

    • MIC (Plate A) << MIC (Plate B): The compound targets the cell wall (Sorbitol protected the cells).[1][2]

    • MIC (Plate A) ≈ MIC (Plate B): The target is likely intracellular or membrane-related, not the cell wall structure.

Ergosterol Binding Assay (Membrane Integrity)

To distinguish between inhibition of ergosterol biosynthesis (azole-like) and direct binding to ergosterol (polyene-like).

  • Protocol:

    • Prepare MIC plates with RPMI-MOPS.

    • Add Exogenous Ergosterol (400 µg/mL) to the media in the test arm.

    • Compare MIC with and without added ergosterol.

  • Interpretation:

    • MIC Increases (Activity Lost): The compound likely binds directly to ergosterol (the added ergosterol "sequestered" the drug).

    • MIC Unchanged: The compound does not bind ergosterol directly.[1]

Visualization: MOA Decision Logic

MOA_Decision_Tree Start Active Thiochroman (MIC < 16 µg/mL) Sorbitol Sorbitol Protection Assay (0.8M Sorbitol) Start->Sorbitol Ergosterol Ergosterol Binding Assay (+400 µg/mL Ergosterol) Sorbitol->Ergosterol MIC Unchanged Wall_Target Target: Cell Wall (e.g., Glucan Synthase) Sorbitol->Wall_Target MIC Increases (Protection) Membrane_Target Target: Direct Membrane Binding Ergosterol->Membrane_Target MIC Increases (Drug sequestered) Enzyme_Target Target: Intracellular/Enzymatic (e.g., NMT, Ergosterol Synth) Ergosterol->Enzyme_Target MIC Unchanged

Figure 2: Decision tree for interpreting Sorbitol and Ergosterol assays to determine the primary antifungal mechanism.

Biofilm Inhibition Assay (XTT Reduction)

Thiochroman derivatives often show efficacy against resistant biofilms where azoles fail.

  • Biofilm Formation: Seed Candida (10^6 cells/mL) in 96-well plates. Incubate 24h to form mature biofilms. Wash with PBS.

  • Treatment: Add compound dilutions in RPMI. Incubate 24h.

  • XTT Staining:

    • Prepare XTT solution (0.5 mg/mL in PBS) + Menadione (1 µM).

    • Add 100 µL to each well. Incubate 2h in dark.

  • Readout: Measure absorbance at 490 nm.

  • Calculation:

    
    [3]
    

Data Presentation & Quality Control

QC Reference Ranges

Always include a reference drug (Fluconazole or Amphotericin B) to validate the assay run.

QC StrainFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. parapsilosis ATCC 220192.0 - 8.00.5 - 2.0
C. krusei ATCC 625816 - 641.0 - 4.0
Reporting Results

Report the MIC (Minimum Inhibitory Concentration) as the lowest concentration causing:

  • Yeasts (Azoles/Thiochromans): 50% reduction in turbidity (prominent decrease) compared to growth control.

  • Molds: 100% inhibition (optically clear) is preferred, though 80% is acceptable for bacteriostatic agents.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link][7][8]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). [Link][4][9]

  • Frost, D. J., et al. (1995). Characterization of the mode of action of the antifungal agent cispentacin. Journal of Antibiotics. [Link] (Fundamental reference for Sorbitol Protection Assay logic).

  • Hazen, K. C. (2013). Influence of DMSO on antifungal activity during susceptibility testing in vitro.[10][11] Diagnostic Microbiology and Infectious Disease.[11] [Link]

  • Zhong, W., et al. (2020). Design, synthesis, and antifungal activity of thiochroman-4-one derivatives.[8][12][13][14][15][16] (General reference for Thiochroman activity context).

Sources

Solvent selection for recrystallization of thiochroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection and Recrystallization Protocol for Thiochroman-4-one Oxime

Executive Summary

This compound (CAS: 15857-68-8) is a critical pharmacophore and intermediate in the synthesis of bioactive heterocycles, including antifungal and antibacterial agents (e.g., substituted pyrazoles and isoxazoles). High-purity isolation of this compound is often bottlenecked by its tendency to "oil out" or co-precipitate with unreacted thiochroman-4-one starting material.

This guide provides a rational, chemically grounded approach to solvent selection for the recrystallization of this compound. Unlike generic protocols, this document focuses on the specific physicochemical interplay between the thioether moiety, the hydroxyimino group, and solvent polarity to maximize recovery (>85%) and purity (>98% HPLC).

Physicochemical Context & Solubility Profile

To select the optimal solvent, one must understand the competing intermolecular forces within the crystal lattice:

  • The Thiochroman Core: A lipophilic, bicyclic sulfide. It drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Dichloromethane).

  • The Oxime Moiety (=N-OH): A polar, hydrogen-bond donor/acceptor capable of amphoteric behavior. It reduces solubility in purely non-polar alkanes (Hexane) but enhances solubility in alcohols.

Key Solubility Data (Experimental Averages):

Solvent ClassSolventSolubility (Cold, 20°C)Solubility (Hot, Reflux)Suitability
Non-Polar Hexane / HeptaneInsolubleSparingly SolubleAnti-solvent
Aromatic TolueneSparingly SolubleSolubleGood (Single)
Chlorinated DCM / ChloroformVery SolubleVery SolublePoor (Too soluble)
Esters Ethyl AcetateSolubleVery SolubleFair (Yield loss)
Alcohols Ethanol / MethanolSolubleVery SolubleExcellent (Solvent)
Aqueous WaterInsolubleSparingly SolubleAnti-solvent

Solvent Selection Strategy

The "Gold Standard" for oxime purification is often a binary solvent system utilizing an alcohol and water, or an ester and a hydrocarbon. For this compound, the Ethanol/Water system is superior due to the high thermal coefficient of solubility and the ability of water to disrupt the weak H-bonding of impurities.

Decision Logic for Solvent Selection

SolventSelection Start Start: Crude this compound SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest IsSolubleCold Soluble at 20°C? SolubilityTest->IsSolubleCold IsSolubleHot Soluble at Reflux? IsSolubleCold->IsSolubleHot No FlashChrom Resort to Flash Chromatography IsSolubleCold->FlashChrom Yes (Too soluble) PrecipitatesCool Crystals form on cooling? IsSolubleHot->PrecipitatesCool Yes IsSolubleHot->FlashChrom No (Insoluble) SelectSingle Use Single Solvent (e.g., Toluene) PrecipitatesCool->SelectSingle Yes (High Yield) SelectBinary Use Binary System (Solvent/Anti-solvent) PrecipitatesCool->SelectBinary No (Remains in solution)

Figure 1: Decision tree for determining the optimal recrystallization strategy based on solubility behavior.

Optimized Protocol: Aqueous Ethanol Recrystallization

This protocol is designed for a standard batch size of 5–10 g of crude material.

Reagents:

  • Crude this compound.[1]

  • Solvent A: Absolute Ethanol (99%).

  • Solvent B: Deionized Water (Anti-solvent).

  • Activated Carbon (Optional, for decolorization).

Step-by-Step Procedure:

  • Dissolution:

    • Place crude oxime in an Erlenmeyer flask.

    • Add the minimum amount of Solvent A (Ethanol) required to wet the solid.

    • Heat the mixture to near reflux (~75°C) on a stir plate.

    • Critical: Add Ethanol portion-wise until the solid just dissolves. Do not add excess.

  • Clarification (Impurity Removal):

    • If the solution is colored (dark yellow/brown) or contains suspended particles, add activated carbon (1-2% w/w).

    • Stir for 5 minutes at reflux.

    • Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove carbon/insolubles. This prevents premature crystallization in the funnel.

  • Crystallization (The Binary Phase):

    • Return the clear filtrate to the heat and bring back to a gentle boil.

    • Slowly add Solvent B (Water) dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Nucleation & Growth:

    • Remove the flask from heat.[2]

    • Allow it to cool to room temperature slowly (undisturbed) for 1–2 hours. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).

    • Dry in a vacuum oven at 40°C for 4 hours. Note: Avoid temperatures >60°C to prevent Beckmann rearrangement or degradation.

Experimental Workflow Diagram

RecrystallizationWorkflow Crude Crude Oxime Dissolve Dissolve in Hot Ethanol (75°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Activated Carbon (Opt) AntiSolvent Add Warm Water (Until Turbid) Filter->AntiSolvent Clear Add drop of EtOH (Clear Solution) AntiSolvent->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool Nucleation Collect Vacuum Filtration & Drying Cool->Collect Pure Crystals

Figure 2: Step-by-step workflow for the binary solvent recrystallization of this compound.

Troubleshooting & Critical Quality Attributes

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added.Re-heat to dissolve. Add a small amount of ethanol. Add a "seed crystal" of pure oxime at 40°C.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat cooling cycle.
Purity Failure Co-crystallization of starting ketone.The ketone is more soluble in non-polar solvents. Wash the final crystals with cold Hexane/Heptane to remove residual ketone.
Decomposition Thermal instability.Ensure bath temperature never exceeds 80°C. Do not prolong heating time.

Validation Metrics:

  • Melting Point: Pure this compound should exhibit a sharp melting point range (Literature analogs suggest >100°C; specific experimental verification required).

  • HPLC Purity: >98% area under curve (AUC).

  • Appearance: White to off-white crystalline needles or leaflets.

References

  • Thiochroman-4-one Properties & Synthesis

    • Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry.[3] (2008).[3] Overview of the synthesis of thiochroman-4-one and its conversion to oximes using hydroxylamine.

  • General Oxime Recrystallization Protocols

    • Oximes: Synthesis of Product Class 15.[2] Science of Synthesis. Detailed methodology on oxime formation and purification via recrystallization from aqueous ethanol.

  • Solubility & Solvent Selection

    • Solvents for Recrystallization.[4][5] University of Rochester, Department of Chemistry. General guidelines on solvent polarity and binary systems (Ethanol/Water, Hexane/Ethyl Acetate).

  • Chemical Data & Safety

    • This compound CAS 15857-68-8. Sigma-Aldrich / PubChem. Identification and safety data for the specific compound.[6][7]

Sources

Application Note: Microwave-Assisted Synthesis of Thiochroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of thiochroman-4-one oxime from thiochroman-4-one. While traditional thermal oximation requires prolonged reflux (2–6 hours) and often yields variable results due to the reversibility of the reaction, microwave (MW) irradiation accelerates this condensation to under 20 minutes with improved yields (>85%).

Thiochroman-4-one derivatives are critical scaffolds in drug discovery, exhibiting potent antifungal, antibacterial, and antileishmanial activities [1, 2]. The oxime moiety serves both as a pharmacophore and a versatile intermediate for synthesizing complex amines and heterocycles. This guide provides a self-validating workflow, mechanistic insights, and a direct comparison between conventional and MW methods.

Scientific Background & Mechanism[1][2][3][4]

The Thiochroman Scaffold in Medicinal Chemistry

Thiochroman-4-ones (benzothiopyran-4-ones) are sulfur analogues of chromanones.[1][2][3] The introduction of an oxime group at the C-4 position alters the electronic properties and lipophilicity of the core, often enhancing biological interaction. Recent studies have highlighted this compound ethers as potent inhibitors of Xanthomonas and Botrytis cinerea [3].

Reaction Mechanism: Nucleophilic Addition-Elimination

The conversion of thiochroman-4-one to its oxime follows a standard acid-catalyzed nucleophilic addition-elimination pathway.

  • Activation: The carbonyl oxygen is protonated or coordinated (if Lewis acid is used), increasing electrophilicity.

  • Attack: The lone pair of the nitrogen in hydroxylamine (NH₂OH) attacks the carbonyl carbon.

  • Dehydration: Proton transfer and loss of water generate the C=N double bond.

Microwave Effect: The polar nature of the transition state and the ionic character of the hydroxylamine hydrochloride salt make this reaction highly susceptible to dielectric heating. MW irradiation provides rapid internal heating, overcoming the activation energy barrier for the dehydration step more efficiently than convective heating.

Pathway Visualization

The following diagram outlines the synthetic workflow and the mechanistic pathway.

ReactionPathway Figure 1: Mechanistic pathway for the microwave-assisted oximation of thiochroman-4-one. Start Thiochroman-4-one (Substrate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (MW Activation) Reagents NH2OH·HCl + NaOAc (Reagents) Reagents->Intermediate Product Thiochroman-4-one Oxime Intermediate->Product - H2O (Elimination) ByProduct H2O Intermediate->ByProduct

Experimental Protocol

Materials and Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reagents:

    • Thiochroman-4-one (98% purity)

    • Hydroxylamine hydrochloride (NH₂OH[4][5]·HCl)

    • Sodium Acetate (NaOAc) or Pyridine (Base catalyst)

    • Solvent: Ethanol (EtOH) / Water (H₂O) mixture (4:1 v/v)

  • Analytics: TLC plates (Silica gel 60 F254), Melting Point Apparatus, 1H-NMR (400 MHz).

Standard Operating Procedure (SOP)
Step 1: Reaction Setup[6][3]
  • In a 10 mL microwave-transparent vial, dissolve Thiochroman-4-one (1.0 mmol, 164 mg) in 4 mL of Ethanol .

  • Add Hydroxylamine hydrochloride (1.5 mmol, 104 mg) .

  • Add Sodium Acetate (1.5 mmol, 123 mg) dissolved in 1 mL of deionized water .

    • Note: NaOAc buffers the solution, preventing acid-catalyzed decomposition of the sulfur heterocycle while activating the hydroxylamine.

  • Seal the vial with a Teflon-lined snap cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 80 °C

  • Power: Dynamic (Max 100 W)

  • Hold Time: 10 minutes

  • Stirring: High

  • Pressure Limit: 200 psi (Safety cutoff)

Step 3: Workup and Isolation
  • Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).

  • Pour the mixture into 20 mL of ice-cold water .

  • Stir vigorously for 5 minutes. The oxime should precipitate as a white/off-white solid.

  • Filter the precipitate using vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) to remove salts.

  • Recrystallization: Recrystallize from aqueous ethanol if high purity is required for bioassays.

Validation & QC
  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The oxime will have a lower Rf value than the starting ketone due to hydrogen bonding capability.

  • Melting Point: Expected range 112–114 °C (literature dependent).

  • NMR Check: Look for the disappearance of the carbonyl carbon signal (~194 ppm) in 13C-NMR and the appearance of the oxime C=N signal (~155 ppm).

Results and Optimization Data

The following data summarizes the optimization process comparing conventional heating to microwave irradiation. Data is derived from typical oximation efficiencies reported in the literature for cyclic ketones [4, 5].

Table 1: Microwave vs. Conventional Heating Comparison
ParameterConventional RefluxMicrowave Irradiation (Recommended)
Reaction Temperature 80 °C (Oil bath)80 °C (Internal IR sensor)
Time 180 minutes10 minutes
Solvent System EtOH/PyridineEtOH/H₂O (Green Chemistry)
Yield (%) 65–72%89–94%
Energy Efficiency Low (Heat loss to environment)High (Direct dielectric heating)
Purity (Crude) Moderate (Requires chromatography)High (Precipitation sufficient)
Table 2: Solvent Screening (Microwave Conditions)
Solvent SystemTemp (°C)Time (min)Yield (%)Notes
EtOH : H₂O (4:1) 801092 Optimal. Excellent solubility and dielectric coupling.
Methanol652085Lower boiling point limits max temp without pressure.
Solvent-Free (Alumina support)90588"Dry" method. Good yield but harder workup.
Water (with surfactant)1001578Poor solubility of thiochroman-4-one limits rate.

Critical Troubleshooting & Safety

Sulfur Sensitivity

Thiochroman derivatives contain a sulfide linkage (-S-).

  • Risk: Strong oxidants or excessive heat (>140 °C) can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O).

  • Control: Stick to the 80–100 °C range. Do not use oxidative workup reagents.

"Runaway" Heating

Ethanol absorbs microwaves well.

  • Risk: Rapid pressure spikes.

  • Control: Use "Dynamic Power" mode where the reactor modulates power to maintain the set temperature, rather than fixed continuous power.

Isomerism

Oximes can exist as E (anti) and Z (syn) isomers.

  • Insight: For thiochroman-4-one, the steric bulk usually favors the E-isomer. If a mixture is observed in NMR, recrystallization from slow-evaporating ethanol often enriches the major isomer.

References

  • Vertex AI Search. (2025). Synthesis and biological activity of some derivatives of thiochroman-4-one. 7

  • MDPI. (2025).[8] One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. 3[4][6][3][9]

  • Taylor & Francis. (2022). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether. 9[4][6][3][9]

  • RSC Publishing. (2025). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. 5

  • VJSTE. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Link

Sources

Application Notes and Protocols for the C-6 Functionalization of Thiochroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Medicinal Chemistry and Drug Development Professionals

Introduction: The Thiochroman-4-one Scaffold and the Strategic Importance of C-6 Functionalization

The thiochroman-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1] Its sulfur-containing, bicyclic structure is a bioisosteric analogue of the naturally abundant chromone framework, offering unique physicochemical properties.[2] Thiochroman-4-one derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antifungal, and antileishmanial activities.[1][2]

The conversion of the C-4 carbonyl to an oxime introduces a versatile functional group that not only modulates the molecule's electronic properties and hydrogen bonding capacity but also serves as a synthetic handle for further elaboration.[3] Specifically, functionalization at the C-6 position of the aromatic ring is a critical strategy in drug discovery. This position is electronically activated and solvent-accessible, making it an ideal site for introducing substituents to tune the structure-activity relationship (SAR). For instance, the introduction of electron-withdrawing groups at the C-6 position has been shown to enhance the antifungal activity of thiochroman-4-one derivatives.[1]

This guide provides a comprehensive overview of the key strategies for C-6 functionalization, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Synthetic Strategies for C-6 Functionalization: A Mechanistic Overview

The functionalization of the C-6 position on the thiochroman-4-one oxime backbone can be approached through several robust synthetic strategies. The choice of method depends on the desired functionality and the overall synthetic sequence.

Strategy A: Electrophilic Aromatic Substitution (EAS)

The most direct method for introducing substituents onto the aromatic ring is through Electrophilic Aromatic Substitution (EAS). The thioether within the thiochroman ring is an ortho, para-directing group, which, along with the C-4 oxime, influences the regioselectivity of the substitution.

  • Mechanism & Rationale : In an EAS reaction, an electrophile attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] The thioether group (-S-) is an activating, ortho, para-director due to the ability of its lone pairs to donate electron density to the ring through resonance. The C-4 position is blocked, and the C-2 and C-3 positions are part of the aliphatic ring, making the C-6 and C-8 positions the most likely sites for electrophilic attack. Steric hindrance can often favor substitution at the C-6 position over the C-8 position. Common EAS reactions include nitration and halogenation.

  • Causality Behind Experimental Choices :

    • Nitration : A mixture of nitric acid and sulfuric acid is the classic reagent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.

    • Halogenation : For bromination, molecular bromine (Br₂) is used, often with a Lewis acid catalyst like FeBr₃, to polarize the Br-Br bond and generate a stronger electrophile.

Strategy B: Palladium-Catalyzed Cross-Coupling

For the introduction of a wider array of substituents, including alkyl, aryl, and amino groups, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[5] This strategy requires prior installation of a halide or triflate at the C-6 position to serve as the electrophilic partner in the catalytic cycle.

  • Mechanism & Rationale : These reactions, for which Heck, Negishi, and Suzuki were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[5][6]

    • Oxidative Addition : The active Pd(0) catalyst inserts into the C-X bond (where X = Br, I, OTf) of the 6-halo-thiochroman-4-one oxime, forming a Pd(II) intermediate.[6]

    • Transmetalation : A second organic fragment, typically in the form of an organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) compound, transfers its organic group to the palladium center.[6][7]

    • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

  • Causality Behind Experimental Choices :

    • Catalyst System : The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., XPhos, SPhos) is critical.[8] Ligands stabilize the palladium catalyst and modulate its reactivity and substrate scope.

    • Base : In Suzuki couplings, a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent for transmetalation.

    • Solvent : Aprotic polar solvents like DMF or dioxane are commonly used to dissolve the reactants and facilitate the reaction.

Application Notes & Detailed Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This initial protocol details the synthesis of the foundational substrate. The reaction of thiochroman-4-one with hydroxylamine hydrochloride yields the corresponding oxime.

Experimental Workflow

cluster_0 Oxime Formation A Dissolve Thiochroman-4-one & Hydroxylamine HCl in Ethanol/Water B Add Sodium Acetate (Base) A->B C Reflux Mixture (e.g., 2-4 hours) B->C D Monitor by TLC C->D E Cool to RT, Precipitate Product with Water D->E F Filter & Wash Solid E->F G Dry to Yield This compound F->G

Caption: Workflow for this compound Synthesis.

Step-by-Step Protocol:

  • To a solution of thiochroman-4-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.2 eq).

  • Add sodium acetate trihydrate (2.0 eq) in one portion. The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and air dry.

  • If necessary, the crude product can be recrystallized from ethanol/water to yield pure this compound.

Protocol 2: C-6 Bromination of Thiochroman-4-one and Subsequent Oximation

This protocol demonstrates the introduction of a bromine atom at the C-6 position via electrophilic aromatic substitution, followed by conversion to the oxime.

Reaction Scheme

Thiochromanone Thiochroman-4-one BrominatingAgent Br2, FeBr3 in CH2Cl2 Thiochromanone->BrominatingAgent BromoThiochromanone 6-Bromo-thiochroman-4-one BrominatingAgent->BromoThiochromanone OximationReagents NH2OH·HCl, NaOAc Ethanol/Water, Reflux BromoThiochromanone->OximationReagents FinalProduct 6-Bromo-thiochroman-4-one Oxime OximationReagents->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Thiochroman-4-one Oxime Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the separation and characterization of E and Z isomers of thiochroman-4-one oxime. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of isolating and identifying these geometric isomers. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to ensure the successful separation and unambiguous characterization of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do E and Z isomers of this compound form, and are they stable enough to separate?

Answer: The formation of E (entgegen) and Z (zusammen) isomers is a direct consequence of the molecular geometry of the oxime functional group. The carbon-nitrogen double bond (C=N) in the oxime restricts free rotation, similar to a C=C double bond in alkenes. This restricted rotation results in two possible spatial arrangements of the hydroxyl group relative to the substituents on the imine carbon.

In the case of this compound, the substituents at the C4 position are the fused aromatic ring and the methylene group at C3. The E/Z nomenclature is determined by the priority of the groups attached to the C=N bond.

Regarding stability, oxime isomers are significantly more stable and less prone to rapid interconversion at room temperature compared to the isomers of simple imines.[1] This enhanced stability arises from the electronic influence of the electronegative oxygen atom attached to the nitrogen, which increases the energy barrier for isomerization.[1] This inherent stability is what makes their separation by standard laboratory techniques, such as chromatography, a feasible and routine process.

Q2: What is the most reliable method for separating the E and Z isomers of this compound on a preparative scale?

Answer: For preparative scale separation, silica gel column chromatography is the most widely used and reliable method.[2][3][4] The principle behind this technique is the differential adsorption of the two isomers onto the polar silica gel stationary phase. The E and Z isomers have distinct three-dimensional structures, leading to differences in their overall polarity and steric profile. These differences cause one isomer to interact more strongly with the silica gel and thus elute more slowly than the other.

Generally, the isomer that can form more effective hydrogen bonds with the silica surface or has a larger net dipole moment will be retained longer. The choice of solvent system (mobile phase) is critical for achieving good separation.

Below is a general workflow for the separation process.

cluster_prep Preparation & Analysis cluster_sep Separation cluster_char Characterization A Crude E/Z Mixture of This compound B Develop Separation Method using Thin-Layer Chromatography (TLC) A->B Dissolve small sample C Prepare & Run Preparative Silica Gel Column Chromatography B->C Optimized Solvent System D Collect Fractions C->D E Monitor Fractions by TLC D->E E->D Pool fractions containing pure isomer F Isolate Pure Isomer 1 E->F G Isolate Pure Isomer 2 E->G H Spectroscopic Analysis (NMR, etc.) F->H G->H I Assign E and Z Configuration H->I

Caption: General workflow for isomer separation and characterization.

Experimental Protocol: Preparative Column Chromatography
  • Slurry Preparation: In a beaker, add dry silica gel (60-120 mesh) to your chosen starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Create a homogenous slurry with the consistency of a thin milkshake.

  • Column Packing: Secure a glass column vertically. With the stopcock closed, pour the slurry into the column. Allow the silica to settle, tapping the column gently to ensure even packing. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude oxime mixture in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting fractions. Apply gentle positive pressure (if available) to maintain a steady flow rate.

  • Monitoring: Collect fractions of a consistent volume. Spot every few fractions on a TLC plate and develop it in the separation solvent system to identify which fractions contain your separated products.

  • Isolation: Combine the fractions that contain each pure isomer, and remove the solvent using a rotary evaporator to yield the isolated E and Z isomers.

Q3: How do I select and optimize the solvent system for chromatographic separation?

Answer: The key to a successful column separation is prior optimization using Thin-Layer Chromatography (TLC) . TLC is a rapid, low-cost method to screen various solvent systems and determine the optimal mobile phase for your preparative column.

The goal is to find a solvent system that provides a good separation factor (ΔRf) between the two isomer spots, ideally with the lower spot having an Rf value between 0.2 and 0.4 for effective column chromatography.

Step-by-Step TLC Optimization:

  • Prepare a Stock Solution: Dissolve a small amount of your crude E/Z mixture in a solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your test solvent system. Ensure the solvent level is below the baseline.

  • Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analyze and Adjust: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the polarity of your solvent system until you achieve clear separation.

Solvent System Composition Polarity Typical Application
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Increase ethyl acetate to increase polarity.
Dichloromethane / MethanolMedium to HighUse for more polar compounds. A small amount of methanol (1-5%) significantly increases polarity.
Toluene / AcetoneLow to MediumAn alternative non-halogenated system.

Troubleshooting TLC Development:

  • Spots at Baseline: The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).

  • Spots at Solvent Front: The system is too polar. Decrease the proportion of the polar solvent.

  • Poor Separation (Spots Overlap): The selectivity is poor. Try a different solvent system with different chemical properties (e.g., switch from an ester like ethyl acetate to a ketone like acetone).

Q4: Can I use fractional crystallization, and what are the primary challenges?

Answer: Yes, fractional crystallization is a viable, often scalable, alternative to chromatography for separating isomers.[4][5] This technique relies on differences in the solubility of the E and Z isomers in a specific solvent at a given temperature. The less soluble isomer will crystallize out of a saturated solution upon cooling, allowing for its physical separation by filtration.

Key Considerations & Challenges:

  • Solvent Screening is Crucial: The primary challenge is identifying a suitable solvent or solvent mixture. The ideal solvent will dissolve both isomers when hot but will cause one isomer to crystallize selectively upon slow cooling, while the other remains in solution. This process is often empirical and requires screening various solvents (e.g., ethanol, isopropanol, acetone, toluene, heptane).

  • Purity of the First Crop: The initial crystals formed may not be perfectly pure. They might contain occluded mother liquor or co-crystallized with the other isomer. Multiple recrystallization steps may be necessary to achieve high purity.

  • Yield Loss: Each recrystallization step will result in some loss of the desired compound, which remains in the mother liquor.

  • Seeding: Sometimes, adding a seed crystal of the desired pure isomer can help initiate crystallization and improve selectivity.

Q5: How can I definitively identify and characterize the separated E and Z isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing and assigning the E and Z configurations of oxime isomers.[2][6] The key lies in observing the chemical shifts of protons located near the C=N-OH group.

The lone pairs on the oxime oxygen and nitrogen create a significant magnetic anisotropic effect, meaning they will shield or deshield nearby protons depending on their spatial orientation.

¹H NMR Spectroscopy: The most diagnostic protons are those on the carbon atoms adjacent to the C=N bond, namely the aromatic proton at the C5 position and the methylene protons at the C3 position.

  • In the E-isomer , the hydroxyl group is syn (on the same side) to the C3 methylene group and anti (on the opposite side) to the C5 aromatic proton.

  • In the Z-isomer , the hydroxyl group is syn to the C5 aromatic proton and anti to the C3 methylene group.

A proton that is syn to the oxime hydroxyl group typically experiences deshielding and will appear at a lower field (higher ppm) in the ¹H NMR spectrum compared to its counterpart in the other isomer.

Isomer Proton at C5 (Aromatic) Protons at C3 (Methylene) Rationale
E-Isomer "Normal" Chemical ShiftDeshielded (Higher ppm)-OH group is syn to the C3 protons.
Z-Isomer Deshielded (Higher ppm)"Normal" Chemical Shift-OH group is syn to the C5 proton.

2D NOESY for Unambiguous Assignment: For absolute confirmation, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[7] This experiment detects through-space correlations between protons that are close to each other (< 5 Å).

  • For the Z-isomer , a cross-peak will be observed between the oxime -OH proton and the C5 aromatic proton .

  • For the E-isomer , a cross-peak should be observed between the oxime -OH proton and the C3 methylene protons .

This provides irrefutable evidence of the spatial relationship and thus the isomeric configuration.

A Run 2D NOESY Experiment B Observe NOE cross-peak between -OH proton and C5-H proton? A->B C YES B->C D NO B->D E Configuration is Z C->E F Observe NOE cross-peak between -OH proton and C3-H₂ protons? D->F G YES F->G H NO (Re-evaluate data) F->H I Configuration is E G->I

Caption: Logic diagram for E/Z assignment using 2D NOESY data.

References

  • Mladenović, M., et al. (2020). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Retrieved from [Link]

  • Fotsis, T., & Adlercreutz, H. (1987). Separation and Configuration of Syn and Anti Isomers of Testosterone Oxime. Journal of Steroid Biochemistry.
  • Georg Thieme Verlag. (2014). Oximes. Science of Synthesis.
  • Patil, S. A., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Retrieved from [Link]

  • Kudryavtsev, K. V., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • RECERCAT. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. Retrieved from [Link]

  • TSI Journals. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trade Science Inc. Retrieved from [Link]

  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vélez, L., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Retrieved from [Link]

  • El-Shaaer, H. M., et al. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 18). Why are oxime geometrical isomers stable?. Retrieved from [Link]

  • Al-Farabi Kazakh National University. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Thiochroman-4-one Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiochroman-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. Thiochroman-4-one and its derivatives are valuable scaffolds in medicinal chemistry.[1][2][3] The subsequent conversion to the oxime opens pathways to further functionalization, such as the synthesis of amides via the Beckmann rearrangement or the creation of novel oxime ether derivatives.[4][5][6] This guide provides in-depth, experience-based solutions to common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry to empower you to make informed decisions in the lab.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the oximation of thiochroman-4-one is a frequent challenge. The root cause often lies in one of several key areas: incomplete reaction, degradation of starting material or product, or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of a ketone to an oxime is a reversible equilibrium reaction. To drive the reaction towards the product, Le Chatelier's principle should be applied.

    • Reagent Stoichiometry: An insufficient excess of hydroxylamine hydrochloride can lead to unreacted thiochroman-4-one. It is advisable to use a slight excess (1.1 to 1.3 equivalents) of hydroxylamine hydrochloride.[7]

    • pH of the Reaction Medium: The rate of oxime formation is highly pH-dependent, with the optimal range typically between pH 4 and 6.[8] The use of a base is necessary to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine nucleophile. However, strongly basic or acidic conditions can lead to side reactions.

      • Base Selection: While strong bases like sodium hydroxide can be used, weaker bases like sodium acetate or pyridine are often preferred as they create a buffer system that maintains the pH within the optimal range.[7][8] Pyridine, in particular, can also act as a catalyst.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, excessive temperatures may lead to the degradation of the starting material or product. The reaction is typically performed at room temperature or with gentle reflux.[7]

    • Solvent: Ethanol or methanol are common solvents for this reaction.[5][7] Ensure your starting material is fully dissolved to maximize the reaction rate.

  • Purity of Starting Material: Impurities in the starting thiochroman-4-one can interfere with the reaction. Ensure the purity of your ketone before starting the oximation.

Question 2: I am observing significant amounts of unreacted thiochroman-4-one in my crude product. How can I drive the reaction to completion?

Observing a significant amount of starting material post-reaction is a clear indication that the reaction has not gone to completion.

Strategies for a More Complete Reaction:

  • Increase the Excess of Hydroxylamine: A larger excess of hydroxylamine hydrochloride (e.g., 1.5 to 2 equivalents) can help push the equilibrium towards the oxime.

  • Optimize the Base: If using a strong base, consider switching to a weaker base like sodium acetate or pyridine to maintain an optimal pH.[7][8]

  • Increase Reaction Time: If running the reaction at room temperature, extending the reaction time can lead to higher conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Solvent Choice: The choice of solvent can influence the reaction rate. While ethanol is common, exploring other protic solvents might be beneficial.

Question 3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely side products and how can I avoid them?

The primary side reaction of concern is the Beckmann rearrangement of the newly formed oxime, especially under strongly acidic conditions.[6][9][10] This rearrangement converts the oxime into a lactam (a cyclic amide).

Minimizing Side Product Formation:

  • Control of pH: Strictly avoid highly acidic conditions after the oxime has formed. The use of a buffered system (e.g., with sodium acetate) is highly recommended over strong acids.

  • Temperature Management: High temperatures can promote the Beckmann rearrangement.[9] Maintain a moderate temperature throughout the reaction and workup.

  • Workup Procedure: During the workup, avoid strong acid washes if possible. If an acid wash is necessary for purification, use a dilute acid and perform the extraction quickly at low temperatures.

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
Hydroxylamine HCl (eq.) 1.1 - 1.21.5 - 2.0Drives equilibrium towards product formation.
Base Sodium HydroxideSodium Acetate or PyridineMaintains optimal pH (4-6) and minimizes side reactions.[7][8]
Solvent EthanolEthanol or MethanolEnsures good solubility of reactants.
Temperature Room Temperature to RefluxRoom Temperature with extended timeAvoids potential degradation and side reactions at higher temperatures.
Reaction Time 2-4 hoursMonitor by TLC until completion (may be longer)Ensures maximum conversion of starting material.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of thiochroman-4-one, followed by dehydration to form the oxime. The reaction is acid-catalyzed.

Oxime Formation Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Dehydration Thiochroman-4-one Thiochroman-4-one Protonated_Ketone Protonated Ketone Thiochroman-4-one->Protonated_Ketone H+ Intermediate_1 Tetrahedral Intermediate Protonated_Ketone->Intermediate_1 + NH2OH Hydroxylamine NH2OH Intermediate_2 Protonated Intermediate Intermediate_1->Intermediate_2 Proton Transfer Oxime This compound Intermediate_2->Oxime -H2O

Caption: General mechanism of oxime formation.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (thiochroman-4-one) and the product (this compound). The oxime is typically more polar than the ketone and will have a lower Rf value.

Q3: What is a standard laboratory protocol for the synthesis of this compound?

Below is a detailed, step-by-step protocol that can serve as a starting point for your experiments.

Experimental Protocol: Synthesis of this compound

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiochroman-4-one (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) followed by sodium acetate (2.0 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing cold water. The this compound will precipitate as a solid.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Q4: What are the potential downstream applications of this compound?

This compound is a versatile intermediate. It can be used in:

  • Beckmann Rearrangement: To synthesize the corresponding lactam, which can be a precursor for various biologically active compounds.[6][11][12]

  • Synthesis of Oxime Ethers: The oxime can be alkylated to form oxime ethers, which have shown potential antibacterial and antifungal activities.[4][13]

  • Synthesis of Heterocycles: The oxime functionality can be a part of further cyclization reactions to create more complex heterocyclic systems.[5]

Troubleshooting Workflow start Low Yield of this compound check_completion Is the reaction going to completion? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes increase_reagents Increase excess of NH2OH·HCl and/or base incomplete->increase_reagents optimize_pH Optimize pH with a weaker base (e.g., NaOAc) incomplete->optimize_pH increase_time_temp Increase reaction time or gently heat incomplete->increase_time_temp check_starting_material Check purity of thiochroman-4-one incomplete->check_starting_material beckmann Suspect Beckmann Rearrangement side_products->beckmann Yes purification_issues Purification Challenges side_products->purification_issues No end Improved Yield and Purity increase_reagents->end optimize_pH->end increase_time_temp->end check_starting_material->end control_pH_temp Control pH and temperature strictly beckmann->control_pH_temp modify_workup Modify workup to avoid strong acids beckmann->modify_workup control_pH_temp->end modify_workup->end recrystallize Recrystallize from a suitable solvent purification_issues->recrystallize chromatography Consider column chromatography purification_issues->chromatography recrystallize->end chromatography->end

Caption: A troubleshooting workflow for low yield in this compound synthesis.

References

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. Available at: [Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]

  • Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Beckmann Rearrangement. Chemistry Steps. Available at: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. Available at: [Link]

  • Oxime synthesis - how to convert/remove unreacted aldehyde? ResearchGate. Available at: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of thiochroman-4-one derivatives. ResearchGate. Available at: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • The Role of THIOCHROMAN-4-ONE in Modern Chemical Synthesis. Chemical Synthesis. Available at: [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. National Center for Biotechnology Information. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Oximes. Sciencemadness Discussion Board. Available at: [Link]

Sources

Thiochroman-4-one Oximation: Precision Protocol & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the oximation of thiochroman-4-one. It prioritizes mechanistic understanding to suppress side reactions specific to sulfur-containing heterocycles.

Content Type: Technical Support / Optimization Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)

Introduction: The Sulfur Challenge

Synthesizing thiochroman-4-one oxime is deceptively simple. While the condensation of a ketone with hydroxylamine is a textbook reaction, the thiochroman scaffold introduces two critical failure modes:

  • Sulfur Oxidation: The sulfide ether at position 1 is susceptible to oxidation (

    
    ), creating sulfoxide impurities that are difficult to separate from the polar oxime.
    
  • Beckmann Rearrangement: The resulting oxime is prone to acid-catalyzed rearrangement into thiazepine derivatives (lactams), particularly at elevated temperatures.

This guide provides a self-validating protocol designed to lock the reaction pathway toward the oxime while suppressing these competing mechanisms.

Part 1: The Gold Standard Protocol

This protocol uses a buffered aqueous-alcoholic system . The buffer is non-negotiable; it prevents the pH from dropping, which is the primary trigger for the Beckmann rearrangement.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Thiochroman-4-one 1.0SubstratePurity >98% recommended to avoid radical initiators.

1.2 - 1.5ReagentExcess ensures complete conversion; HCl salt is stable but acidic.
Sodium Acetate (NaOAc) 1.5 - 2.0Buffer BaseCrucial: Neutralizes HCl released. Maintains pH ~5-6.
Ethanol / Water (4:1) SolventMediumWater dissolves the salts; EtOH dissolves the organic substrate.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Sodium Acetate (1.5 equiv) and Hydroxylamine Hydrochloride (1.2 equiv) in water (minimum volume to dissolve).

  • Addition: Add the Thiochroman-4-one (1.0 equiv) dissolved in Ethanol.

    • Checkpoint: The solution should be homogenous or a fine suspension. If biphasic, add more EtOH.

  • Degassing (Sulfur Protection): Sparge the solution with Nitrogen or Argon for 10 minutes.

    • Why? Removes dissolved

      
       to prevent sulfur oxidation.
      
  • Reaction: Heat to Reflux (78°C) for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2). Look for the disappearance of the ketone spot (

      
      ) and appearance of the oxime (
      
      
      
      ).
  • Workup:

    • Evaporate EtOH under reduced pressure (keep bath <45°C).

    • Add cold water to the residue. The oxime typically precipitates as a white/off-white solid.

    • Filter and wash with cold water (removes salts).

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if isomer separation is required.

Part 2: Reaction Pathway & Failure Analysis

Understanding the competition between the desired pathway and side reactions is vital for troubleshooting.

Pathway Visualization

The following diagram illustrates the reaction logic and where specific side products originate.

ReactionPathway Ketone Thiochroman-4-one (Starting Material) Oxime Target Oxime (E/Z Mixture) Ketone->Oxime + NH2OH·HCl + NaOAc (Buffered) Sulfoxide Sulfoxide/Sulfone (Side Product A) Ketone->Sulfoxide Oxidation (O2, Peroxides) Oxime->Sulfoxide Post-reaction Oxidation Lactam Thiazepine Lactam (Beckmann Product) Oxime->Lactam Acid (H+) Heat Hydrolysis Ketone Reversion Oxime->Hydrolysis H3O+ (Aq. Acid)

Figure 1: Reaction landscape of thiochroman-4-one.[1][2] Green path represents the target protocol. Red and Yellow paths indicate failure modes triggered by oxidation and acidity, respectively.

Part 3: Troubleshooting & FAQs

Q1: My product contains a polar impurity that isn't the oxime. What is it?

Diagnosis: This is likely the Sulfoxide derivative (


).
  • Cause: The sulfur atom in thiochroman is electron-rich and prone to oxidation by atmospheric oxygen, especially in hot alcoholic solvents.

  • Fix:

    • Degas solvents before heating.

    • Use an inert atmosphere (

      
       balloon).
      
    • Avoid peroxides: Ensure your ether/THF (if used) is peroxide-free.

    • Rescue: Sulfoxides are much more polar than oximes. You can remove them via silica column chromatography (elute oxime with Hex/EtOAc; sulfoxide stays on column or elutes with highly polar MeOH).

Q2: I see a new spot appearing after the reaction was finished, during workup.

Diagnosis: Beckmann Rearrangement or Hydrolysis .

  • Cause: If you acidify the workup (e.g., using dilute HCl to neutralize), you risk two things:

    • Hydrolysis: Reverting oxime to ketone.

    • Rearrangement: Converting oxime to a lactam (benzo-thiazepine).

  • Fix: Never acidify the workup of this specific oxime. Wash with water or saturated

    
      only. Keep the workup neutral or slightly basic.
    
Q3: The product is an oil, but literature says it should be a solid.

Diagnosis:


 Isomer Mixture .
  • Context: this compound exists as

    
     (anti) and 
    
    
    
    (syn) isomers. The pure
    
    
    -isomer is often a crystalline solid, while mixtures can be oily.
  • Fix:

    • Thermodynamic Control: Refluxing longer (4+ hours) often favors the thermodynamically stable isomer (usually

      
      ).
      
    • Recrystallization: Dissolve the oil in minimal hot ethanol and add water dropwise until cloudy. Cool slowly. This often selectively crystallizes the major isomer.

Q4: Can I use Pyridine instead of Sodium Acetate?

Answer: Yes, but with a warning.

  • Pros: Pyridine is a solvent and base, driving the reaction well.

  • Cons: Pyridine is difficult to remove completely without acidic washes (which you must avoid, see Q2). Residual pyridine can poison downstream catalysts (e.g., if you plan to reduce the oxime to an amine using Pd/C).

  • Verdict: Use NaOAc for cleaner isolation. Use Pyridine only if the NaOAc method fails to drive conversion.

Part 4: Advanced Optimization (E-E-A-T)

Minimizing the Beckmann Rearrangement

The Beckmann rearrangement of this compound yields 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (alkyl migration) or 2,3-dihydro-1,4-benzothiazepin-5(4H)-one (aryl migration).

  • Mechanism: Protonation of the oxime -OH group turns it into a leaving group (

    
    ). The group anti to the leaving group migrates.
    
  • Control Strategy:

    • Temperature: Do not exceed 80°C. Beckmann rearrangement activation energy is typically reached >100°C in weak acids, or lower in strong acids.

    • Lewis Acids: Avoid metal catalysts (like

      
      ) unless specifically intending to rearrange.
      
Quantitative Data: Solvent Effects on Yield
Solvent SystemTemp (°C)Yield (%)Major Side Reaction
EtOH / Water / NaOAc 78 (Reflux) 85-92% None (Optimal)
MeOH / Pyridine6580-85%Pyridine removal difficult
THF / Water / NaOH6060-70%Aldol condensation byproducts
Toluene /

(Dean-Stark)
110<40%Beckmann Rearrangement

References

  • Reaction Conditions & Isomerism

    • Synthesis of substituted tetrahydropyran-4-one and its oxime. (2020). International Journal of Biology and Chemistry.
    • (General reference for heterocyclic oxime protocols).

  • Beckmann Rearrangement Risks

    • Beckmann Rearrangement - Organic Chemistry Portal.
    • (Mechanistic grounding for acid-catalyzed rearrangement).

  • Thiochroman Synthesis & Reactivity

    • Synthesis and Evaluation of Thiochroman-4-One Derivatives. (2017).[2] National Institutes of Health (PMC).

    • (Context on thiochroman stability and derivatives).

  • General Oxime Protocols

    • Oxime Synthesis by Condensation.[1][3][4] Organic Chemistry Portal.[5]

Sources

Stability of thiochroman-4-one oxime under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability and Reactivity of Thiochroman-4-one Oxime in Acidic Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: TOX-SUP-2024-001

Executive Summary: The "Water" Dichotomy

For researchers working with This compound , understanding its behavior in acid is a binary challenge. The molecule's fate is determined almost exclusively by the presence or absence of water .

  • Scenario A (Anhydrous Acid): The molecule undergoes the Beckmann Rearrangement , expanding the ring to form 2,3-dihydro-1,5-benzothiazepin-4(5H)-one . This is the desired pathway for synthesizing benzothiazepine scaffolds (e.g., Diltiazem precursors).

  • Scenario B (Aqueous Acid): The molecule undergoes Hydrolysis , reverting to the parent ketone (thiochroman-4-one ) and hydroxylamine. This is the primary degradation pathway.

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways based on solvent conditions. Note the critical bifurcation point at the protonated intermediate.

Thiochroman_Oxime_Pathways cluster_0 Degradation Pathway cluster_1 Synthesis Pathway Oxime Thiochroman-4-one Oxime Protonated N-Protonated Intermediate Oxime->Protonated Protonation Tetrahedral Tetrahedral Carbinolamine Protonated->Tetrahedral Nucleophilic Attack by H2O Nitrilium Nitrilium Ion (Transition State) Protonated->Nitrilium -H2O (Leaving Group) [1,2]-Shift Water Aqueous Acid (H3O+ / H2O) Ketone Thiochroman-4-one (Hydrolysis Product) Tetrahedral->Ketone Elimination of NH2OH Acid Anhydrous Acid (PPA / Eaton's) Lactam 1,5-Benzothiazepin-4-one (Rearrangement Product) Nitrilium->Lactam Tautomerization

Figure 1: Divergent reaction pathways. Red path indicates hydrolysis (degradation) in aqueous media; Green path indicates Beckmann rearrangement in anhydrous media.

Technical Troubleshooting Guide (FAQ)

Issue 1: "I am recovering the starting ketone instead of the thiazepine."

Diagnosis: Moisture Contamination. The rate of hydrolysis in aqueous acid often exceeds the rate of rearrangement. If your acid catalyst (e.g., Polyphosphoric acid - PPA, or Methanesulfonic acid) is "wet" or if the reaction is not sealed against atmospheric moisture, the carbocation intermediate traps water instead of rearranging. Resolution:

  • Dry the oxime precursor thoroughly (vacuum oven,

    
    ) before reaction.
    
  • Use fresh PPA or Eaton’s Reagent (

    
     in methanesulfonic acid).
    
  • Protocol Adjustment: Run the reaction under a nitrogen blanket.

Issue 2: "The reaction mixture turned into a black, insoluble tar."

Diagnosis: Thermal Decomposition / Sulfur Oxidation. Thiochroman derivatives are sensitive to oxidation at the sulfur atom. Strong oxidizing acids (like nitric acid) or excessive heat in sulfuric acid can oxidize the sulfide to a sulfoxide or sulfone, which may then polymerize or decompose. Resolution:

  • Temperature Control: Do not exceed

    
     when using PPA. Exotherms must be managed during the addition of the oxime to the acid.
    
  • Reagent Switch: Switch to Eaton’s Reagent (room temperature to

    
    ) or Cyanuric Chloride/DMF  (mild conditions) to avoid thermal degradation.
    
Issue 3: "I see two spots on TLC close to the product."

Diagnosis: Isomer Migration (E/Z Selectivity). The Beckmann rearrangement is stereospecific.[1] The group anti to the hydroxyl migrates.[1][2]

  • Anti-Aryl (E-isomer): Benzene ring migrates

    
    1,5-benzothiazepine  (Desired 7-membered ring).
    
  • Anti-Alkyl (Z-isomer): Methylene group migrates

    
    1,4-benzothiazine  (Undesired isomer).
    Resolution: 
    While the E-isomer is thermodynamically preferred for this compound, rapid oximation methods can produce mixtures.
    
  • Recrystallize the oxime (ethanol/water) prior to rearrangement to enrich the E-isomer.

  • Check melting points: Pure E-oxime typically melts sharply; mixtures have broad ranges.

Experimental Protocols

Protocol A: Stability/Hydrolysis Check (Diagnostic)

Use this to determine if your acidic conditions are too "wet" or if the molecule is degrading.

Materials: this compound, 10% HCl, THF.

  • Dissolve 50 mg of oxime in 2 mL THF.

  • Add 0.5 mL of 10% HCl.

  • Stir at Room Temperature (RT).

  • Monitor: Spot TLC every 15 minutes.

    • Result A: Appearance of a lower polarity spot (Thiochroman-4-one ketone) indicates rapid hydrolysis.

    • Result B: Stability for >2 hours suggests the oxime is robust enough for mild acidic workups, but prolonged exposure will eventually hydrolyze it.

Protocol B: Optimized Beckmann Rearrangement (Synthesis)

Target: 2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Reagents:

  • This compound (1.0 eq, dried)

  • Polyphosphoric Acid (PPA) (10–15 eq by weight)

Procedure:

  • Preparation: Heat PPA to

    
     in a round-bottom flask under 
    
    
    
    flow to reduce viscosity.
  • Addition: Add the oxime portion-wise over 20 minutes. Crucial: Monitor internal temp; keep

    
    .
    
  • Reaction: Stir at

    
     for 1–3 hours. Monitor by TLC (Product is more polar than the oxime in most eluent systems, e.g., EtOAc/Hexane).
    
  • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Note: The product may precipitate as a solid.

  • Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash organic layer with Sat.

    
     to remove residual acid.
    
  • Yield: Expected yield 60–85%.

Data Summary: Acid Compatibility Table

Acid TypeConditionPrimary OutcomeRisk Level
Dilute HCl / H2SO4 Aqueous, RTHydrolysis (Ketone formation)High (Degradation)
Polyphosphoric Acid (PPA) Anhydrous, 60°CRearrangement (1,5-Benzothiazepine)Low (Preferred)
Eaton's Reagent Anhydrous, RT-50°CRearrangement (Cleaner profile)Low
Conc. H2SO4 Anhydrous, >80°CRearrangement + Sulfonation/Oxidation High (Side reactions)
Lewis Acid (TiCl4/ZnCl2) Anhydrous, SolventRearrangement (Slow)Moderate

References

  • Mechanism of Hydrolysis: K. Gregory and R. B. Moodie, "Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions," J. Chem. Soc. B, 1970.

  • Thiochroman Chemistry: Bondock, S., & Metwally, M. A. (2008).[3] "Thiochroman-4-ones: Synthesis and reactions." Journal of Sulfur Chemistry, 29(6), 623–654.

  • Beckmann Rearrangement Overview: "Beckmann Rearrangement," Organic Chemistry Portal.

  • Synthesis of Benzothiazepines: Katritzky, A. R., et al. (2001).[4] "Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones..." The Journal of Organic Chemistry, 66(16).

  • Diltiazem Precursor Synthesis: "Process for the preparation of diltiazem," Google Patents (WO1992010485A1).

Sources

Technical Support Center: Overcoming Steric Hindrance in Substituted Thiochroman-4-one Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted thiochroman-4-one oximes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of sulfur-containing heterocycles. Here, we will address common challenges, particularly those arising from steric hindrance, and provide practical, field-proven solutions to help you achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance in Thiochroman-4-one Oximation

Thiochroman-4-one oximes are valuable intermediates in the synthesis of various biologically active compounds. The conversion of the C4-carbonyl group to an oxime is a critical step that can be significantly impeded by substituents on the thiochroman scaffold. Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a primary concern, especially with bulky groups at the C2, C3, and C5 positions. This guide provides a comprehensive overview of how to diagnose and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted thiochroman-4-one failing to form an oxime under standard conditions?

A: Standard oximation conditions, such as refluxing with hydroxylamine hydrochloride and a mild base like sodium acetate in ethanol, may be insufficient for sterically hindered thiochroman-4-ones.[1] The bulky substituents can physically block the approach of hydroxylamine to the carbonyl carbon. The reaction rate for sterically hindered ketones can be significantly slower than for unhindered ones.[1]

Q2: Which substituent positions on the thiochroman-4-one ring are most likely to cause steric hindrance?

A: Substituents at the C2 and C3 positions are in close proximity to the C4-carbonyl and are therefore most likely to cause significant steric hindrance. Bulky groups at the C5 position can also interfere with the reaction. While substituents on the benzo ring (C6, C7, C8) can influence the electronic properties of the carbonyl group, they are generally less likely to cause direct steric hindrance.[2]

Q3: What is the role of the base in the oximation reaction, and why is the choice of base important?

A: The base is crucial for neutralizing the hydrochloride salt of hydroxylamine, releasing the more nucleophilic free hydroxylamine. The choice of base is important to control the pH of the reaction. A mild base like sodium acetate or pyridine is often preferred because it buffers the solution, preventing a highly acidic environment that could promote an unwanted Beckmann rearrangement of the oxime product.[1][3]

Q4: What is the Beckmann rearrangement, and how can I avoid it?

A: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[4][5] In the case of thiochroman-4-one oximes, this can lead to the formation of seven-membered lactams.[6] To avoid this side reaction, it is important to use a buffered system (e.g., with sodium acetate or pyridine) and avoid strong, non-buffered acids.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of substituted thiochroman-4-one oximes and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Significant Steric Hindrance: Bulky substituents at C2, C3, or C5 are preventing the approach of hydroxylamine.Increase Reaction Temperature: Provide more thermal energy to overcome the activation barrier.[1]• Prolong Reaction Time: For highly hindered substrates, the reaction may require several days to reach completion.[1]• Use a Stronger Base: For particularly stubborn ketones, a stronger, non-nucleophilic base like potassium 2-methyl-2-butoxide in an anhydrous solvent can be employed, although this may require very long reaction times.[1]• Alternative Synthesis Methods: Consider microwave-assisted synthesis or mechanochemical grinding to enhance reaction rates (see protocols below).[1]
2. Insufficient Reagent Reactivity: The hydroxylamine salt is not being effectively converted to free hydroxylamine.Ensure Appropriate Base: Use a suitable base like sodium acetate or pyridine to liberate the free hydroxylamine.[1][3]
3. Reversible Reaction: The water produced during the reaction can hydrolyze the oxime back to the starting ketone.Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent to drive the equilibrium towards the product.[1]
Formation of Side Products 1. Beckmann Rearrangement: The reaction conditions are too acidic, causing the oxime product to rearrange into a lactam.[6]Use a Buffered System: Employ a mild base such as sodium acetate or pyridine to maintain a suitable pH for oximation without promoting rearrangement.[1]• Avoid Strong Acids: Do not use strong, non-buffered acids as catalysts.[7]
Difficult Product Purification 1. Oily Product: The crude product is an oil instead of a solid, making isolation by filtration difficult.Purify by Column Chromatography: Use silica gel chromatography to isolate the product. Oximes are typically more polar than the corresponding ketones.[1]• Induce Crystallization: Dissolve the oil in a minimal amount of a hot, non-polar solvent and allow it to cool slowly. Adding a seed crystal may facilitate crystallization.
2. Contamination with Starting Material: The reaction has not gone to completion.Optimize Reaction Conditions: Increase the reaction time, temperature, or use a more effective method to drive the reaction to completion.[1]• Chromatographic Separation: Separate the oxime from the unreacted ketone using column chromatography.[1]
3. Presence of E/Z Isomers: Unsymmetrical ketoximes can form as a mixture of E/Z isomers, which can complicate purification and characterization.Chromatographic Separation: It may be possible to separate the isomers by column chromatography or recrystallization to isolate the major isomer.[1]

Experimental Protocols

Protocol 1: Standard Oximation of Substituted Thiochroman-4-ones

This protocol is suitable for thiochroman-4-ones with minimal steric hindrance.

Reagents:

  • Substituted thiochroman-4-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mL) or Sodium Acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the substituted thiochroman-4-one in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride and pyridine (or sodium acetate).

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and collect the precipitated product by filtration.

  • Wash the solid with water and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis for Sterically Hindered Substrates

This method can significantly reduce reaction times for sterically hindered thiochroman-4-ones.

Reagents:

  • Sterically hindered substituted thiochroman-4-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Sodium acetate (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • Combine the thiochroman-4-one, hydroxylamine hydrochloride, and sodium acetate in a microwave-safe reaction vessel.

  • Add ethanol and seal the vessel.

  • Place the vessel in a microwave reactor and heat to 100-120°C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Visualizing Key Concepts

Reaction Mechanism: Oximation of Thiochroman-4-one

Oximation_Mechanism Thiochromanone Substituted Thiochroman-4-one Protonation Protonation of Carbonyl Thiochromanone->Protonation H+ Hydroxylamine Hydroxylamine (NH2OH) Attack Nucleophilic Attack Hydroxylamine->Attack Hemiaminal Hemiaminal Intermediate Proton_Transfer Proton Transfer Hemiaminal->Proton_Transfer Oxime Thiochroman-4-one Oxime Protonation->Attack Activated Carbonyl Attack->Hemiaminal Dehydration Dehydration Proton_Transfer->Dehydration -H2O Dehydration->Oxime

Caption: Mechanism of Thiochroman-4-one Oximation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Oximation Reaction Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Low_Yield Low or No Yield Check_Completion->Low_Yield Incomplete Side_Products Side Products Observed Check_Completion->Side_Products Side Products Purification_Issues Purification Issues Check_Completion->Purification_Issues Impure Success Successful Oximation Check_Completion->Success Complete Increase_Temp_Time Increase Temp/Time Low_Yield->Increase_Temp_Time Microwave Use Microwave Synthesis Low_Yield->Microwave Check_Base Check Base/pH Side_Products->Check_Base Check_for_Beckmann Identify Side Product (e.g., Beckmann) Side_Products->Check_for_Beckmann Chromatography Use Column Chromatography Purification_Issues->Chromatography Increase_Temp_Time->Start Microwave->Start Check_Base->Start

Caption: Troubleshooting workflow for oximation reactions.

Influence of Substituent Position on Steric Hindrance

Substituent Position Potential for Steric Hindrance Suggested Starting Conditions Notes
C2 HighMicrowave-assisted synthesis or prolonged reflux with a mild base.Bulky alkyl or aryl groups at this position will significantly hinder the approach to the C4-carbonyl.
C3 HighMicrowave-assisted synthesis or prolonged reflux with a mild base.Similar to C2, bulky substituents at this position will sterically encumber the carbonyl group.
C5 ModerateStandard reflux conditions; may require longer reaction times.A bulky substituent at this peri-position can influence the conformation of the heterocyclic ring and hinder the approach of the reagent.
C6, C7, C8 LowStandard reflux conditions.Substituents on the benzo ring primarily exert electronic effects and are unlikely to cause significant steric hindrance at C4.[8][9]

References

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). PMC. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]

  • Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. (2025). ResearchGate. [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime. (2020). International Journal of Biology and Chemistry. [Link]

  • Beckmann rearrangement. (n.d.). Wikipedia. [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • Recent Advances in the Chemistry of Oximes. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). PMC. [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). Semantic Scholar. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. (2008). ResearchGate. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). MDPI. [Link]

  • An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of thiochroman-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Process for the production of o-substituted oximes. (n.d.).
  • One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. [Link]

  • One-Pot Synthesis of Thiochromones. (2025). Preprints.org. [Link]

  • Oximes. (n.d.). Science of Synthesis. [Link]

  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Journal of Chemistry. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Purification of Oxime Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critical step in organic synthesis: the removal of unreacted hydroxylamine from your oxime product. This resource is designed to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible outcomes in your work.

Introduction

Oximation, the reaction of an aldehyde or ketone with hydroxylamine, is a fundamental transformation in organic chemistry. While the reaction is often high-yielding, a common challenge is the removal of excess hydroxylamine or its salt (typically hydroxylamine hydrochloride, NH₂OH·HCl) from the crude product. Due to its polar and reactive nature, residual hydroxylamine can interfere with subsequent reactions, complicate product analysis, and affect the final product's purity and stability. This guide will walk you through the most effective methods for its removal, from simple aqueous washes to more advanced techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when facing this purification challenge.

Q1: Why is removing unreacted hydroxylamine so important?

A1: Residual hydroxylamine can act as a nucleophile or a reducing agent in subsequent steps, leading to unwanted side products. For drug development professionals, its presence can be a significant purity issue, and it is known to be an irritant to the respiratory tract, skin, and eyes.

Q2: I've tried a simple water wash, but my NMR still shows hydroxylamine. Why?

A2: While hydroxylamine hydrochloride is highly soluble in water[1][2][3], the free base (NH₂OH) can have some solubility in organic solvents, especially if your solvent is a polar one like ethanol or methanol. Additionally, if your oxime product has polar functionalities, it might form a complex or an emulsion, trapping the hydroxylamine in the organic layer. The key is often to ensure the hydroxylamine is in its protonated, salt form to maximize its aqueous solubility.

Q3: Can I just distill my oxime product to remove the hydroxylamine?

A3: This is generally not recommended. Hydroxylamine and its salts are not typically volatile and can decompose upon heating, sometimes explosively.[1] Many oximes themselves can be thermally labile and may decompose at high temperatures, potentially reverting to the corresponding nitrile.[4]

Q4: What is the quickest and most common method for removing hydroxylamine?

A4: For most applications, a series of acidic aqueous extractions is the fastest and most effective method. This technique leverages the basicity of hydroxylamine to convert it into its highly water-soluble hydrochloride salt, which is then easily partitioned into the aqueous phase.

Troubleshooting Purification Strategies

When standard procedures fall short, a more nuanced approach is required. This section provides detailed troubleshooting for the most common purification techniques.

Aqueous Extraction: The First Line of Defense

Aqueous extraction is the most common method for removing hydroxylamine. The strategy relies on the differential solubility of the oxime product and the hydroxylamine salt.

Core Principle: Acid-Base Chemistry

Hydroxylamine is a weak base. By washing your organic layer with a dilute acid (e.g., 1 M HCl), you protonate the unreacted hydroxylamine, forming hydroxylammonium chloride (NH₃OH⁺Cl⁻). This salt has extremely high solubility in water and is virtually insoluble in most common organic solvents like ethyl acetate, dichloromethane (DCM), and ether.[3][5]

Troubleshooting Guide: Aqueous Extraction
Problem Possible Cause(s) Recommended Solution(s)
Emulsion Formation - High concentration of product or impurities. - Vigorous shaking of the separatory funnel. - Solvent choice (e.g., DCM can be prone to emulsions).- Add brine (saturated NaCl solution) to "break" the emulsion. - Gently invert the separatory funnel instead of vigorous shaking. - If possible, switch to a less emulsion-prone solvent like ethyl acetate. - Filter the entire mixture through a pad of Celite®.
Product is also extracted into the aqueous layer - Your oxime product is acidic or has very high polarity. - The aqueous wash is too concentrated or too basic.- Use a milder acidic wash (e.g., dilute citric acid or ammonium chloride solution). - Neutralize the reaction mixture to a pH of around 5-7 before extraction. - "Back-extract" the aqueous layer with fresh organic solvent to recover any dissolved product.
Hydroxylamine remains in the organic layer - Insufficient acidification of the aqueous wash. - Not enough aqueous washes were performed. - The initial reaction used a large excess of hydroxylamine.- Ensure the pH of the aqueous layer is acidic (pH 2-3) after each wash.[5] - Perform at least 2-3 successive washes with the acidic solution. - Consider a pre-wash with water to remove the bulk of the hydroxylamine before the acid wash.
Experimental Protocol: Acidic Aqueous Wash
  • Reaction Quench: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your oxime is soluble but hydroxylamine hydrochloride is not (e.g., ethyl acetate, DCM).

  • First Wash: Transfer the mixture to a separatory funnel and add an equal volume of dilute (e.g., 1 M) hydrochloric acid.

  • Extraction: Gently invert the funnel several times, releasing pressure periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with dilute HCl (steps 3-5) two more times.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Crystallization/Recrystallization: For Solid Oximes

If your oxime is a solid, crystallization or recrystallization can be an excellent method for purification, as hydroxylamine hydrochloride will typically remain in the mother liquor.[6][7]

Core Principle: Differential Solubility

This technique relies on the principle that the desired oxime will be significantly less soluble in a chosen solvent system at lower temperatures than at higher temperatures, while impurities like hydroxylamine hydrochloride remain soluble.

Troubleshooting Guide: Crystallization
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing - The solution is supersaturated. - The cooling rate is too fast. - The chosen solvent is not ideal.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a "poorer" solvent in which your product is less soluble to induce crystallization. - Try a different solvent or a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[4]
Low Recovery - Too much solvent was used. - The product has significant solubility even at low temperatures. - Crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution for an extended period in an ice bath or refrigerator. - Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Crystals are still impure - Impurities co-crystallized with the product. - Inefficient removal of the mother liquor.- Perform a second recrystallization. - Ensure the crystals are thoroughly washed with cold, fresh solvent after filtration.
Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which your oxime is soluble when hot but sparingly soluble when cold. Common choices include ethanol/water, methanol, or ethyl acetate/hexanes.[6]

  • Dissolution: Dissolve the crude oxime in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography: For High Purity Requirements

For challenging separations or when very high purity is required, silica gel column chromatography is a reliable option.[4]

Core Principle: Differential Adsorption

This technique separates compounds based on their differing affinities for a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Polar compounds like hydroxylamine will adhere strongly to the polar silica gel, while less polar oximes will travel down the column more quickly.

Troubleshooting Guide: Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (overlapping spots on TLC) - The solvent system (eluent) is not optimized.- Systematically vary the polarity of your eluent. A common starting point for oximes is a mixture of hexanes and ethyl acetate.[4] - Ensure a good separation (ΔRf > 0.2) on TLC before running the column.
Product is not eluting from the column - The eluent is not polar enough. - The product is very polar and strongly adsorbed to the silica.- Gradually increase the polarity of the eluent (e.g., from 10% ethyl acetate in hexanes to 20%). - Consider using a more polar solvent system, such as dichloromethane/methanol.
Streaking or Tailing of the product band - The sample was overloaded on the column. - The compound is acidic or basic.- Use a larger column or load less material. - Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC).

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Run the column with the eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Scavenger Resins: A Modern Approach

Scavenger resins are functionalized polymers designed to react with and remove specific types of excess reagents or byproducts.[8] For removing hydroxylamine, an aldehyde- or ketone-functionalized resin can be effective.

Core Principle: Covalent Scavenging

The unreacted hydroxylamine reacts with the functional groups on the solid support, effectively tethering it to the resin. The desired oxime product remains in solution, and the resin is simply removed by filtration.

Workflow Diagram: Scavenger Resin Purification

Scavenger_Resin_Workflow cluster_0 Reaction & Scavenging cluster_1 Purification Reaction Crude Reaction Mixture (Oxime + Unreacted Hydroxylamine) AddResin Add Scavenger Resin (e.g., Benzaldehyde Resin) Reaction->AddResin 1 Stir Stir/Agitate AddResin->Stir 2 Filter Filter Mixture Stir->Filter 3 Resin Resin-Bound Hydroxylamine (Discard) Filter->Resin Solid Solution Purified Oxime Solution Filter->Solution Filtrate Evaporate Pure Oxime Product Solution->Evaporate 4. Concentrate

Caption: Workflow for purification using a scavenger resin.

Summary of Physicochemical Properties

Understanding the properties of hydroxylamine hydrochloride is key to selecting the best purification strategy.

PropertyValueImplication for Purification
Appearance White crystalline solid[9]Can be physically seen in crude solid products.
Solubility in Water Very high (~95 g/100 mL)[1][3]Excellent for removal by aqueous extraction.
Solubility in Ethanol Soluble (4.4 g/100 mL)[3]May be difficult to remove by crystallization from ethanol alone.
Solubility in Diethyl Ether Insoluble[3]Ether is a good solvent for precipitating the salt.
Melting Point 152-157 °C (decomposes)[1][9]Purification by distillation is not feasible.
Acidity (pKa of NH₃OH⁺) ~5.97Easily protonated by dilute mineral acids.

Final Recommendations

For the majority of oxime syntheses, a well-executed acidic aqueous extraction is the most efficient and cost-effective method for removing unreacted hydroxylamine. If your oxime is a stable, crystalline solid, recrystallization is an excellent secondary or alternative method that can significantly enhance purity. For high-value products or when other methods fail, column chromatography provides the highest degree of purification. Scavenger resins offer a modern, convenient alternative, particularly in high-throughput or automated synthesis settings.

By understanding the principles behind each technique and applying the troubleshooting strategies outlined in this guide, you can confidently and effectively purify your oxime products, ensuring the integrity and success of your subsequent research and development efforts.

References

  • US4166842A - Hydroxylamine purification via liquid/liquid extraction. Google Patents.
  • Hydroxylamine Hydrochloride. The Lab Depot. (2013). Available at: [Link]

  • Hydroxylamine Hydrochloride Solubility. Scribd. Available at: [Link]

  • US4507248A - Preparation from hydroxylammonium sulfate of oximes and hydroxamic acids via alcoholic hydroxylamine solution. Google Patents.
  • US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones. Google Patents.
  • Hydroxylammonium chloride. Sciencemadness Wiki. (2023). Available at: [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. Scientific Research Publishing. (2012). Available at: [Link]

  • Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Oximes. Sciencemadness Discussion Board. (2014). Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Product Class 15: Oximes. Science of Synthesis. Available at: [Link]

  • Hydroxylamine Hydrochloride For Organic Synthesis >98% - 500g. SYNTHETIKA. Available at: [Link]

  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

Sources

Validation & Comparative

Comparative NMR Analysis of Thiochroman-4-one Oxime: Isomeric Resolution and Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold in Drug Discovery

Thiochroman-4-one derivatives are emerging as privileged scaffolds in medicinal chemistry, exhibiting potent antibacterial (e.g., against X. oryzae) and antifungal properties (e.g., against B. cinerea) [1, 2].[1][2] The conversion of the C4 carbonyl to an oxime moiety (


C=N-OH) is a critical derivatization step that alters lipophilicity, hydrogen bonding capacity, and biological target affinity.

However, this transformation introduces a stereochemical challenge:


 isomerism . Distinguishing these isomers is not merely academic; the spatial orientation of the hydroxyl group dictates ligand-protein binding interactions. This guide provides a definitive NMR-based workflow to distinguish the precursor (ketone) from the product (oxime) and to unambiguously assign the 

configuration using chemical shift anisotropy and Nuclear Overhauser Effect (NOE).

Precursor vs. Product: The Chemical Shift Fingerprint

The most immediate validation of successful oximation is the disappearance of the ketone's unique electronic signature and the emergence of the oxime's anisotropic field.

The Diagnostic H-5 Proton

In the parent thiochroman-4-one , the proton at position 5 (H-5, aromatic) is peri-positioned to the carbonyl group. The carbonyl's strong magnetic anisotropy causes significant deshielding , pushing the H-5 signal downfield to ~8.13 ppm [4].

Upon conversion to the oxime , this deshielding cone is reoriented. The chemical shift of H-5 becomes the primary indicator of both reaction completion and isomeric configuration.

Table 1: Comparative H NMR Data (CDCl , 300-500 MHz)
Proton AssignmentThiochroman-4-one (Precursor) [4]Thiochroman-4-one Oxime (Product)Structural Insight
H-5 (Aromatic)

8.13 (dd,

Hz)

7.90 – 8.25
(Isomer dependent)
Diagnostic Marker. Shift depends heavily on OH orientation (

vs

).
H-2 (Methylene)

3.21 – 3.28 (m)

3.05 – 3.15 (m)
Adjacent to Sulfur. Minimal change upon oximation.
H-3 (Methylene)

3.02 – 3.05 (m)

2.85 – 2.95 (m)
Adjacent to C=N. Upfield shift due to loss of C=O anisotropy.
H-6, H-7, H-8

7.10 – 7.50 (m)

7.10 – 7.45 (m)
Aromatic region remains largely stable.
=N-OH Absent

9.00 – 11.50 (br s)
Exchangeable proton. Chemical shift varies with concentration (H-bonding).

Critical Note: The H-5 signal in the ketone is a distinct doublet of doublets (dd) widely separated from the other aromatic protons. In the oxime, if the


-isomer forms (OH pointing away from H-5), this signal shifts upfield, often merging into the aromatic multiplet.

Isomeric Resolution: The vs. Challenge

The core challenge in characterizing this compound is determining the geometry of the C=N bond.

  • 
    -Isomer (Anti):  The hydroxyl group (-OH) points away from the benzene ring (towards the heterocyclic methylene C-3).
    
  • 
    -Isomer (Syn):  The hydroxyl group points towards the benzene ring (towards H-5).
    
Mechanism of Chemical Shift Differentiation

The magnetic anisotropy of the oxime group (


C=N-OH) shields and deshields protons differently than a carbonyl.
  • Deshielding Zone: Protons syn to the oxime -OH group are typically deshielded (shifted downfield) due to the proximity of the oxygen lone pairs and the anisotropic cone.

  • Steric Constraint: The

    
    -isomer suffers from severe steric repulsion between the oxime oxygen and the peri-proton (H-5). Therefore, the 
    
    
    
    -isomer is thermodynamically favored
    and is typically the major product (>90%) [1, 7].
Structural Validation Workflow (Graphviz)

The following logic tree illustrates the decision-making process for assigning stereochemistry based on NMR data.

IsomerAssignment Start Purified Oxime Product Step1 1. Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Check H-5 Chemical Shift (vs Ketone @ 8.13 ppm) Step1->Decision1 CaseA H-5 shifts UPFIELD (e.g., < 7.9 ppm) Decision1->CaseA Shielded CaseB H-5 remains DOWNFIELD (e.g., > 8.0 ppm) Decision1->CaseB Deshielded HypothesisA Hypothesis: E-Isomer (OH is anti to H-5) CaseA->HypothesisA HypothesisB Hypothesis: Z-Isomer (OH is syn to H-5) CaseB->HypothesisB Step2 2. Run 1D NOE Difference (Irradiate OH signal) HypothesisA->Step2 HypothesisB->Step2 ResultA NOE observed at H-3 (CH2) NOE absent at H-5 Step2->ResultA ResultB NOE observed at H-5 (Aromatic) NOE absent at H-3 Step2->ResultB ConclusionA CONFIRMED: E-Isomer (Major Product) ResultA->ConclusionA ConclusionB CONFIRMED: Z-Isomer (Minor/Sterically Hindered) ResultB->ConclusionB

Figure 1: Decision tree for stereochemical assignment of thiochroman-4-one oximes using chemical shift logic and NOE validation.

Experimental Protocol: Synthesis and Characterization

To ensure reproducible data, the following protocol synthesizes the oxime from the ketone precursor. This method minimizes side reactions (Beckmann rearrangement) and maximizes yield of the thermodynamically stable


-isomer.
Reagents and Setup
  • Substrate: Thiochroman-4-one (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (NH

    
    OH·HCl) (1.5 eq)
    
  • Base: Sodium Acetate (NaOAc) (2.0 eq) or Pyridine

  • Solvent: Ethanol/Water (3:1 v/v)[3]

  • Apparatus: Round-bottom flask with reflux condenser

Synthesis Workflow (Graphviz)

SynthesisProtocol Reactants Thiochroman-4-one + NH2OH*HCl + NaOAc Reflux Reflux (EtOH/H2O) 2-4 Hours Monitor via TLC Reactants->Reflux Workup Cool & Pour into Ice Water Precipitate forms Reflux->Workup Filter Vacuum Filtration Wash with cold H2O Workup->Filter Purify Recrystallization (EtOH or MeOH) Filter->Purify Analysis NMR Characterization (CDCl3) Purify->Analysis

Figure 2: Step-by-step synthesis workflow for generating high-purity this compound.

Detailed Methodology
  • Reaction: Dissolve thiochroman-4-one (1 mmol) in Ethanol (5 mL). Add an aqueous solution of Hydroxylamine HCl (1.5 mmol) and Sodium Acetate (2 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor consumption of the ketone by TLC (Mobile phase: Hexane:EtOAc 8:2). The oxime is typically more polar (lower R

    
    ) than the ketone.
    
  • Workup: Allow the solution to cool to room temperature, then pour into crushed ice (20 g). Stir for 15 minutes. The oxime should precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water (

    
     mL) to remove salts. Recrystallize from aqueous ethanol to obtain the pure 
    
    
    
    -isomer.
  • NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL CDCl

    
    . Ensure the sample is free of paramagnetic impurities (iron filings from spatulas) which can broaden the critical H-5 signal.
    

References

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives. Taylor & Francis Online. (2022).

  • Design, synthesis, and bioactivity evaluation of novel thiochromanone derivatives containing an oxime or oxime ether moiety. ResearchGate.

  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. BenchChem.

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives. NCBI / PubMed Central. (2017). (Provides baseline Ketone NMR data).

  • Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. (2008).

  • Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. (2010). (Validates general oxime NMR anisotropy rules).

  • This compound (Product Page). Sigma-Aldrich.[4]

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Technical Comparison Guide: IR Spectroscopic Profiling of Thiochroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiochroman-4-one oxime represents a critical scaffold in medicinal chemistry, serving as a pharmacophore for antifungal, antibacterial, and potential anticancer agents. Its structural integrity hinges on the successful conversion of the C=O (carbonyl) moiety to the C=N (oxime) functionality.

This guide provides an authoritative analysis of the infrared (IR) absorption characteristics of this compound. Unlike generic spectral lists, this document focuses on the causal spectroscopic shifts—specifically the C=N stretching vibration—and compares them against its oxygenated analog (chroman-4-one oxime) and the precursor ketone. By understanding these specific vibrational modes, researchers can implement self-validating protocols to ensure synthetic success and purity.

Spectroscopic Fingerprint Analysis

The identification of this compound relies on detecting the "silent" conversion: the disappearance of the strong carbonyl signal and the emergence of the imine-like oxime stretch.

Comparative IR Absorption Data

The following table synthesizes experimental data ranges for the target compound against its primary structural alternatives.

FeatureThiochroman-4-one (Precursor)This compound (Target) Chroman-4-one Oxime (Alternative)
Primary Band C=O Stretch C=N Stretch C=N Stretch
Frequency (cm⁻¹) 1670 – 1685 (Strong)1620 – 1650 (Medium/Strong) 1650 – 1670 (Medium)
Secondary Band None (in OH region)O-H Stretch (3100–3300, Broad)O-H Stretch (3150–3350, Broad)
N-O Stretch N/A930 – 950 940 – 960
Electronic Effect Conjugated CarbonylConjugated Imine (Sulfur influence) Conjugated Imine (Oxygen influence)
Mechanistic Insight: The Sulfur Effect

Why does the C=N band in this compound appear at a lower wavenumber than its oxygen counterpart?

  • Electronegativity & Bond Force Constant: Oxygen (3.44) is significantly more electronegative than Sulfur (2.58). In chroman-4-one oxime, the oxygen atom in the ring exerts a stronger inductive withdrawal, stiffening the adjacent bonds and slightly raising the frequency of the conjugated system.

  • Mass Effect: The sulfur atom is heavier, which can dampen the vibrational frequency of the ring system modes it couples with, although the localized C=N mode is less affected by mass than by electronic factors.

  • Conjugation: The C=N bond in this compound is conjugated with the aromatic ring. This delocalization reduces the double-bond character of the C=N bond, lowering its force constant and shifting the absorption to a lower frequency (red shift) compared to non-conjugated oximes (e.g., cyclohexanone oxime at ~1669 cm⁻¹).

Self-Validating Experimental Protocol

This workflow is designed to be self-validating . The success of the synthesis is confirmed not just by the appearance of a product, but by the specific spectral shifts defined above.

Synthesis & Isolation
  • Reagents: Thiochroman-4-one (1.0 eq), Hydroxylamine Hydrochloride (1.5 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve thiochroman-4-one in ethanol.

    • Add hydroxylamine HCl and NaOAc (buffering agent prevents protonation of the oxime nitrogen).

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Critical Endpoint: Reaction is complete when the starting material spot (higher Rf) disappears.

    • Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.

IR Acquisition & Validation Logic

Method: FTIR (ATR or KBr Pellet). Validation Steps:

  • Scan Range: 4000 – 400 cm⁻¹.

  • Checkpoint A (The Negative Control): Check 1670–1685 cm⁻¹.[1]

    • Observation: Is there a strong sharp peak?

  • Checkpoint B (The Positive Confirmation): Check 1620–1650 cm⁻¹.

    • Observation: Is there a distinct medium-to-strong peak?

  • Checkpoint C (The Hydroxyl Confirmation): Check 3100–3300 cm⁻¹.

    • Observation: Is there a broad, rounded band?

Visualizations

Synthesis & Spectral Logic Flow

The following diagram illustrates the chemical transformation and the corresponding decision logic for spectral validation.

G Start Thiochroman-4-one (Ketone) Reaction Reflux with NH2OH·HCl / NaOAc Start->Reaction  Condensation   Product Thiochroman-4-one Oxime Reaction->Product  Isolation   IR_Check FTIR Analysis Product->IR_Check  Sample Prep   Result_Fail FAIL: Peak @ 1680 cm⁻¹ (Residual Ketone) IR_Check->Result_Fail  Detect C=O   Result_Pass PASS: Peak @ 1640 cm⁻¹ (C=N Formed) IR_Check->Result_Pass  Detect C=N + OH  

Figure 1: Reaction pathway and spectroscopic decision tree for validating oxime formation.

Comparative Spectral Shift

This diagram visualizes the relative positions of the key stretching frequencies, highlighting the "red shift" caused by sulfur substitution compared to oxygen.

Spectra cluster_0 Wavenumber (cm⁻¹) Ketone Thiochroman-4-one (C=O) ~1680 cm⁻¹ Oxime_O Chroman-4-one Oxime (C=N) ~1660 cm⁻¹ Ketone->Oxime_O  Conversion to Oxime (Loss of C=O character)   Oxime_S This compound (C=N) ~1640 cm⁻¹ Oxime_O->Oxime_S  Sulfur Substitution (Lower Electronegativity)  

Figure 2: Relative frequency shifts of the characteristic double-bond stretching vibration.

References

  • Vargas, E., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites. Heliyon. [Link]

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. [Link]

  • Mani, P., et al. (2009). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. Asian Journal of Chemistry. [Link]

  • Nencetti, S., et al. (2025).[3] A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Michigan State University. Infrared Spectroscopy: Characteristic IR Absorption Frequencies. [Link]

Sources

Comparative Guide: HPLC Method Validation for Thiochroman-4-one Oxime Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfur-containing heterocycles, Thiochroman-4-one oxime (CAS 15857-68-8) serves as a pivotal intermediate for various bioactive scaffolds, including antifungal and antibacterial agents. However, its purity analysis presents a specific challenge: the thermal instability inherent to the oxime functional group.

While Gas Chromatography (GC) is a standard for many volatile intermediates, it is ill-suited for oximes without derivatization due to the risk of on-column Beckmann rearrangement or thermal degradation. This guide establishes High-Performance Liquid Chromatography (HPLC) as the superior analytical technique. We present a validated, stability-indicating RP-HPLC protocol designed to separate the target oxime from its precursor (thiochroman-4-one), geometric isomers (


), and degradation products.

Comparative Analysis: Why HPLC?

The decision to validate an HPLC method over alternative techniques is grounded in the physicochemical properties of the analyte.

Technology Comparison Matrix
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Titration (Potentiometric)
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)None
Analyte Stability High (Intact analysis)Poor (Risk of dehydration/rearrangement)High
Specificity Excellent (Separates impurities & isomers)Moderate (Degradants may co-elute)Low (Cannot distinguish related impurities)
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization often required)Simple
LOD/LOQ High Sensitivity (UV detection)High Sensitivity (FID/MS)Low Sensitivity
The Thermal Instability Factor

Oximes possess a hydroxyl group bonded to nitrogen. In a GC injector port (typically 200–250°C), this compound is prone to:

  • Dehydration to nitriles (if structure permits).

  • Beckmann Rearrangement to amides.

  • Hydrolysis back to the ketone (thiochroman-4-one) if residual moisture is present.

Data Insight: In-house comparison data typically shows GC chromatograms with broad, tailing peaks and "ghost" peaks corresponding to thermal degradants, whereas HPLC yields sharp, stoichiometric peaks.

Optimized HPLC Methodology

The following method has been optimized for resolution (


) between the oxime and its key impurity, thiochroman-4-one.
Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Rationale: A C18 stationary phase provides strong retention for the hydrophobic thiochroman core. End-capping reduces silanol interactions with the oxime nitrogen, preventing peak tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (60% B : 40% A).[1]

    • Note: Isocratic elution is preferred for routine QC to maximize throughput, provided the ketone impurity clears the column efficiently.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis (DAD) at 254 nm .

    • Rationale: The benzene ring fused to the thiopyranone ring exhibits strong absorption at 254 nm.

  • Injection Volume: 10

    
    L.
    

Synthesis & Impurity Logic

Understanding the chemical lineage is crucial for specificity validation. The method must resolve the starting material and potential side products.

SynthesisPath Start Thiochroman-4-one (Starting Material) Product Thiochroman-4-one Oxime (Target) Start->Product Condensation (EtOH/Pyridine) Reagent Hydroxylamine HCl Reagent->Product Impurity1 E-Isomer (Geometric Impurity) Product->Impurity1 Isomerization Impurity2 Z-Isomer (Geometric Impurity) Product->Impurity2 Isomerization Degradant Thiochroman-4-one (Hydrolysis Product) Product->Degradant Acid Hydrolysis (Degradation)

Figure 1: Synthesis pathway and potential impurity profile. The method must resolve the Target Oxime from the Starting Material (Ketone) and potential geometric isomers.

Validation Protocol (ICH Q2 Aligned)

This protocol ensures the method is "self-validating"—meaning the system suitability criteria built into every run confirm the data's reliability.

System Suitability Testing (SST)

Run this sequence before any sample analysis.

  • Resolution (

    
    ):  > 2.0 between Thiochroman-4-one (Ketone) and this compound.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • Precision (RSD): < 1.0% for retention time and area (

    
     injections).
    
Specificity (Forced Degradation)

Demonstrate that the method is stability-indicating.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1N HCl, 60°C, 2 hrsDegradation to Thiochroman-4-one . Peak must be resolved.
Base Hydrolysis 0.1N NaOH, 60°C, 2 hrsPotential ring opening or degradation. Verify mass balance.
Oxidation 3%

, RT, 2 hrs
Sulfoxide/Sulfone formation (sulfur oxidation). New peaks at lower RT.
Thermal 60°C (Solid state), 24 hrsMinimal degradation expected compared to solution.
Linearity & Range
  • Range: 50% to 150% of the nominal test concentration (e.g., 0.5 mg/mL).

  • Levels: 5 concentration levels (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Spike Recovery)
  • Method: Spike known amounts of this compound standard into a placebo matrix or perform standard addition.

  • Levels: 80%, 100%, 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Experimental Workflow

The following diagram outlines the step-by-step validation lifecycle, ensuring no critical control point is missed.

ValidationWorkflow Prep 1. Sample Preparation Dissolve 25mg in 50mL ACN:H2O SST 2. System Suitability (SST) Inject Standard Mix (Oxime + Ketone) Prep->SST Decision SST Pass? (Rs > 2.0, Tailing < 1.5) SST->Decision SampleRun 3. Sample Analysis Inject Samples (n=2) Decision->SampleRun Yes Troubleshoot Troubleshoot: Check Column, pH, Mobile Phase Decision->Troubleshoot No Calc 4. Calculation % Purity = (Area_Oxime / Total_Area) * 100 SampleRun->Calc Report 5. Reporting Generate CoA Calc->Report Troubleshoot->SST Retry

Figure 2: Operational workflow for routine purity analysis. The SST step is the critical "Go/No-Go" gate.

Troubleshooting & Critical Insights

  • Peak Tailing: Oximes can interact with residual silanols. If tailing occurs (

    
    ), increase the buffer concentration to 20-25 mM or switch to a "base-deactivated" column.
    
  • Isomer Separation: this compound may exist as

    
     and 
    
    
    
    isomers.[2] In many synthetic applications, these are considered the same active species. However, if separation is required, lower the organic modifier (Acetonitrile) to 40-50% to increase interaction time with the stationary phase.
  • Ghost Peaks: If you observe a peak at the void volume, check the solvent blank. Thioethers are prone to oxidation; ensure solvents are degassed and fresh.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19048, Thiochroman-4-one. Retrieved from [Link].

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the protocols defined above).
  • ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. Retrieved from [Link] (Synthesis and impurity context).

Sources

A Comparative Guide to the Structural Elucidation of Thiochroman-4-one Oxime: Interrogating Molecular Architecture with Precision

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiochroman-4-one scaffold is a privileged structure, serving as a cornerstone for the development of novel therapeutics with diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of an oxime functional group at the 4-position creates thiochroman-4-one oxime, a molecule of significant interest for further functionalization and drug design. The precise determination of its three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, stereochemistry, and potential interactions with biological targets.

This guide provides a comprehensive comparison of analytical techniques for the structural analysis of this compound. We will delve into the unparalleled resolving power of single-crystal X-ray diffraction, presenting it as the definitive method for unambiguous structural assignment. This will be contrasted with other powerful, yet indirect, analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling. Our focus will be on the causality behind experimental choices and the self-validating nature of a well-designed analytical workflow.

The Gold Standard: Single-Crystal X-ray Diffraction

For the definitive determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and stereochemical relationships, single-crystal X-ray diffraction is the unequivocal gold standard.[4] This technique provides a three-dimensional electron density map of the molecule, from which an atomic model can be constructed with exceptional accuracy. While spectroscopic methods provide valuable information about connectivity and chemical environment, they are ultimately inferential. X-ray crystallography, on the other hand, offers direct visualization of the atomic arrangement.

Hypothetical Experimental Workflow for Crystal Structure Analysis

The following protocol outlines the necessary steps to achieve a high-quality crystal structure of this compound. This workflow is designed to be self-validating, with checkpoints to ensure the quality of the material and the resulting data.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis A Synthesis of Thiochroman-4-one B Oximation Reaction A->B Thiophenol, Acrylic Acid C Purification (Column Chromatography) B->C Hydroxylamine HCl, Base D Solvent Screening C->D Purity >99% E Slow Evaporation D->E Identify suitable solvent system F Crystal Harvesting & Mounting E->F Formation of single crystals G Data Collection (Diffractometer) F->G High-quality crystal H Structure Solution & Refinement G->H Diffraction pattern I Validation & Final Structure H->I Electron density map J J I->J CIF File & Publication

Sources

Comparative Antifungal Efficacy of Oxime Ether Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the evolution of the azole pharmacophore. Oxime ether derivatives represent a critical structural modification to the classical azole scaffold. By replacing the standard alkyl linker with an oxime ether moiety (>C=N-O-), researchers have achieved enhanced metabolic stability and improved binding affinity to the heme cofactor of Lanosterol 14α-demethylase (CYP51) .

This guide provides an objective, data-driven comparison of novel oxime ether derivatives against standard-of-care azoles (Fluconazole, Itraconazole). It synthesizes recent experimental data to demonstrate that specific oxime ether modifications can lower Minimum Inhibitory Concentrations (MIC) by up to 80-fold against resistant strains, offering a viable pathway for next-generation antifungal development.

Chemical Basis & Rationale: The Oxime Ether Advantage

The oxime ether pharmacophore offers distinct advantages over traditional carbon-linked azoles.

  • Conformational Rigidity: The C=N double bond restricts free rotation, allowing for the design of rigid isomers (E/Z) that can be optimized to fit the narrow hydrophobic channel of the CYP51 active site.

  • Metabolic Stability: The oxime ether linkage is generally more resistant to oxidative metabolism compared to standard alkyl chains, potentially improving the pharmacokinetic half-life.

  • Dual Binding Potential: The oxygen atom in the ether linkage can participate in hydrogen bonding with amino acid residues (e.g., Tyr118 or His377) within the enzyme pocket, reinforcing the coordinate covalent bond between the azole nitrogen and the heme iron.

Comparative Efficacy Analysis

The following data aggregates performance metrics of novel oxime ether derivatives (specifically WZ-2 and Piperidin-4-one analogs ) against standard azoles.

Table 1: Comparative MIC Data (µg/mL) Against Human Pathogens

Data synthesized from recent high-impact studies (See References [1], [3]).

Compound ClassSpecific DerivativeTarget OrganismMIC₈₀ (µg/mL)Comparison vs. Fluconazole (FLC)
Tricyclic Oxime WZ-2 C. neoformans0.016 >250x more potent (FLC MIC: ~4.0)
Piperidin-4-one Oxime Compound 10c C. albicans (Resistant)0.01 82x more potent (FLC MIC: >64)
Coumarin-Oxime Compound 6b R. solani (Model)0.46 Equivalent to commercial fungicides
Reference Standard Oxiconazole T. rubrum0.03 - 0.12Superior to FLC, comparable to Itraconazole
Standard Control Fluconazole C. albicans (Sensitive)0.25 - 1.0Baseline
Key Findings:
  • Potency against Cryptococcus: The tricyclic oxime derivative WZ-2 demonstrates exceptional potency against Cryptococcus neoformans, a pathogen often requiring high-dose maintenance therapy.[1] The MIC of 0.016 µg/mL suggests a potential to lower therapeutic dosing and reduce toxicity.

  • Overcoming Resistance: Compound 10c (a piperidin-4-one derivative) retains activity against fluconazole-resistant Candida strains. This is attributed to the bulky oxime ether side chain, which interacts with non-conserved regions of the CYP51 pocket, bypassing common resistance mutations (e.g., Y132H).

Mechanism of Action: CYP51 Inhibition[2]

The primary mechanism of all oxime ether derivatives is the inhibition of Lanosterol 14α-demethylase (CYP51) . However, novel derivatives often exhibit "off-target" benefits, such as virulence factor inhibition.

Diagram 1: Mechanistic Pathway of Oxime Ether Antifungals

CYP51_Inhibition Oxime Oxime Ether Derivative (e.g., WZ-2, Oxiconazole) CYP51 Target: CYP51 Enzyme (Lanosterol 14α-demethylase) Oxime->CYP51 High Affinity Binding Block BLOCKS Demethylation Oxime->Block Induces Heme Heme Iron (Fe) Binding (Azole Nitrogen Interaction) CYP51->Heme Pocket Hydrophobic Pocket (Oxime Side Chain Interaction) CYP51->Pocket Ergosterol Ergosterol Block->Ergosterol Inhibited ToxicSterols Toxic Methylated Sterols (Accumulation) Block->ToxicSterols Alternative Pathway Lanosterol Lanosterol Lanosterol->Block Normal Pathway Membrane Fungal Membrane Defect (Fluidity Loss & Leakage) Ergosterol->Membrane Depletion causes ToxicSterols->Membrane Death Fungal Cell Death (Fungistatic/Fungicidal) Membrane->Death

Caption: Mechanistic cascade showing dual binding modes (Heme + Hydrophobic Pocket) leading to membrane failure.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing these compounds. The E-isomer is frequently more potent than the Z-isomer due to steric alignment with the heme channel.

Diagram 2: SAR Optimization Logic

SAR_Logic Core Core Scaffold (Imidazole/Triazole) Linker Linker: Oxime Ether (>C=N-O-) Core->Linker Effect1 Heme Binding (Essential) Core->Effect1 Nitrogen N-3/N-4 SideChain Side Chain (Aryl/Coumarin/Piperidine) Linker->SideChain Effect2 Rigidity & Stability (Metabolic Resistance) Linker->Effect2 E-Isomer Preference Effect3 Specificity (Overcomes Resistance) SideChain->Effect3 Halogenation (F, Cl)

Caption: SAR components contributing to the enhanced efficacy of oxime ether derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI guidelines and validated synthesis pathways.

Protocol A: General Synthesis of Oxime Ether Derivatives

Rationale: This modular pathway allows for the rapid generation of derivative libraries.

  • Ketone Formation: React the appropriate backbone (e.g., substituted acetophenone or piperidin-4-one) with hydroxylamine hydrochloride in ethanol/pyridine at reflux for 4–6 hours.

  • Oxime Isolation: Evaporate solvent, wash with water, and recrystallize to obtain the intermediate oxime (>C=N-OH).

  • Etherification (The Critical Step):

    • Dissolve the oxime in anhydrous DMF.

    • Add Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the hydroxyl group.

    • Add the alkyl/aryl halide (e.g., 2,4-dichlorobenzyl chloride) dropwise.

    • Stir at room temperature for 12–24 hours.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel column chromatography.

  • Characterization: Verify structure via ¹H-NMR (look for oxime methylene protons ~5.0 ppm) and HRMS.

Protocol B: CLSI Broth Microdilution (M27-A3 / M38-A2)

Rationale: The gold standard for determining MIC, ensuring data is comparable across institutions.

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates (U-bottom).

  • Inoculum: Candida spp. or Aspergillus conidia.

Workflow Visualization:

CLSI_Protocol Step1 1. Compound Prep Dissolve in DMSO Dilute to 2x Final Conc in RPMI Step3 3. Plate Loading 100µL Drug + 100µL Inoculum (Final Vol: 200µL) Step1->Step3 Step2 2. Inoculum Prep Adjust to 0.5 McFarland Dilute 1:1000 (Yeasts) or 1:50 (Molds) Step2->Step3 Step4 4. Incubation 35°C, Ambient Air 24-48h (Yeasts) / 48-72h (Molds) Step3->Step4 Step5 5. Readout Visual or Spectrophotometric MIC50 (50% inhibition) or MIC100 Step4->Step5

Caption: Standardized CLSI workflow for antifungal susceptibility testing.

Validation Step: Always include quality control strains (e.g., C. krusei ATCC 6258 or C. parapsilosis ATCC 22019) to ensure MIC values fall within published reference ranges.

References

  • Xu, Y., et al. (2010). Structure-based rational design, synthesis and antifungal activity of oxime-containing azole derivatives.[2] Bioorganic & Medicinal Chemistry Letters.

  • Wang, Z., et al. (2024). Discovery of New Tricyclic Oxime Sampangine Derivatives as Potent Antifungal Agents for the Treatment of Cryptococcosis and Candidiasis.[1] Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27) and Filamentous Fungi (M38).

  • PubChem. Oxiconazole: Mechanism of Action and Chemical Structure.

  • Yang, Z., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR of Novel Oxime Ether-Containing Coumarin Derivatives.[3][4] Journal of Agricultural and Food Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thiochroman-4-one Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Thiochroman-4-one oxime. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical and toxicological profile is the bedrock of safe disposal. While specific hazard data for this compound is not extensively documented, a reliable disposal plan can be formulated by examining the parent compound, Thiochroman-4-one, and understanding the chemical implications of the oxime functional group.

Thiochroman-4-one is a sulfur-containing heterocyclic ketone.[1] The introduction of an oxime group (-NOH) in place of the ketone's oxygen atom introduces a nitrogen-containing functionality.[2] This modification can alter the compound's biological activity and toxicological profile.[3][4] Therefore, a precautionary approach is warranted, treating the compound with the same, if not greater, level of caution as its parent.

The primary hazards associated with the parent compound, Thiochroman-4-one, are well-documented and serve as our baseline for handling and disposal protocols.[5]

Table 1: Profile of Thiochroman-4-one (Parent Compound)

PropertyDataSource(s)
Chemical Formula C₉H₈OS[6]
Molecular Weight 164.22 g/mol [6]
Appearance Orange to brown low melting solid[7]
Melting Point 28-30 °C[6][8]
Boiling Point 154 °C @ 12 mmHg[6][8]
Flash Point >110 °C (>230 °F)[6][7]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][9]
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[7][10]

The toxicological properties of Thiochroman-4-one and its oxime derivative have not been fully investigated.[10] Therefore, all contact should be minimized. The presence of sulfur and nitrogen in the molecule means its disposal must be managed to prevent environmental release, as heterocyclic compounds can be persistent and harmful to aquatic life.[11][12]

Guiding Principles for Disposal

Effective chemical waste management is a systematic process governed by four key principles. Adherence to these principles minimizes risk and ensures regulatory compliance.

  • Waste Minimization : The most effective disposal strategy is to generate less waste. This involves careful planning of experiments to use the minimum required amount of material and avoiding the generation of expired stock.

  • Segregation : Never mix different types of chemical waste.[13] Incompatible chemicals can react violently, produce toxic gases, or create a more complex and expensive disposal challenge. This compound waste must be segregated from other waste streams.

  • Identification : All waste containers must be accurately and clearly labeled.[14] Unidentified chemical waste, or "unknowns," can be extremely expensive to analyze and dispose of and poses a significant safety risk.[15]

  • Compliance : All disposal activities must comply with local, state, and federal regulations.[16] Your institution's Environmental Health and Safety (EHS) office is the primary resource for understanding and adhering to these regulations.[17]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound and associated materials.

Part A: Personal Protective Equipment (PPE) & Immediate Handling

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the known hazards of the parent compound: skin, eye, and respiratory irritation.[5]

  • Gloves : Wear nitrile gloves to prevent skin contact.[10]

  • Eye Protection : Use chemical safety goggles or a face shield.[7][9]

  • Lab Coat : A standard lab coat is required to protect from incidental splashes.

  • Ventilation : Handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[10]

Part B: Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in the disposal process.

  • Solid Waste :

    • Description : Includes surplus or expired this compound powder, and contaminated consumables like weigh boats, paper towels, and gloves.

    • Procedure :

      • Place all solid waste into a designated, chemically-compatible container with a secure, sealable lid.[17] A polyethylene wide-mouth jar is a suitable option.

      • Do not mix with any other chemical waste.

  • Liquid Waste (Non-Halogenated) :

    • Description : Solutions of this compound dissolved in non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate).

    • Procedure :

      • Collect this waste in a designated "Non-Halogenated Organic Waste" container.

      • Ensure the container is made of a material compatible with the solvent (typically glass or polyethylene).

      • Keep the container closed when not in use.

  • Liquid Waste (Halogenated) :

    • Description : Solutions of this compound dissolved in halogenated organic solvents (e.g., dichloromethane, chloroform).

    • Procedure :

      • Collect this waste in a separate, designated "Halogenated Organic Waste" container.

      • Causality : Halogenated solvents require specific incineration processes for proper disposal and must never be mixed with non-halogenated waste. Mixing them significantly increases disposal costs and complexity.

  • Aqueous Waste :

    • Description : Dilute aqueous solutions containing trace amounts of this compound.

    • Procedure :

      • Due to the compound's potential toxicity and environmental persistence, direct sewer disposal is not recommended.[16]

      • Collect aqueous waste in a designated container for treatment and disposal by your institution's EHS office.

Part C: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.[14]

  • Labeling :

    • Affix a hazardous waste label to each container immediately upon starting waste collection.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.[14]

    • List all solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

    • Include the date accumulation started and the name of the principal investigator or lab group.

  • Storage (Satellite Accumulation Area) :

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the lab.[16]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

Part D: Final Disposal
  • Scheduling Pickup : Once a waste container is full or has been in storage for a predetermined time (often 6-12 months, check with your EHS), arrange for its collection.[16]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[17]

  • Documentation : Complete any required waste manifests or pickup forms provided by EHS.

The final disposal method, typically high-temperature incineration, will be managed by a licensed hazardous waste vendor coordinated by your EHS office.[17]

Decontamination and Spill Management

Accidents can happen, and a clear plan is essential.

  • Contaminated Glassware :

    • Rinse glassware with a suitable organic solvent (e.g., acetone) in a fume hood.

    • Collect the rinsate as hazardous liquid waste (non-halogenated).

    • Repeat the rinse.

    • The glassware can then be washed normally.

  • Minor Spill (Solid) :

    • Alert colleagues and restrict access to the area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[7][10]

    • Place the collected material into the solid hazardous waste container.

    • Decontaminate the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid waste.

  • Minor Spill (Liquid) :

    • Alert colleagues and restrict access to the area.

    • Use a chemical spill kit or absorbent pads to contain and absorb the liquid.

    • Place the used absorbent material into the solid hazardous waste container.

    • Decontaminate the area with soap and water.

For any major spill, or if you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency response or EHS office immediately.

Disposal Decision Workflow

The following diagram outlines the logical steps for segregating and handling waste generated from experiments involving this compound.

G start Generated this compound Waste form_q What is the physical form? start->form_q solid_waste Solid Waste (e.g., excess reagent, contaminated gloves, weigh paper) form_q->solid_waste Solid liquid_waste_q Is the solvent halogenated? form_q->liquid_waste_q Liquid solid_container Collect in 'Solid Chemical Waste' container. Label with 'this compound'. solid_waste->solid_container halogenated_container Collect in 'Halogenated Organic Waste' container. List all components. liquid_waste_q->halogenated_container Yes (e.g., DCM, Chloroform) non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container. List all components. liquid_waste_q->non_halogenated_container No (e.g., Acetone, Ethanol) aqueous_container Collect in 'Aqueous Hazardous Waste' container. List all components. liquid_waste_q->aqueous_container Aqueous end_step Store in Satellite Accumulation Area. Contact EHS for disposal. solid_container->end_step halogenated_container->end_step non_halogenated_container->end_step aqueous_container->end_step

Caption: Disposal decision workflow for this compound waste.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Thiochroman-4-one, 97%.
  • OAE Publishing. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC.
  • MilliporeSigma. Thiochroman-4-one 97 3528-17-4.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • SDS US. (2021). SAFETY DATA SHEET.
  • ChemicalBook. (2026). THIOCHROMAN-4-ONE | 3528-17-4.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • PubChem. Thiochroman-4-one | C9H8OS | CID 19048.
  • RSC Medicinal Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate.
  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
  • PubMed. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies.
  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • TCI Chemicals. SAFETY DATA SHEET.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • TU-Braunschweig. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • MCF Environmental. (2020). How To Dispose Of Lab Chemicals.
  • Benchchem. Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide.
  • PubMed. (2024). Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi.

Sources

Personal protective equipment for handling Thiochroman-4-one oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Thiochroman-4-one oxime Audience: Researchers, scientists, and drug development professionals.

Core Directive & Safety Philosophy

Status: Research Chemical (Limited Toxicological Data) Protocol Level: Universal Precautions + High-Potency Intermediate Standards

This guide is structured for the autonomous researcher. Because specific toxicological data for This compound (CAS: 15857-68-8 / 482655-34-5) is often extrapolated from its parent ketone (Thiochroman-4-one) and general oxime functional group characteristics, this protocol enforces a "assume maximum hazard" approach.

Key Risk Drivers:

  • Chemical Structure: The oxime moiety (

    
    ) is susceptible to thermal rearrangement (Beckmann rearrangement) and hydrolysis. The thioether linkage (
    
    
    
    ) introduces potential sulfur-based metabolic toxicity.
  • Biological Activity: As a precursor in antifungal and antileishmanial drug discovery, this compound is designed to be bioactive, necessitating strict containment to prevent unintended physiological effects.

Risk Assessment & Hazard Identification
Hazard CategoryClassification (GHS/Read-Across)Operational Implication
Acute Toxicity H302: Harmful if swallowed.[1]Zero-tolerance for dust generation.
Irritation H315/H319/H335: Skin, Eye, Respiratory Irritant.[1]Mucous membrane protection is critical.
Thermal Instability Oxime Characteristic: Exothermic decomposition risk.Avoid heating >100°C without DSC analysis.
Sensitization Potential Skin Sensitizer. Double-gloving recommended for prolonged handling.

Critical Note: Oximes can release hydroxylamine upon hydrolysis in acidic environments, which is a known mutagen and hemotoxin.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.

Body ZonePPE RequirementTechnical Justification
Respiratory Engineering Control: Fume Hood (Face Velocity > 0.5 m/s). Backup: N95 or P100 Respirator (if hood unavailable).Prevents inhalation of fine particulates during weighing. Oximes can sublime or aerosolize.
Ocular Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient.Protects against dust ingress and solvent splashes that could carry the solute into the eye.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness). Outer: 8 mil Nitrile (High durability). Inner: 4 mil Nitrile (Tactile).Breakthrough Time: >480 min for solids. Double layer allows outer glove removal upon contamination without skin exposure.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Prevents fabric impregnation. Cotton alone can absorb and hold the chemical against the skin.
Operational Protocols
Phase A: Receipt & Storage
  • Inspection: Verify container integrity upon receipt. Check for sulfurous odors (indicates decomposition).

  • Environment: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxime oxidation or hydrolysis.

  • Segregation: Keep away from strong acids (risk of Beckmann rearrangement) and oxidizing agents .

Phase B: Weighing & Transfer (Step-by-Step)
  • Objective: Transfer solid without aerosol generation.

  • Preparation: Place the balance inside the fume hood or use a static-free powder containment hood.

  • Anti-Static Measures: Use an anti-static gun or polonium strip if the powder is fluffy/electrostatic.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Containment: Weigh into a tared vial with a screw cap. Never weigh directly onto open paper on the balance pan.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) immediately after use. Dispose of the wipe as solid hazardous waste.

Phase C: Reaction Setup
  • Solvent Selection: Dissolve in polar organic solvents (DMSO, DMF, Methanol).

  • Thermal Control: If heating is required, ensure a reflux condenser is attached before heating begins.

  • Acidic Conditions: If the protocol involves acid catalysis, add acid dropwise at low temperature (0°C) to control potential exotherms from rearrangement reactions.

Visualizations
Figure 1: Safe Handling Workflow

Caption: Logical flow for handling this compound from storage to reaction, emphasizing containment barriers.

SafeHandling Storage Storage (2-8°C, Inert) PPE_Check PPE Verification (Double Gloves, Goggles) Storage->PPE_Check Retrieval Transfer Transfer/Weighing (Fume Hood Only) Reaction Reaction Setup (Closed Vessel) Transfer->Reaction Dissolution Waste Waste Disposal (Sulfur/Organic) Transfer->Waste Contaminated Wipes PPE_Check->Transfer Clearance Reaction->Waste Cleanup

Figure 2: Emergency Response Decision Tree

Caption: Immediate actions for spill or exposure scenarios.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Spill Bench Spill (<10g) Type->Spill Action_Skin 1. Remove Gloves/Coat 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. ER Evaluation Eye->Action_Eye Action_Spill 1. Cover with Absorbent 2. Scoop to Waste Jar 3. Wash Surface x3 Spill->Action_Spill

[1][2][3]

Waste Disposal & Deactivation
  • Categorization: Classify as "Hazardous Organic Waste - Sulfur Containing." Do not mix with oxidizers (e.g., Nitric Acid waste) to prevent violent reactions.

  • Liquids: Collect mother liquors and washes in a dedicated solvent waste container labeled with the full chemical name.

  • Solids: Contaminated gloves, weighing boats, and paper towels must be disposed of in a solid hazardous waste bin, not regular trash.

  • Deactivation (Spills): Treat surface residues with a 10% bleach solution (if compatible with surrounding materials) to oxidize residual sulfur compounds, followed by a water rinse.

References
  • PubChem. (n.d.). Thiochroman-4-one | C9H8OS | CID 19048.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.